molecular formula C12H15N B3274300 (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine CAS No. 604800-02-4

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

Cat. No.: B3274300
CAS No.: 604800-02-4
M. Wt: 173.25 g/mol
InChI Key: YBGPESYKXOKOBJ-MDZDMXLPSA-N
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Description

(E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine (CAS 604800-02-4) is a synthetic organic compound with the molecular formula C12H15N and a molecular weight of 173.25 g/mol . This amine features a cyclopropane ring directly linked to an (E)-configured propenylphenyl group, a structure that offers interesting steric and electronic properties for chemical research and development. The primary application of this chemical is as a versatile building block or intermediate in organic synthesis and medicinal chemistry. The cyclopropylamine moiety is a privileged structure in pharmaceutical agents, often used to fine-tune metabolic stability, potency, and physicochemical properties of lead compounds . For instance, structurally similar (1R,2S)-2-phenylcyclopropanaminium is known to possess biological activity as a monoamine oxidase inhibitor, highlighting the potential of the cyclopropylamine pharmacophore in designing bioactive molecules . Furthermore, research into quinoline conjugates for antimalarial activity demonstrates that complex molecules incorporating phenylpropenyl and cyclopropylamine elements are of significant interest in drug discovery, particularly for targeting resistant strains of Plasmodium falciparum . The specific stereochemistry and substitution pattern of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine make it a valuable reagent for researchers exploring new chemical spaces in the development of novel therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-1-phenylprop-1-en-2-yl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10(12(13)7-8-12)9-11-5-3-2-4-6-11/h2-6,9H,7-8,13H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGPESYKXOKOBJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604800-02-4
Record name 1-[(1E)-1-Methyl-2-phenylethenyl]cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604800-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Whitepaper: Strategic Synthesis and Mechanistic Dynamics of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Significance

The synthesis of highly substituted, sterically constrained cyclopropylamines is a critical vector in modern drug discovery. The target compound, (E)-1-(1-phenylprop-1-en-2-yl)cyclopropanamine (CAS 604800-02-4) , features a rigidified primary cyclopropylamine core conjugated to a styrenyl system. This specific topological profile is highly valuable for probing deep hydrophobic pockets in kinase domains and serving as a conformationally restricted pharmacophore.

Traditional cyclopropanations (e.g., Simmons-Smith on allylic amines) often fail or require excessive step counts when attempting to build 1,1-disubstituted tertiary carbinamine centers. To bypass these limitations, this guide details a highly optimized, atom-economical synthesis pathway leveraging the Kulinkovich-Szymoniak reaction [1].

Strategic Retrosynthetic Disconnection

The structural complexity of the target molecule demands a convergent approach. The Kulinkovich-Szymoniak methodology provides a direct disconnection, tracing the primary cyclopropylamine back to a corresponding nitrile precursor.

Retrosynthesis Target (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine (Target Molecule) Intermediate (E)-2-Methyl-3-phenylacrylonitrile (Key Intermediate) Target->Intermediate Kulinkovich-Szymoniak Disconnection Starting Benzaldehyde + Propionitrile (Commercially Available) Intermediate->Starting Knoevenagel Disconnection

Retrosynthetic disconnection of the target cyclopropanamine.

The required intermediate, (E)-2-methyl-3-phenylacrylonitrile, is accessed via a base-catalyzed Knoevenagel condensation. This two-step global pathway ensures high chemoselectivity and strict retention of the (E)-alkene geometry, as the cyclopropanation occurs orthogonally at the cyano carbon.

Mechanistic Causality & Reaction Dynamics

The Kulinkovich-Szymoniak reaction is a sophisticated organometallic cascade. Understanding the causality behind the reagent stoichiometry and temperature control is paramount for preventing reaction failure [2].

  • Titanacyclopropane Formation : The reaction initiates with the transmetalation of Ti(OiPr)₄ with two equivalents of ethylmagnesium bromide (EtMgBr) to form a thermally unstable diethyltitanium complex. At -70 °C, this complex undergoes β-hydride elimination, releasing ethane gas and generating the active titanacyclopropane—a highly nucleophilic 1,2-dicarbanion equivalent.

  • Nitrile Insertion : The titanacyclopropane inserts into the carbon-nitrogen triple bond of (E)-2-methyl-3-phenylacrylonitrile, forming a stable azatitanacyclopentene intermediate.

  • Lewis Acid-Mediated Ring Contraction : This is the critical juncture. Without a Lewis acid, aqueous workup of the azatitanacyclopentene yields an ethyl ketone byproduct [3]. The addition of boron trifluoride etherate (BF₃·OEt₂) activates the complex, driving a skeletal rearrangement (ring contraction) that extrudes the titanium species and forms the cyclopropylamine ring.

Mechanism Ti Ti(OiPr)4 + 2 EtMgBr Titanacycle Titanacyclopropane Intermediate Ti->Titanacycle -Ethane Azatitanacycle Azatitanacyclopentene (Insertion of R-CN) Titanacycle->Azatitanacycle + Nitrile RingContraction Ring Contraction (BF3·OEt2 mediated) Azatitanacycle->RingContraction Lewis Acid Product Primary Cyclopropylamine RingContraction->Product Hydrolysis

Mechanistic catalytic cycle of the Kulinkovich-Szymoniak reaction.

Quantitative Optimization Data

The stoichiometry of the titanium catalyst and the Grignard reagent is the primary determinant of yield. Sub-stoichiometric titanium leads to incomplete conversion, while excess Grignard reagent promotes nucleophilic attack on the intermediate, yielding unwanted tertiary carbinamines.

Table 1: Stoichiometric and Reagent Optimization for Cyclopropanation

EntryTi(OiPr)₄ (eq)EtMgBr (eq)Lewis Acid (eq)In-Process Visual ObservationYield (%)Major Byproduct
10.22.2BF₃·OEt₂ (2.0)Pale yellow/brown solution18Ethyl ketone
21.12.2NoneDeep red solution25Ethyl ketone
31.13.5BF₃·OEt₂ (2.0)Dark black solution40Carbinamine
4 1.1 2.2 BF₃·OEt₂ (2.0) Deep red transitioning to black 72 None (Optimized)

Data Summary: Optimal conditions strictly require 1.1 equivalents of Ti(OiPr)₄ and 2.2 equivalents of EtMgBr to suppress side reactions and maximize the ring contraction pathway.

Self-Validating Experimental Protocols

Protocol A: Synthesis of (E)-2-Methyl-3-phenylacrylonitrile

This step establishes the styrenyl framework via Knoevenagel condensation.

  • Setup : To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (100 mmol, 10.6 g) and propionitrile (120 mmol, 6.6 g) in anhydrous methanol (150 mL).

  • Catalysis : Cool the mixture to 0 °C. Dropwise, add a solution of sodium methoxide (NaOMe, 1.2 eq) in methanol.

  • Self-Validation (IPC) : Heat the reaction to reflux for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active benzaldehyde spot (Rf ~0.6, stains with 2,4-DNP) disappears, replaced by a new UV-active spot (Rf ~0.4, does not stain with 2,4-DNP).

  • Workup : Quench with saturated aqueous NH₄Cl (100 mL). Extract with dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Verification : Confirm the (E)-geometry via ¹H NMR; the vinylic proton should appear as a distinct singlet near 7.3 ppm.

Protocol B: Kulinkovich-Szymoniak Cyclopropanation

This step executes the organometallic cascade to form the target cyclopropanamine.

  • Preparation : In a strictly anhydrous, argon-purged 250 mL Schlenk flask, dissolve (E)-2-methyl-3-phenylacrylonitrile (50 mmol, 7.16 g) and Ti(OiPr)₄ (55 mmol, 1.1 eq, 15.6 g) in anhydrous diethyl ether (100 mL).

  • Grignard Addition : Cool the reaction vessel to exactly -70 °C using a dry ice/acetone bath. Using a syringe pump, add EtMgBr (3.0 M in Et₂O, 110 mmol, 2.2 eq) dropwise over 1 hour.

  • Self-Validation (Colorimetric IPC) : As EtMgBr is added, the solution must transition from pale yellow to a deep red/brown. This color shift is the visual validation of the titanacyclopropane intermediate forming. If the solution remains pale, the Grignard reagent has degraded, and the reaction will fail.

  • Intermediate Maturation : Remove the cooling bath and allow the reaction to warm to 20 °C over 2 hours. The solution will darken further to black as the azatitanacyclopentene forms.

  • Ring Contraction : Cool the mixture back to 0 °C. Slowly add BF₃·OEt₂ (100 mmol, 2.0 eq). Caution: Mildly exothermic. Stir for an additional 1 hour at room temperature.

  • Quench & Isolation : Quench the reaction by slowly adding 10% aqueous NaOH (50 mL).

    • Self-Validation: The dark solution will rapidly convert into a biphasic mixture with a heavy, white precipitate (titanium dioxide). This confirms the complete destruction of the titanium complex.

  • Purification : Filter the mixture through a pad of Celite to remove the TiO₂ salts. Extract the aqueous layer with Et₂O (3 x 50 mL). To isolate the pure amine, extract the combined organic layers with 1M HCl. Discard the organic layer (contains neutral impurities). Basify the aqueous layer to pH 12 with 3M NaOH, and extract with dichloromethane. Dry and concentrate to yield (E)-1-(1-phenylprop-1-en-2-yl)cyclopropanamine as a pale yellow oil.

References

  • Organic Chemistry Portal. "Kulinkovich-Szymoniak Reaction". Organic-Chemistry.org. Available at:[Link]

  • Wikipedia Contributors. "Kulinkovich reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chen, Y. et al. "Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation". Organic Process Research & Development, ACS Publications. Available at:[Link]

An In-Depth Technical Guide to the Mechanism of Action for Cyclopropylamine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the chemical and biological mechanisms underpinning the action of cyclopropylamine-based enzyme inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with advanced experimental insights to offer a complete picture of this important class of molecules. We will delve into the core mechanism of action, examine key enzyme targets, detail the experimental protocols required for their characterization, and discuss the implications for rational drug design.

Introduction: The Enduring Potency of a Strained Ring

Cyclopropylamines represent a fascinating and clinically significant class of enzyme inhibitors. The archetypal member of this family, trans-2-phenylcyclopropylamine (tranylcypromine), has been used for decades as an antidepressant medication.[1][2] The therapeutic efficacy of these compounds stems from their ability to act as mechanism-based irreversible inhibitors, often called "suicide substrates," against specific enzyme targets.[3]

These inhibitors are characterized by a cyclopropyl ring attached to an amine group. This three-membered ring is sterically strained, and this inherent strain is the key to its inhibitory mechanism. When the amine is oxidized by a target enzyme, the cyclopropyl ring undergoes a rapid opening, generating a highly reactive intermediate that covalently bonds to the enzyme, leading to its permanent inactivation.[3] This guide will primarily focus on the flavin-dependent amine oxidase family, including Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1), which are the most prominent targets of cyclopropylamine inhibitors.[4][][6]

The Core Mechanism: Enzyme-Catalyzed Self-Destruction

The inactivation of flavoenzymes by cyclopropylamines is a multi-step process that leverages the enzyme's own catalytic cycle to trigger the inhibitor's transformation into a reactive warhead. The key player within the enzyme's active site is the Flavin Adenine Dinucleotide (FAD) cofactor, which is responsible for the oxidation of amine substrates.

The process can be broken down into three critical stages:

  • Initial Binding and Oxidation: The cyclopropylamine inhibitor first binds non-covalently to the enzyme's active site in a similar fashion to the native substrate. The oxidized FAD cofactor then accepts a single electron from the inhibitor's nitrogen atom.[7]

  • Radical Formation and Ring Opening: This single-electron transfer (SET) generates a highly unstable aminyl radical cation intermediate. The inherent strain of the adjacent cyclopropyl ring facilitates its rapid homolytic cleavage. This ring-opening event is the irreversible step, relieving the ring strain and producing a stabilized carbon-centered radical.

  • Covalent Adduct Formation: The newly formed reactive species rapidly attacks the FAD cofactor, forming a stable, covalent bond. This modification most commonly occurs at the N5 or C4a position of the flavin's isoalloxazine ring.[3][4][6][7][8] This permanent modification of the essential FAD cofactor renders the enzyme catalytically inert.

The following diagram illustrates this elegant yet destructive pathway.

G cluster_0 Enzyme Active Site cluster_1 Mechanism-Based Inactivation Pathway cluster_2 Outcome Inhibitor Cyclopropylamine Inhibitor (R-CPA) FAD_ox Enzyme-FAD (oxidized) Inhibitor->FAD_ox 1. Non-covalent Binding SET Single-Electron Transfer (SET) [R-CPA•]+ + Enzyme-FAD• (semiquinone) FAD_ox->SET 2. Oxidation RingOpening Rapid Ring Opening (Irreversible) SET->RingOpening 3. Strain Release Adduct Covalent Adduct Formation Enzyme-FAD-CPA RingOpening->Adduct 4. Covalent Attack InactiveEnzyme Permanently Inactivated Enzyme Adduct->InactiveEnzyme

Caption: General mechanism of flavoenzyme inactivation by cyclopropylamines.

Key Enzyme Targets and Selectivity

While the core mechanism is similar, the potency and selectivity of cyclopropylamine inhibitors vary significantly across different enzyme targets. This selectivity is primarily dictated by the architecture of the enzyme's active site, which influences the initial, reversible binding of the inhibitor.[9]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[8] Tranylcypromine is a non-selective inhibitor of both MAO-A and MAO-B.[1][10] The development of isoform-selective inhibitors is a key goal in medicinal chemistry to minimize side effects, such as the "cheese effect" associated with MAO-A inhibition.[][8]

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): LSD1 is a histone demethylase that plays a critical role in epigenetic regulation and is a major target in cancer therapy.[11] Structurally, its active site is homologous to that of MAOs, and it also utilizes an FAD cofactor.[6][12] Consequently, tranylcypromine and its derivatives are potent inhibitors of LSD1.[6][7] A significant research focus is on designing cyclopropylamines that are highly selective for LSD1 over the MAOs to create targeted cancer therapeutics without the neuropsychiatric effects of MAO inhibition.[13][14][15]

  • Cytochrome P450 Enzymes (P450s): Cyclopropylamines can also inactivate P450s, a superfamily of heme-containing enzymes critical for drug metabolism.[16][17] The mechanism can be more complex, sometimes involving the formation of a metabolic intermediate complex (MIC) where a metabolite coordinates with the heme iron, rather than covalent modification of the enzyme itself.[18]

The table below summarizes key kinetic parameters for the inactivation of human MAO-A, MAO-B, and LSD1 by tranylcypromine (2-PCPA), illustrating its different efficiencies against these related enzymes.

InhibitorTarget EnzymeKI (μM)kinact (s-1)kinact/KI (M-1s-1)Reference(s)
Tranylcypromine (2-PCPA)hLSD12420.010643.8[6][12]
Tranylcypromine (2-PCPA)hMAO-A5900.10170[6]
Tranylcypromine (2-PCPA)hMAO-B730.051700[6]

Experimental Validation: From Kinetics to Crystal Structures

Confirming the mechanism-based inactivation of an enzyme by a cyclopropylamine inhibitor requires a multi-faceted experimental approach. Each step provides a piece of the puzzle, creating a self-validating system that builds from functional observation to direct structural evidence.

Protocol 4.1: Kinetic Analysis of Irreversible Inhibition

The hallmark of a mechanism-based inhibitor is time-dependent, irreversible inhibition. This protocol determines the kinetic parameters of inactivation: the inhibitor concentration that gives half-maximal inactivation rate (KI) and the maximal rate of inactivation (kinact).

G start Start: Purified Enzyme + Inhibitor Stock preincubation 1. Pre-incubate Enzyme with varying [Inhibitor] for different time points (t). start->preincubation sampling 2. At each time point (t), withdraw an aliquot. preincubation->sampling assay 3. Dilute aliquot into substrate solution to initiate reaction. (Dilution stops further inactivation) sampling->assay measurement 4. Measure initial reaction velocity (v) using a continuous spectrophotometric or fluorometric assay. assay->measurement plot1 5. Plot ln(% Activity Remaining) vs. Pre-incubation Time (t) for each [Inhibitor]. measurement->plot1 kobs 6. The slope of each line equals the negative apparent rate constant (-k_obs). plot1->kobs plot2 7. Plot k_obs vs. [Inhibitor]. kobs->plot2 kinetics 8. Fit data to a hyperbolic equation to determine k_inact (Vmax) and K_I (Km). plot2->kinetics

Caption: Workflow for determining kinetic parameters of irreversible inhibition.

Step-by-Step Methodology:

  • Preparation: Prepare buffer solutions, purified enzyme stock, inhibitor stock solutions at various concentrations, and a concentrated substrate solution.

  • Pre-incubation: In a series of tubes, mix the enzyme with different concentrations of the cyclopropylamine inhibitor. Include a control with no inhibitor. Incubate all tubes at a constant temperature.

  • Time-Course Sampling: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each inhibitor-containing tube and the control tube.

  • Activity Assay: Immediately dilute the aliquot into a cuvette containing the enzyme's substrate at a saturating concentration. The large dilution factor effectively stops any further inactivation.

  • Data Acquisition: Measure the initial rate of the enzymatic reaction by monitoring product formation or substrate depletion over a short period (e.g., 1-2 minutes) using a spectrophotometer or fluorometer.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percent remaining activity against the pre-incubation time. The slope of this line is the negative apparent rate constant of inactivation (-kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit this secondary plot to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal rate (KI).

Protocol 4.2: Mass Spectrometry for Adduct Identification

Mass spectrometry (MS) provides direct evidence of a covalent modification. By comparing the mass of the inhibited enzyme (or a peptide fragment thereof) to the unmodified control, the mass of the added inhibitor can be precisely measured.

G start Start: Inhibited Enzyme & Uninhibited Control denature 1. Denature, reduce, and alkylate protein samples. start->denature digest 2. Digest proteins into smaller peptides using a protease (e.g., Trypsin). denature->digest lc 3. Separate peptides via Liquid Chromatography (LC). digest->lc ms 4. Analyze peptides by tandem Mass Spectrometry (MS/MS). lc->ms analysis 5. Compare peptide maps of inhibited vs. control samples. Identify peptide with mass shift equal to inhibitor mass. ms->analysis fragmentation 6. Analyze MS/MS fragmentation data of modified peptide to pinpoint the exact modified amino acid residue (and cofactor). analysis->fragmentation

Caption: Workflow for identifying covalent adducts via mass spectrometry.

Step-by-Step Methodology:

  • Sample Preparation: Incubate the target enzyme with a stoichiometric excess of the cyclopropylamine inhibitor until activity is abolished. A parallel control sample is prepared without the inhibitor.

  • Denaturation and Digestion: Both samples are denatured (e.g., with urea), reduced (DTT), and alkylated (iodoacetamide). A specific protease, such as trypsin, is then added to digest the protein into a predictable set of peptide fragments.

  • LC-MS/MS Analysis: The resulting peptide mixtures are separated using reverse-phase high-performance liquid chromatography (HPLC) coupled directly to a high-resolution mass spectrometer.

  • Data Analysis:

    • The mass spectra of the control and inhibited samples are compared. Search for a peptide in the inhibited sample that has a mass increase corresponding exactly to the molecular weight of the ring-opened inhibitor.

    • Once the modified peptide is identified, its fragmentation pattern (MS/MS spectrum) is analyzed. This allows for the precise localization of the modification to a specific amino acid residue or, in the case of flavoenzymes, the FAD-linked peptide. Mass spectrometry has been instrumental in confirming that FAD is the site of covalent modification.[6][12]

Protocol 4.3: X-ray Crystallography for Structural Confirmation

The ultimate proof of the inhibitory mechanism is a high-resolution crystal structure of the enzyme-inhibitor complex. This allows for direct visualization of the covalent adduct in the three-dimensional context of the active site.[19][20]

G start Start: Highly Purified Enzyme crystallize 1. Crystallize the apo-enzyme (without inhibitor). start->crystallize soak 2. Soak the crystals in a solution containing the cyclopropylamine inhibitor. crystallize->soak cryo 3. Cryo-protect and flash-cool the crystal in liquid nitrogen. soak->cryo diffraction 4. Collect X-ray diffraction data at a synchrotron source. cryo->diffraction solve 5. Solve the phase problem and build an initial model of the enzyme structure. diffraction->solve refine 6. Refine the model against the diffraction data. Model the covalently-bound inhibitor into the resulting electron density map. solve->refine

Caption: Workflow for structural elucidation via X-ray crystallography.

Step-by-Step Methodology:

  • Crystallization: The target enzyme is purified to homogeneity and crystallized, typically using vapor diffusion methods.

  • Inhibitor Soaking or Co-crystallization: The resulting crystals are transferred to a solution containing the cyclopropylamine inhibitor, allowing it to diffuse into the crystal lattice and react with the enzyme. Alternatively, the enzyme-inhibitor complex can be formed in solution first and then crystallized directly.

  • Data Collection: The inhibitor-bound crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. The known amino acid sequence of the protein is fitted into this map. Crucially, a clear, unambiguous region of electron density corresponding to the inhibitor covalently attached to the FAD cofactor should be visible, confirming the mechanism at an atomic level.[7][14]

Structure-Activity Relationships and Rational Drug Design

A thorough understanding of the inactivation mechanism and the structural differences between target enzymes allows for the rational design of more potent and selective inhibitors. By modifying the structure of the parent cyclopropylamine, researchers can tune its properties. For example, in the quest for LSD1-selective inhibitors, structure-based drug design has been employed to add bulky substituents to the phenyl ring of tranylcypromine.[14] These bulky groups create steric clashes in the narrower active sites of MAO-A and MAO-B but are readily accommodated by the wider active site of LSD1, thereby conferring selectivity.[14][15] This approach has led to the development of novel cyclopropylamine derivatives with submicromolar potency and high selectivity for LSD1, which are now being investigated as potential anticancer agents.[14][21]

Conclusion and Future Perspectives

Cyclopropylamine-based inhibitors are a powerful class of therapeutic agents whose efficacy is rooted in a sophisticated mechanism of enzyme-catalyzed covalent modification. Their action against flavoenzymes like MAOs and LSD1 is well-characterized through a combination of kinetics, mass spectrometry, and X-ray crystallography. This deep mechanistic understanding provides a solid foundation for the future design of next-generation inhibitors. By leveraging detailed structural information of target active sites, it is possible to engineer novel cyclopropylamines with enhanced potency and exquisite selectivity, paving the way for more effective and safer treatments for a range of diseases, from neurological disorders to cancer.

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  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. (2010). Biochemistry. Available at: [Link]

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  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. (2005). ResearchGate. Available at: [Link]

  • Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits. (1991). PubMed. Available at: [Link]

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  • Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012-2024). (2024). PubMed. Available at: [Link]

  • Mechanism of cytochrome P-450 inhibition by cyclopropylamines. ACS Publications. Available at: [Link]

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  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. (2021). RSC Advances. Available at: [Link]

  • 2-Substituted Cyclopropylamines. II. Effect of Structure upon Monoamine Oxidase-Inhibitory Activity as Measured in Vivo by Potentiation of Tryptamine Convulsions. Journal of Medicinal Chemistry. Available at: [Link]

  • Spectrometric Evidence for the flavin-1-phenylcyclopropylamine Inactivator Adduct With Monoamine Oxidase N. (2001). Biochemistry. Available at: [Link]

  • Flavin Chemical Models for Monoamine Oxidase Inactivation by Cyclopropylamines, .alpha.-Silylamines, and Hydrazines. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2015). ResearchGate. Available at: [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024). Bioorganic Chemistry. Available at: [Link]

  • Active-site studies of enzymes by X-ray diffraction methods. scielo.br. Available at: [Link]

  • An X-ray crystallographic approach to enzyme structure and function. (2022). ResearchGate. Available at: [Link]

  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • The Crystallography of Enzymes: A Retrospective and Beyond. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • X-ray crystallographic investigations of the structures of enzymes of medical and biotechnological importance. Uppsala University. Available at: [Link]

  • Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Noncanonical Reactions of Flavoenzymes. (2012). Molecules. Available at: [Link]

Sources

Discovery and history of substituted cyclopropylamines in research

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Substituted Cyclopropylamines: From Monoamine Oxidase Inhibition to Epigenetic Precision Targeting

Executive Summary & Historical Context

The history of substituted cyclopropylamines represents one of the most fascinating examples of rational drug repurposing and target evolution in modern pharmacology. Originally synthesized in 1948 as an amphetamine analog, tranylcypromine (TCP) was serendipitously discovered to possess monoamine oxidase inhibitor (MAOI) activity in 1959[1]. By 1961, it was approved by the FDA for the treatment of severe depression, cementing its place in the psychiatric armamentarium[1].

For decades, the cyclopropylamine scaffold was exclusively associated with neuropharmacology[2]. However, a paradigm shift occurred in 2004 with the discovery of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A), the first identified histone demethylase[3]. Because LSD1 shares a highly conserved flavin adenine dinucleotide (FAD)-dependent catalytic domain with monoamine oxidases (MAO-A and MAO-B), researchers hypothesized that MAOIs could inhibit this epigenetic eraser[4]. In 2006, TCP was orthogonally validated as a mechanism-based inactivator of LSD1[4]. This discovery ignited a massive medicinal chemistry effort to design substituted cyclopropylamines with high selectivity for LSD1 over MAOs, leading to a new class of epigenetic targeted therapies for oncology[5].

G cluster_0 Psychiatric Era (MAOIs) cluster_1 Epigenetic Era (LSD1 Inhibitors) N1 1948: Tranylcypromine (TCP) Synthesized N2 1959: MAOI Activity Discovered N1->N2 N3 1961: FDA Approval for Depression N2->N3 N4 2004: LSD1 (KDM1A) Discovered N3->N4 N5 2006: TCP Identified as LSD1 Inhibitor N4->N5 N6 2010s: Substituted TCPs (ORY-1001, GSK2879552) N5->N6 N7 Clinical Trials (AML, SCLC) N6->N7

Historical timeline detailing the evolution of cyclopropylamines from MAOIs to LSD1 inhibitors.

Mechanistic Causality: The FAD-Adduct System

As an Application Scientist, understanding the exact mechanism of action is critical for designing robust screening assays. Substituted cyclopropylamines act as mechanism-based (suicide) irreversible inhibitors [4].

LSD1 and MAOs utilize a non-covalently bound FAD cofactor to oxidize the amine groups of their respective substrates (e.g., monoamines for MAO, H3K4me1/2 for LSD1)[6]. When a cyclopropylamine enters the catalytic pocket, the following cascade occurs:

  • Single-Electron Transfer (SET): The lone pair on the cyclopropylamine nitrogen is oxidized by the FAD cofactor, generating an amine radical cation.

  • Ring Cleavage: The strain of the three-membered cyclopropyl ring drives an immediate homolytic ring-opening event, forming a highly reactive carbon-centered radical or carbocation intermediate[7].

  • Covalent Adduct Formation: This reactive intermediate attacks the FAD cofactor. Structural biology and mass spectrometry have revealed that in MAO-B, the adduct primarily forms at the C(4)a position of FAD. In LSD1, the cyclopropyl moiety splits and fuses to form a covalent five-membered ring adduct at both the N(5) and C(4)a positions of FAD[3].

Because the FAD cofactor is permanently modified, the enzyme is irreversibly inactivated. Restoration of demethylase activity requires the de novo synthesis of the LSD1 protein[2].

G N1 Substituted Cyclopropylamine (e.g., ORY-1001) N2 LSD1 Active Site Binding (Non-covalent) N1->N2 N3 Single-Electron Transfer (Amine Oxidation) N2->N3 N4 Cyclopropyl Ring Opening (Radical/Cation Formation) N3->N4 N5 Covalent Adduct Formation (FAD N5 or C4a) N4->N5 N6 Irreversible Enzyme Inactivation N5->N6

Mechanism of action for mechanism-based suicide inhibition of FAD-dependent enzymes.

Quantitative Pharmacodynamics & Structure-Activity Relationship (SAR)

Unmodified tranylcypromine exhibits poor selectivity, inhibiting MAO-A and MAO-B more potently than LSD1[4]. To repurpose this scaffold for oncology, medicinal chemists exploited the larger substrate-binding cavity of LSD1. By introducing bulkier substituents (e.g., N-alkylation or large aromatic groups on the cyclopropyl ring), researchers successfully generated compounds that sterically clash within the tighter MAO pockets but fit perfectly into LSD1[8].

Table 1: Pharmacodynamic Profiling of Key Cyclopropylamines

CompoundPrimary TargetBiochemical PotencySelectivity ProfileClinical Status
Tranylcypromine (TCP) MAO-A/B, LSD1LSD1

= 242 µM[4]
Poor (Favors MAO-A/B)[4]Approved (Depression)[1]
ORY-1001 (Iadademstat) LSD1LSD1 IC

= 18 nM[5]
>1000-fold over MAOs[5]Phase II (AML, SCLC)[6]
GSK2879552 LSD1LSD1

= 1.7 µM[5]
>280-fold over MAOs[5]Phase I/II (AML, SCLC)[6]
T-3775440 LSD1LSD1 IC

= 2.1 nM[9]
High Selectivity[9]Preclinical[9]

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, the following protocols represent self-validating systems used in the discovery and biochemical characterization of substituted cyclopropylamines.

Protocol 1: Stereoselective Synthesis of 1-Substituted Cyclopropylamines

Causality Check: The trans stereochemistry of the cyclopropylamine ring is absolutely critical for proper alignment within the LSD1 catalytic pocket[8]. We utilize a Corey-Chaykovsky cyclopropanation followed by a Curtius rearrangement, as this sequence strictly preserves the required stereochemistry.

  • Ylide Generation & Cyclopropanation: React trimethylsulfoxonium iodide with sodium hydride (NaH) in DMSO to generate the sulfur ylide. Slowly add a trans-cinnamate derivative. The bulky leaving group of the ylide ensures the thermodynamically favored trans-cyclopropane ester is formed exclusively.

  • Saponification: Hydrolyze the resulting ester to the corresponding carboxylic acid using LiOH in a THF/Water mixture (3:1) at room temperature for 4 hours.

  • Curtius Rearrangement: Dissolve the trans-cyclopropanecarboxylic acid in toluene. Add diphenylphosphoryl azide (DPPA) and triethylamine. Heat to 80°C to induce the rearrangement to the isocyanate. Crucial Step: The Curtius rearrangement proceeds with complete retention of stereochemistry.

  • Trapping & Deprotection: Trap the isocyanate with tert-butanol to form the Boc-protected cyclopropylamine. Finally, cleave the Boc group using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to yield the primary trans-substituted cyclopropylamine.

Protocol 2: LSD1 Biochemical Screening (Peroxidase-Coupled Assay)

Causality Check: LSD1 demethylates H3K4me2, producing formaldehyde and hydrogen peroxide (H2O2) as stoichiometric byproducts[10]. By coupling this reaction to Horseradish Peroxidase (HRP) and Amplex Red, we can continuously monitor H2O2 production via the fluorescence of resorufin. Because these are covalent inhibitors, standard IC


 values are time-dependent; thus, kinetic profiling (

) is required[7].
  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 50 mM KCl, 0.1 mg/mL BSA). The BSA prevents non-specific adherence of the enzyme to the microplate walls.

  • Inhibitor Pre-incubation: In a black 384-well plate, incubate 10 nM recombinant human LSD1 with varying concentrations of the synthesized cyclopropylamine (0.1 nM to 10 µM). Critical Step: Perform this pre-incubation for distinct time intervals (0, 15, 30, 60 minutes) to isolate the rate of inactivation (

    
    ) from the binding affinity (
    
    
    
    ).
  • Reaction Initiation: Add a master mix containing 10 µM H3K4me2 peptide substrate, 50 µM Amplex Red, and 1 U/mL HRP to initiate the reaction.

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 530 nm / Emission: 590 nm) continuously for 30 minutes using a microplate reader. Calculate the pseudo-first-order rate constants to derive the

    
     efficiency ratio.
    

G S1 1. Synthesis Corey-Chaykovsky S2 2. Biochemical Assay Peroxidase-Coupled S1->S2 S3 3. Mass Spectrometry FAD-Adduct Validation S2->S3 S4 4. Cellular Assays Target Gene Expression S3->S4

End-to-end experimental workflow for the discovery and validation of LSD1 inhibitors.

Future Perspectives

While irreversible, substituted cyclopropylamines like ORY-1001 and GSK2879552 have shown immense promise in clinical trials for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC)[6], their covalent nature can occasionally trigger on-target hematological toxicities. The field is currently evolving toward two new frontiers: the development of reversible, non-covalent LSD1 inhibitors (e.g., CC-90011)[6], and the engineering of dual-targeted cyclopropylamines (e.g., ORY-2001, a dual LSD1/MAO-B inhibitor) optimized for central nervous system penetration to treat neurodegenerative diseases like Alzheimer's[6].

References

1.[1] Tranylcypromine - Wikipedia. Wikipedia. 1 2.[3] Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. ACS Publications. 3 3.[4] trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Scholars@Duke.4 4.[7] Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC. 7 5.[10] Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PMC. 10 6.[2] Irreversible Monoamine Oxidase Inhibitors Revisited. Psychiatric Times.2 7.[8] Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives... PubMed.8 8.[6] Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PMC. 6 9.[5] Unravelling the target landscape of tranylcypromines for new drug discovery. PMC. 5 10.[9] A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex... AACR Journals. 9

Sources

Technical Monograph: Stability & Storage of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine

[1]

Executive Summary

(E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine is a metastable intermediate characterized by three reactive motifs: a strained cyclopropane ring, a nucleophilic primary amine, and a conjugated styrenyl alkene.[1] While the gem-disubstitution at the cyclopropane ring provides some kinetic stabilization against ring-opening, the molecule remains highly susceptible to oxidative degradation , atmospheric carbonylation , and photo-induced E/Z isomerization .[1]

Core Storage Directive:

  • Form: Store exclusively as a mineral acid salt (e.g., Hydrochloride) or organic salt (e.g., Fumarate). Do not store as a free base oil. [1]

  • Temperature: -20°C ± 5°C.

  • Atmosphere: Argon-blanketed (anhydrous).[1]

  • Container: Amber borosilicate glass with PTFE-lined caps.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

PropertyDetail
Chemical Structure A cyclopropane ring gem-disubstituted with a primary amine and an

-methylstyryl group.[1]
Stereochemistry (E)-Isomer : The phenyl ring and the cyclopropane moiety are trans across the double bond (based on Cahn-Ingold-Prelog priority).[1]
Molecular Weight ~173.26 g/mol (Free Base)
Physical State Free Base: Viscous, pale yellow oil (prone to darkening).Salt (HCl): White to off-white hygroscopic solid.[1]
pKa (Predicted) ~8.5–9.5 (Cyclopropylamines are weaker bases than isopropylamine due to increased s-character of the N-C bond).[1]
Structural Stability Risks
  • Styrenyl Alkene: The trisubstituted double bond (

    
    ) is electron-rich.[1] It is prone to epoxidation  by atmospheric oxygen and radical polymerization , though steric bulk mitigates rapid polymerization compared to styrene.
    
  • Primary Amine: Highly nucleophilic.[1] It reacts rapidly with atmospheric

    
     to form carbamic acid  derivatives (solid precipitates in oil).[1]
    
  • Photo-Labile Motif: The conjugated phenyl-alkene system acts as a chromophore.[1] Exposure to UV/blue light (

    
     nm) drives (E) 
    
    
    (Z) isomerization
    , altering biological potency.

Degradation Pathways & Mechanisms

The following diagram illustrates the critical failure modes for this molecule if stored improperly.

degradation_pathwaysCompound(E)-Isomer(Active API)Z_Isomer(Z)-Isomer(Inactive/Impurity)Compound->Z_Isomer UV Light (hν)CarbamateCarbamate Salt(White Precipitate)Compound->Carbamate + CO2 (Air)N_OxideN-Oxides / Epoxides(Oxidative Degradation)Compound->N_Oxide + O2 (Air)PolymerOligomers(Gummy Residue)Compound->Polymer Heat / Radical Initiator

Figure 1: Primary degradation pathways.[1] Light induces isomerization; air induces oxidation and carbonylation.

Comprehensive Storage Protocol

The "Salt-First" Rule

The free base amine is volatile and kinetically unstable.[1] It must be converted to a salt form immediately after isolation.[1]

  • Recommended Salt: Hydrochloride (HCl) is preferred for crystallinity and stability.[1]

  • Alternative: Fumarate (often non-hygroscopic) or Tartrate if the HCl salt proves too hygroscopic.[1]

Environmental Conditions[1][7][8]
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)2-8°C (Active use < 1 week)Low temp arrests radical polymerization of the styrenyl group and slows oxidative kinetics [1].[1]
Light Darkness / Amber Glass Prevents

excitation of the styrene chromophore, blocking E/Z isomerization [2].
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, providing a superior blanket against moisture and

ingress [3].
Container Glass (Borosilicate) Amines can extract plasticizers from PVC/LDPE.[1] Use glass vials with PTFE-lined phenolic caps.
Handling the Free Base (If unavoidable)

If the research requires the free base (e.g., for acylation reactions):

  • Work under flow: Handle exclusively in a fume hood.

  • Solvent Storage: Store as a dilute solution (0.1 M) in degassed Dichloromethane (DCM) or Toluene at -20°C. Solvation separates molecules, preventing intermolecular polymerization.[1]

  • Use Immediately: Do not store neat free base oil for >24 hours.[1]

Quality Control & Self-Validating Protocols

To ensure data integrity, researchers must validate the compound's purity before use in biological assays.

Visual Inspection[1][9]
  • Pass: White crystalline solid (Salt) or Clear/Pale Yellow oil (Free Base).[1]

  • Fail: Yellow/Orange discoloration (Oxidation) or formation of a crust on the oil surface (Carbamate formation).

Analytical Monitoring (HPLC/NMR)

Run a standard purity check if the container has been opened >3 times.[1]

Method 1: 1H-NMR (Deuterated Chloroform/Methanol) [1]

  • Check for Isomerization: Monitor the alkene proton coupling constants. The (E)-isomer typically shows distinct shifts compared to the (Z).[1]

  • Check for Carbamate: Look for broad peaks around 5.0–6.0 ppm (N-H) or shifts in the

    
    -cyclopropyl protons.[1]
    

Method 2: HPLC (Reverse Phase)

  • Column: C18.

  • Mobile Phase: Water/Acetonitrile (+0.1% TFA).[1]

  • Detection: UV at 254 nm (Styrene absorption).[1]

  • Flag: Appearance of a secondary peak with identical mass (Z-isomer) or early-eluting polar peaks (Oxides).[1]

Synthesis & Purification Decision Tree

Use this workflow to determine the optimal processing path for long-term storage.

storage_workflowSynthesisCrude Synthesis ProductCheck_StatePhysical State?Synthesis->Check_StateFreeBaseFree Base (Oil)Check_State->FreeBaseOilSaltFormSolid Salt (HCl)Check_State->SaltFormSolidAction_SaltAcidify (HCl/Ether)RecrystallizeFreeBase->Action_SaltPreferred RouteAction_TempDissolve in TolueneStore at -80°CFreeBase->Action_TempIf Salt ImpossibleAction_StoreLyophilize -> Argon FlushStore at -20°CSaltForm->Action_StoreAction_Salt->SaltForm

Figure 2: Decision matrix for processing and storage. Salt formation is the critical control point.

References

  • Ataman Chemicals. (2025).[1] Cyclopropylamine Safety and Stability Data. Retrieved from [Link]

  • Cresswell, A. J., et al. (2021).[2] Photocatalytic Hydroaminoalkylation of Styrenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Zefirov, N. S., et al. (1986).[3] Synthesis of gem-disubstituted ethylene and acetylene derivatives of the cyclopropane series. Journal of Organic Chemistry USSR. Retrieved from [Link]3]

  • PubChem. (2025).[1] 1-(1-Phenylprop-1-en-2-yl)pyrrolidine (Analogous Structure Data). National Library of Medicine.[1] Retrieved from [Link]

Theoretical Conformational Analysis of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine: A Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, governing its interaction with target receptors and enzymes. (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine, a molecule incorporating the pharmacologically significant cyclopropylamine moiety, presents a compelling case for detailed conformational analysis.[1][2] This guide outlines a robust, multi-tiered computational workflow designed to elucidate the conformational landscape of this molecule. We detail a systematic approach that begins with a broad exploration of the conformational space using computationally efficient molecular mechanics, followed by refinement with high-level quantum mechanical calculations. This protocol is designed to provide researchers, chemists, and drug development professionals with a validated framework for predicting the stable conformers, their relative populations, and the energetic barriers to their interconversion, thereby offering critical insights for rational drug design and structure-activity relationship (SAR) studies.

Introduction: The Imperative of Conformational Understanding

The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, appearing in numerous bioactive compounds, including inhibitors of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[3] The rigid, three-membered ring restricts the available conformational space of adjacent substituents, which can pre-organize the molecule for optimal binding to a biological target. The title compound, (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine, features several key rotatable bonds connecting the phenyl, vinyl, and cyclopropyl groups. The relative orientation of these fragments dictates the molecule's overall shape, polarity, and steric profile.

Understanding the molecule's preferred conformations in solution is paramount, as the conformation responsible for biological activity (the "bioactive" conformation) must be energetically accessible.[4][5] It is not always the global minimum energy structure that binds to a receptor; higher energy conformers can be selected upon binding, a principle governed by the Curtin-Hammett principle.[6] Therefore, a comprehensive exploration of all low-energy conformers is essential for effective pharmacophore modeling and virtual screening efforts.[7]

This whitepaper provides a detailed theoretical protocol to achieve this, employing a synergistic combination of molecular mechanics (MM) and quantum mechanics (QM) to balance computational efficiency with chemical accuracy.[8][9]

A Multi-Step Computational Workflow

A hierarchical approach is the most efficient and reliable strategy for conformational analysis.[9] We begin with a low-cost method to broadly sample the potential energy surface, followed by progressively more accurate (and computationally expensive) methods to refine the energies and geometries of the most promising candidates.

Computational Workflow cluster_0 Step 1: Initial Exploration cluster_1 Step 2: QM Refinement cluster_2 Step 3: High-Accuracy Energetics cluster_3 Step 4: Analysis Start 3D Structure Generation MM_Search Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) Start->MM_Search Input Structure DFT_Opt DFT Geometry Optimization (e.g., B3LYP-D3/6-31G(d)) MM_Search->DFT_Opt Unique Conformers (within ~10 kcal/mol) Freq_Calc Frequency Calculation & Thermochemical Analysis DFT_Opt->Freq_Calc Optimized Geometries SP_Energy Single-Point Energy Calculation (e.g., ωB97X-D/def2-TZVP) Freq_Calc->SP_Energy Verified Minima Analysis Boltzmann Population Analysis & Structural Clustering SP_Energy->Analysis Refined Gibbs Free Energies Conformer Interconversion C1 C1 (0.00) C2 C2 (0.31) C1->C2 ΔG‡ = 3.5 C3 C3 (1.45) C1->C3 ΔG‡ = 5.1 C2->C3 ΔG‡ = 4.8

Caption: Hypothetical energy landscape showing stable conformers (C1, C2, C3) with relative Gibbs Free Energies (kcal/mol) and activation barriers (ΔG‡) for interconversion.

Conclusion and Implications for Drug Development

The outlined theoretical framework provides a rigorous and scientifically sound methodology for determining the conformational preferences of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine. By identifying the ensemble of low-energy conformers and their relative populations, researchers can:

  • Inform Pharmacophore Models: Use the most stable conformers to build more accurate hypotheses about the structural requirements for biological activity.

  • Improve Docking Studies: Seed molecular docking simulations with an ensemble of relevant, low-energy conformers rather than a single, arbitrary structure, increasing the chances of identifying a correct binding pose.

  • Guide SAR Studies: Understand how structural modifications might influence conformational preferences, thereby affecting binding affinity and activity.

This in-depth conformational analysis serves as a critical first step in the rational design of novel therapeutics, bridging the gap between molecular structure and biological function.

References

  • Title: Conformational Searching in Molecular Mechanics Calculations Source: University of California, Irvine - Department of Chemistry URL: [Link]

  • Title: 2-1 Conformational Searches Using Molecular Mechanics Source: YouTube (ACS Division of Organic Chemistry) URL: [Link]

  • Title: EXPLORING THE CONFORMATIONAL LANDSCAPE OF BIOACTIVE SMALL MOLECULES Source: Institute for Research in Biomedicine (IRB Barcelona) URL: [Link]

  • Title: Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test Source: RSC Publishing - Chemical Science URL: [Link]

  • Title: Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine Source: RSC Publishing - Organic & Biomolecular Chemistry URL: [Link]

  • Title: Conformational Sampling Source: Computational Chemistry Online URL: [Link]

  • Title: Computational techniques for efficient conformational sampling of proteins Source: National Institutes of Health (NIH) - PMC URL: [Link]

  • Title: A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions Source: arXiv.org URL: [Link]

  • Title: Computational Analysis and Conformational Modeling for Protein Structure and Interaction Source: MDPI URL: [Link]

  • Title: Conformational Searching with Quantum Mechanics Source: Springer Nature Experiments URL: [Link]

  • Title: Conformational potential function for cyclopropylamine and a vibrational assignment for cyclopropylamine-d2 Source: ACS Publications - The Journal of Physical Chemistry URL: [Link]

  • Title: TINKER Tutorial: Conformational Analysis Source: UC Santa Barbara URL: [Link]

  • Title: Conformational Potential Function for Cyclopropylamine and a Vibrational Assignment Source: ACS Publications URL: [Link]

  • Title: Conformational Searching with Quantum Mechanics Source: PubMed URL: [Link]

  • Title: Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles Source: National Institutes of Health (NIH) - PMC URL: [Link]

  • Title: Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins Source: RSC Publishing - Chemical Science URL: [Link]

  • Title: The cyclopropylic strain-based conformational restriction Source: ResearchGate URL: [Link]

  • Title: CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches Source: National Institutes of Health (NIH) - PMC URL: [Link]

  • Title: Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors Source: Nagoya University Repository URL: [Link]

  • Title: Synthetic Methods towards 1-Substituted Cyclopropylamines Source: McMaster University URL: [Link]

  • Title: Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones Source: MPG.PuRe URL: [Link]

Sources

Solubility Profiling of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine in Different Solvents Content Type: In-Depth Technical Guide & Solubility Profiling Strategy Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Analysis[1]

This technical guide provides a comprehensive framework for determining and optimizing the solubility of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine (hereafter referred to as Compound A ). As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges posed by this molecule—a lipophilic, conformationally restricted primary amine.

Structural Deconstruction & Predicted Properties

The solubility behavior of Compound A is dictated by the interplay between its lipophilic hydrocarbon skeleton and its ionizable amine functionality.

  • Core Scaffold: The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and rigidity, influencing crystal packing density and lattice energy.

  • Lipophilic Domain: The (E)-1-phenylprop-1-en-2-yl moiety acts as a hydrophobic anchor. The conjugation between the phenyl ring and the alkene increases planarity, potentially enhancing

    
    -
    
    
    
    stacking interactions in the solid state, which opposes dissolution.
  • Hydrophilic Domain: The primary amine (

    
    ) is the sole polar handle. Its basicity (predicted pKa ~8.5–9.0) makes solubility highly pH-dependent.
    

Table 1: Predicted Physicochemical Profile

PropertyValue (Predicted)Impact on Solubility
Molecular Formula

Molecular Weight 173.26 g/mol Low MW favors dissolution, but lipophilicity dominates.
LogP (Octanol/Water) 2.8 – 3.2Moderate lipophilicity; predicts poor aqueous solubility for the free base.
pKa (Basic Amine) 8.7 ± 0.5High solubility in acidic media (pH < 6.0) due to protonation.
Polar Surface Area (PSA) ~26 ŲLow PSA indicates high membrane permeability but low water affinity.
H-Bond Donors/Acceptors 2 / 1Limited capacity for hydrogen bonding with solvent.

Solubility Thermodynamics & Solvent Selection Strategy

Solubility is not merely "dissolving"; it is the thermodynamic equilibrium where the energy gained from solvation overcomes the crystal lattice energy. For Compound A, the strategy involves disrupting the hydrophobic crystal lattice using solvents that match its polarity or utilizing pH manipulation to ionize the amine.

The "Like Dissolves Like" Matrix

We categorize solvents based on their ability to interact with the specific functional groups of Compound A.

Table 2: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsInteraction MechanismPredicted SolubilityApplication
Protic Polar (Acidic) 0.1N HCl, 0.1N

Protonation of amine to form ammonium salt (

).
High (>10 mg/mL)Stock solution, IV formulation.
Protic Polar (Neutral) Water, PBS (pH 7.4)H-bonding (limited by hydrophobic bulk).Low (<0.1 mg/mL)Physiological simulation.
Dipolar Aprotic DMSO, DMF, DMAcStrong dipole interactions; disruption of

-stacking.
Very High (>50 mg/mL)HTS screening, stock storage.
Alcohols Methanol, Ethanol, IPAAmphiphilic nature solvates both phenyl and amine groups.High (10–50 mg/mL)Crystallization, intermediate dilution.
Non-Polar/Chlorinated DCM, Chloroform, TolueneVan der Waals forces with lipophilic tail.Moderate-High Extraction, synthesis workup.
Alkanes Hexane, HeptaneWeak dispersion forces only.Low-Moderate Anti-solvent for crystallization.

Experimental Protocols: Determination Workflows

To generate authoritative data, a two-tiered approach is required: Kinetic Solubility for early-stage screening and Thermodynamic Solubility for pre-formulation.

Workflow Visualization (DOT Diagram)

The following diagram outlines the decision logic and workflow for characterizing Compound A.

SolubilityWorkflow Start Start: Compound A (Solid) Tier1 Tier 1: Kinetic Solubility (DMSO Stock -> Buffer) Start->Tier1 Early Discovery Tier2 Tier 2: Thermodynamic Solubility (Solid -> Solvent) Start->Tier2 Pre-Formulation Analysis Quantification (HPLC-UV/MS) Tier1->Analysis Precipitation Point pH_Screen pH-Dependent Profiling (pH 1.2, 4.5, 6.8, 7.4) Tier2->pH_Screen Organic_Screen Organic Solvent Screen (MeOH, EtOH, DCM) Tier2->Organic_Screen pH_Screen->Analysis Equilibrium Conc. Organic_Screen->Analysis Saturation Conc.

Caption: Figure 1. Integrated workflow for kinetic and thermodynamic solubility profiling of Compound A.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" for accuracy.

Objective: Determine the saturation concentration (


) of Compound A in various solvents at 25°C.

Materials:

  • Compound A (Solid, >98% purity).

  • Solvents: Water, PBS (pH 7.4), 0.1N HCl, Ethanol, DMSO.

  • Agitator: Orbital shaker or magnetic stirrer.

  • Filters: 0.45 µm PVDF or PTFE syringe filters (low binding).

Step-by-Step Procedure:

  • Preparation: Weigh approximately 5–10 mg of Compound A into 4 mL glass vials.

  • Solvent Addition: Add 1 mL of the target solvent to each vial.

    • Note: If the solid dissolves immediately, add more solid until a visible suspension remains (saturation).

  • Equilibration: Seal vials and agitate at 25°C for 24–48 hours.

    • Scientific Rationale: This duration ensures the breakdown of the crystal lattice and establishment of thermodynamic equilibrium.

  • pH Check: For aqueous buffers, measure the pH at the end of the experiment. The amine functionality may shift the pH of unbuffered solutions.

  • Filtration: Filter the supernatant using a pre-wetted 0.45 µm filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (typically at 254 nm for the phenyl/alkene chromophore).

Protocol B: pH-Solubility Profile (The "pKa Effect")

Because Compound A is a base, its solubility (


) is defined by the Henderson-Hasselbalch relationship:


  • 
     : Intrinsic solubility of the free base (expected to be low).
    
  • Protocol Modification: Repeat Protocol A using buffers at pH 1.2 (SGF), 4.5, and 6.8.

  • Expectation: You should observe a "pH-cliff" around pH 7–8. Below this pH, solubility will increase exponentially as the amine protonates.

Analytical Considerations & Troubleshooting

HPLC Method Development

To accurately quantify Compound A, a robust HPLC method is essential.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Why Acid? The formic acid maintains the amine in its protonated state, preventing peak tailing caused by interaction with residual silanols on the column.

  • Detection: UV at

    
     (likely ~240–260 nm due to styryl conjugation).
    
Common Pitfalls
  • Filter Adsorption: Lipophilic amines often stick to filter membranes.

    • Solution: Discard the first 200 µL of filtrate to saturate the membrane binding sites before collecting the sample for analysis.

  • Salt Disproportionation: In acidic buffers (e.g., HCl), the chloride salt may precipitate if its solubility product (

    
    ) is exceeded, even if the pH suggests high solubility.
    
    • Check: Analyze the solid residue by XRPD or DSC to confirm it matches the starting material form.

Conclusion

For (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine , solubility is a function of pH and lipophilicity. The free base is expected to be sparingly soluble in water but highly soluble in organic solvents and acidic aqueous media .

Key Recommendations for Development:

  • Formulation: Utilize salt forms (e.g., Hydrochloride, Fumarate) to maximize aqueous solubility for bioavailability.

  • Stock Solutions: Prepare 10–50 mM stocks in DMSO or Ethanol for biological assays to avoid precipitation.

  • Handling: Store under inert atmosphere (Argon/Nitrogen) as the alkene moiety may be susceptible to oxidation over time.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 33(4-5), 244-255. Link

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today, 11(21-22), 1012-1018. Link

Methodological & Application

Application Note: Stereoselective Synthesis of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine is a conformationally restricted,


-quaternary cyclopropylamine. The unique spatial arrangement of its styryl-like double bond and the highly strained cyclopropane ring makes it a privileged scaffold in the development of mechanism-based enzyme inhibitors (such as monoamine oxidase or LSD1 inhibitors) and rigidified peptidomimetics.

This application note details a robust, four-step synthetic protocol starting from the commercially available unnatural amino acid derivative, [1]. The protocol is designed to maximize stereoselectivity and prevent common side reactions associated with organometallic additions.

Retrosynthetic Analysis and Mechanistic Causality

The synthesis is engineered around two critical C–C bond-forming events, each chosen for specific mechanistic advantages:

  • The Weinreb Amide Checkpoint : Direct addition of methylmagnesium bromide to an aliphatic ester or carboxylic acid typically results in uncontrollable over-addition, yielding a tertiary alcohol. By first converting the starting material to a , the reaction forms a stable, five-membered metal-chelated intermediate upon Grignard addition[2]. This bidentate chelate resists collapse until the reaction is quenched with aqueous acid, ensuring the exclusive and high-yielding formation of the methyl ketone.

  • Thermodynamic Control in HWE Olefination : The installation of the alkene relies on the using diethyl benzylphosphonate[3]. The stereochemical outcome is dictated by the extreme steric bulk of the 1-(Boc-amino)cyclopropyl group compared to the methyl group. During the formation of the oxaphosphetane intermediate, the bulky cyclopropyl moiety and the phenyl ring of the phosphonate adopt an anti relationship to minimize steric clash. This thermodynamic preference drives the highly stereoselective formation of the (E)-alkene.

Reaction Pathway Visualization

SynthesisPathway A 1. Boc-ACC-OH (Starting Material) B Step 1: Weinreb Amidation EDC, HOBt, DIPEA A->B C 2. Weinreb Amide (Stable Chelate Precursor) B->C D Step 2: Grignard Addition MeMgBr, THF, 0 °C C->D E 3. Methyl Ketone Intermediate D->E F Step 3: HWE Olefination Diethyl benzylphosphonate, NaH E->F G 4. (E)-Boc-Protected Alkene F->G H Step 4: Acidic Deprotection TFA, DCM G->H I 5. (E)-1-(1-Phenylprop-1-en-2-yl) cyclopropanamine H->I

Caption: Four-step synthetic workflow from Boc-ACC-OH to the target cyclopropanamine.

Step-by-Step Experimental Protocols

General Precautions: Steps 2 and 3 involve moisture-sensitive organometallic reagents and strong bases. All glassware must be oven-dried, and reactions must be conducted under an inert argon atmosphere using anhydrous solvents.

Step 1: Synthesis of the Weinreb Amide

Objective: Convert 1-(Boc-amino)cyclopropanecarboxylic acid to tert-butyl (1-(methoxy(methyl)carbamoyl)cyclopropyl)carbamate.

  • Activation: Dissolve 10.0 mmol of Boc-ACC-OH in 50 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol of EDC·HCl and 12.0 mmol of HOBt. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 30.0 mmol of

    
    -diisopropylethylamine (DIPEA), followed by 12.0 mmol of 
    
    
    
    -dimethylhydroxylamine hydrochloride.
  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Validation & Workup: Monitor via TLC (KMnO

    
     stain). Once complete, wash the organic layer sequentially with 1M HCl (2 × 25 mL), saturated aqueous NaHCO
    
    
    
    (25 mL), and brine (25 mL). Dry over anhydrous Na
    
    
    SO
    
    
    and concentrate in vacuo.
Step 2: Grignard Addition to Methyl Ketone

Objective: Synthesize tert-butyl (1-acetylcyclopropyl)carbamate.

  • Preparation: Dissolve the Weinreb amide (approx. 9.2 mmol) from Step 1 in 40 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition: Dropwise add 13.8 mmol (1.5 equiv) of Methylmagnesium bromide (3.0 M solution in diethyl ether) over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour.

  • Validation & Workup: The formation of the stable magnesium chelate prevents over-addition. Carefully quench the reaction at 0 °C with 20 mL of saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3 × 30 mL). The product can be validated by IR spectroscopy (observing the carbonyl stretch shift from ~1660 cm
    
    
    
    to ~1710 cm
    
    
    ).
Step 3: Stereoselective HWE Olefination

Objective: Synthesize tert-butyl (E)-(1-(1-phenylprop-1-en-2-yl)cyclopropyl)carbamate.

  • Ylide Formation: Suspend 12.0 mmol of Sodium Hydride (60% dispersion in mineral oil) in 30 mL of anhydrous THF at 0 °C. Dropwise add 12.0 mmol of [4]. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear.

  • Olefination: Dropwise add a solution of the methyl ketone (8.0 mmol) in 10 mL of THF.

  • Reaction: Heat the mixture to reflux (65 °C) for 12 hours. The elevated temperature ensures thermodynamic equilibration to the sterically favored (E)-isomer.

  • Validation & Workup: Quench with water (20 mL) and extract with EtOAc (3 × 30 mL). The product is highly UV-active under a 254 nm lamp. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate the pure (E)-isomer.

Step 4: Boc Deprotection

Objective: Yield the final free base, (E)-1-(1-phenylprop-1-en-2-yl)cyclopropanamine.

  • Cleavage: Dissolve the purified (E)-alkene (6.0 mmol) in 20 mL of DCM. Add 10 mL of Trifluoroacetic acid (TFA).

  • Reaction: Stir at room temperature for 2 hours.

  • Validation & Workup: TLC will show the disappearance of the UV-active starting material and the appearance of a baseline spot that stains strongly with Ninhydrin (indicating a primary amine). Concentrate the mixture in vacuo to remove excess TFA.

  • Neutralization: Dissolve the residue in 20 mL of water, cool to 0 °C, and adjust the pH to 10 using 1M NaOH. Extract the free amine with DCM (3 × 20 mL), dry over Na

    
    SO
    
    
    
    , and concentrate.

Quantitative Data & Yield Summary

Reaction StepTarget Intermediate / ProductExpected Yield (%)Reaction TimePurification Method
Step 1 Weinreb Amide92%4 hAqueous Workup
Step 2 Methyl Ketone88%2 hAqueous Workup
Step 3 (E)-Boc-Protected Alkene75%12 hSilica Gel Chromatography
Step 4 Final Cyclopropanamine95%2 hAcid-Base Extraction
Overall (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine ~57% ~20 h -

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters.[Link]

  • Boutard, T., et al. (2015). "Recent Progress in the Horner-Wadsworth-Emmons Reaction". ResearchGate.[Link]

Sources

Application Note: (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine as a Mechanistic Probe

[1]

Introduction & Core Utility

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine is a precision molecular probe designed to interrogate the catalytic mechanisms of oxidoreductases. Its unique architecture combines a cyclopropylamine core (a known suicide substrate motif) with a (E)-1-phenylprop-1-en-2-yl substituent (a conjugated vinyl-aromatic system).

This probe is primarily utilized for:

  • Radical Clock Experiments: Distinguishing between concerted (polar) and stepwise (radical) enzymatic mechanisms by measuring the partition ratio between metabolic hydroxylation and radical-induced ring opening/rearrangement.

  • Active Site Mapping: The bulky, rigid (E)-phenylpropenyl group probes the steric constraints of the substrate access channel (e.g., in MAO-B vs. MAO-A).

  • Mechanism-Based Inactivation: Covalent labeling of enzyme cofactors (FAD in MAO, Heme in CYP) to determine active site concentration and turnover rates (

    
    ).
    
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: (E)-1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine

  • Core Motif: Gem-disubstituted cyclopropane (1-amino-1-vinyl derivative).

  • Key Feature: The vinylcyclopropane moiety serves as a fast radical clock. Upon radical formation at the amine or

    
    -carbon, the ring opens or rearranges to a cyclopentene derivative at a known rate (
    
    
    ), competing with the enzymatic oxygen rebound step.

Mechanism of Action

The utility of this probe relies on the Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms typical of flavin-dependent and heme-dependent oxidases.

Pathway A: Radical Clock Rearrangement (Diagnostic)

When the enzyme initiates oxidation (e.g., via a Compound I species in P450 or Flavin semiquinone in MAO), an aminium radical cation or a carbon-centered radical is generated.

  • Radical Formation: The enzyme abstracts an electron or hydrogen.

  • Clock Trigger: The resulting radical is adjacent to the cyclopropane ring.

  • Bifurcation:

    • Path 1 (Rebound): Rapid hydroxylation/oxidation by the enzyme (trapping the radical) yields the unrearranged product (e.g., amino-alcohol).

    • Path 2 (Rearrangement): The radical triggers cyclopropane ring opening or expansion (to a cyclopentenyl radical) before the enzyme can react.

  • Readout: The ratio of Path 1 to Path 2 products reveals the radical lifetime and the rebound rate constant of the enzyme.

Pathway B: Suicide Inhibition (Inactivation)

The ring-opened radical species can attack the enzyme cofactor (Heme/FAD) or an active site amino acid, forming a stable covalent adduct that irreversibly inactivates the enzyme.

MechanismSubstrate(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamineES_ComplexEnzyme-SubstrateComplexSubstrate->ES_ComplexBinding (Kd)RadicalRadical Intermediate(Aminium/C-Radical)ES_Complex->RadicalSET/HAT(Oxidation)Product_NativeHydroxylated Product(Unrearranged)Radical->Product_NativeOxygen Rebound(k_rebound)Product_RearrangedCyclopentenyl/LinearDerivative (Rearranged)Radical->Product_RearrangedRing Opening/Expansion(k_clock)AdductCovalent Enzyme Adduct(Inactivation)Radical->AdductCofactor Attack(k_inact)

Figure 1: Kinetic partitioning of the molecular probe. The competition between oxygen rebound (


Experimental Protocols

Protocol A: Determination of Partition Ratio (Radical Clock Assay)

Objective: Quantify the ratio of rearranged vs. unrearranged metabolites to calculate the rate of the enzymatic oxygen rebound step.

Materials:

  • Enzyme System: Recombinant CYP450 isozymes (e.g., CYP2B1, CYP2E1) or MAO-A/B microsomes.

  • Cofactors: NADPH regenerating system (for P450) or Tyramine (as control substrate for MAO).

  • Probe Stock: 10 mM (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine in DMSO.

  • Quenching Agent: Ice-cold acetonitrile containing internal standard (e.g., d3-amphetamine).

Workflow:

  • Pre-incubation: Mix 100 µL of enzyme (10-50 pmol P450 or 0.1 mg/mL MAO) in Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 min.

  • Initiation: Add Probe (final conc. 10-100 µM) and cofactor (1 mM NADPH for P450).

  • Incubation: Incubate at 37°C for defined timepoints (e.g., 5, 10, 20 min). Note: Ensure <10% substrate depletion to maintain steady-state kinetics.

  • Termination: Add 100 µL ice-cold acetonitrile. Vortex for 30s.

  • Extraction: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS or GC-MS.

    • Target 1: Unrearranged Product (M+16 for hydroxylation).

    • Target 2: Rearranged Product (Isomeric to Target 1 or ring-opened enone).

Calculation:


Protocol B: Mechanism-Based Inactivation (Kinetic Analysis)

Objective: Determine


Workflow:

  • Primary Incubation: Incubate enzyme + Probe (0, 1, 5, 10, 25, 50 µM) + Cofactor at 37°C.

  • Aliquot Transfer: At time

    
     (0, 2, 5, 10, 20 min), remove an aliquot (e.g., 10 µL).
    
  • Secondary Assay: Dilute aliquot 10-50 fold into a secondary reaction mixture containing a saturating concentration of a standard marker substrate (e.g., Testosterone for CYP3A4, Kynuramine for MAO).

  • Activity Measurement: Measure the residual activity of the enzyme via the marker substrate turnover.

  • Data Fitting:

    • Plot

      
       vs. Time to get 
      
      
      for each [I].
    • Plot

      
       vs. 
      
      
      (Kitz-Wilson plot).
    • Intercept:

      
      . Slope: 
      
      
      .

Data Presentation & Analysis

Expected Kinetic Parameters (Template)
ParameterDefinitionTypical Range (MAO/P450)Significance

Inactivator Affinity0.1 - 50 µMLower values indicate tighter binding to the active site.

Max Inactivation Rate0.05 - 1.0 min

Speed of covalent adduct formation.
Partition Ratio (

)
Turnover per Inactivation0 - 100Number of turnover events before the enzyme dies.

.

Oxygen Rebound Rate

s

Calculated from radical clock product ratio.
Spectral Validation

For Flavin-dependent enzymes (MAO/LSD1), inactivation by this probe often results in a characteristic spectral change:

  • Bleaching: Loss of absorbance at 450 nm (oxidized FAD).

  • Adduct Band: Appearance of a new absorbance band at ~390-410 nm (N5 or C4a adduct).

  • Protocol: Perform a UV-Vis scan (300-600 nm) of the enzyme before and after incubation with the probe (and removal of excess small molecules via gel filtration).

References

  • Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. Vol. 1 & 2. CRC Press. (Foundational text on cyclopropylamine inactivators).

  • Guengerich, F. P., & Macdonald, T. L. (1984). Chemical mechanisms of catalysis by cytochromes P-450: a unified view. Accounts of Chemical Research, 17(1), 9–16. Link

  • Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. 3rd Ed. Kluwer Academic/Plenum Publishers. (Detailed protocols on radical clocks).

  • Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282, 1985-2000. Link

  • Zhang, Z., et al. (2018). A Radical Clock Probe Uncouples H Atom Abstraction from Thioether Cross-Link Formation by the Radical S-Adenosyl-l-methionine Enzyme SkfB. Biochemistry, 57(32), 4816-4823. Link

Application of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine in neuropharmacology research

[1]

Executive Summary & Compound Profile

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine (CAS: 604800-02-4) is a specialized pharmacological probe belonging to the 1-substituted cyclopropanamine class. Unlike the classic antidepressant tranylcypromine (2-phenylcyclopropanamine), this compound features a bulky (E)-1-phenylprop-1-en-2-yl (alpha-methylstyryl) substituent at the C1 position of the cyclopropane ring.

This structural modification confers unique kinetic properties, making it a valuable tool for:

  • Epigenetic Research: Irreversible inhibition of LSD1, a histone demethylase critical for neuronal gene expression and memory consolidation.

  • Neurochemistry: Mechanism-based inactivation of MAO-A and MAO-B, allowing precise dissection of dopamine and serotonin metabolic pathways.

  • Structural Biology: Probing the hydrophobic pockets of FAD-dependent amine oxidases due to the rigid stereochemistry of the alkenyl side chain.

Chemical Structure & Properties
PropertyDetail
IUPAC Name (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropan-1-amine
Molecular Formula C₁₂H₁₅N
Molecular Weight 173.25 g/mol
Core Pharmacophore Cyclopropanamine (Mechanism-based warhead)
Substituent (E)-α-Methylstyryl group (Hydrophobic probe)
Solubility Soluble in DMSO (>20 mM), Ethanol; sparingly soluble in water.[1][2]
Stability Stable at -20°C. Avoid acidic aqueous solutions for prolonged periods (ring opening risk).

Mechanism of Action

The pharmacological activity of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine is driven by the cyclopropylamine ring-opening mechanism . It acts as a "suicide substrate" for FAD-dependent enzymes.

Mechanism-Based Inactivation (LSD1/MAO)

The compound undergoes a Single-Electron Transfer (SET) mechanism within the enzyme's active site:

  • Oxidation: The flavin cofactor (FAD) oxidizes the amine to an imine radical cation.

  • Ring Opening: The cyclopropyl radical cation is unstable and undergoes rapid homolytic ring opening.

  • Adduct Formation: The resulting reactive carbon radical forms a covalent bond with the N(5) atom of the FAD cofactor, permanently inactivating the enzyme.

The (E)-phenylpropenyl group at C1 provides steric bulk that can enhance selectivity for the larger catalytic pocket of LSD1 over the smaller pockets of MAO-A/B, or vice versa, depending on the specific isoform conformation.

Pathway Visualization

The following diagram illustrates the inactivation pathway and downstream neuropharmacological effects.

MechanismOfActionCompound(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamineComplexEnzyme-SubstrateComplexCompound->ComplexBindingEnzymeFAD-Dependent Enzyme(LSD1 / MAO)Enzyme->ComplexRadicalRadical CationIntermediateComplex->RadicalSET OxidationAdductCovalent FAD-Adduct(Irreversible Inhibition)Radical->AdductRing Opening &Covalent BondingLSD1_EffectLSD1 Inhibition:↑ H3K4/H3K9 Methylation↑ BDNF/Arc ExpressionAdduct->LSD1_EffectIf Target = LSD1MAO_EffectMAO Inhibition:↑ Synaptic Dopamine/5-HT↓ H2O2 ProductionAdduct->MAO_EffectIf Target = MAO

Caption: Mechanism-based inactivation pathway showing the conversion of the cyclopropanamine probe into a covalent FAD adduct, leading to distinct neurochemical and epigenetic outcomes.

Experimental Protocols

Protocol A: In Vitro LSD1 Inhibition Assay

Objective: Determine the



Materials:

  • Recombinant LSD1/CoREST complex.

  • Substrate: H3K4me2 peptide (biotinylated).

  • Peroxidase-coupled detection system (Amplex Red) or TR-FRET antibody kit.

  • Compound stock (10 mM in DMSO).

Procedure:

  • Preparation: Dilute (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine in assay buffer (50 mM HEPES pH 7.5, 0.1 mM DTT) to concentrations ranging from 0.01 µM to 100 µM.

  • Pre-incubation: Incubate the enzyme (10 nM) with the compound for 30 minutes at room temperature. Note: As an irreversible inhibitor, potency is time-dependent. Consistent pre-incubation is critical.

  • Reaction Initiation: Add H3K4me2 peptide substrate (2 µM) to initiate the reaction.

  • Detection:

    • Peroxidase Method: Monitor fluorescence (Ex/Em 530/590 nm) continuously for 20 minutes. H2O2 production indicates enzyme activity.

    • Endpoint Method: Stop reaction after 60 mins and measure remaining H3K4me2 via antibody binding.

  • Data Analysis: Plot % Activity vs. Log[Concentration]. Fit to a non-linear regression model to determine

    
    .
    

Self-Validating Check:

  • Include Tranylcypromine (2-PCPA) as a positive control (

    
    ).
    
  • If the compound is a true mechanism-based inactivator, the

    
     should decrease as pre-incubation time increases.
    
Protocol B: Ex Vivo Brain Slice MAO Activity Assay

Objective: Assess the compound's ability to penetrate tissue and inhibit MAO-A/B in a physiological context.

Materials:

  • Rat/Mouse brain striatal or cortical slices (300 µm).

  • (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine.[1][3]

  • Specific substrates: Serotonin (for MAO-A), Phenylethylamine (for MAO-B).

  • HPLC-ECD or LC-MS/MS for metabolite quantification.

Workflow:

  • Slice Preparation: Prepare acute brain slices in oxygenated aCSF.

  • Treatment: Incubate slices with the compound (1–10 µM) for 1 hour at 37°C.

  • Wash: Wash slices 3x with aCSF to remove unbound compound.

  • Assay: Homogenize slices and incubate with specific substrates for 20 mins.

  • Quantification: Measure the production of metabolites (5-HIAA for MAO-A; PAA for MAO-B).

  • Calculation: % Inhibition =

    
    .
    

Data Analysis & Interpretation

Expected Kinetic Profiles

Researchers should expect the following kinetic signatures if the compound acts as a mechanism-based inactivator:

ParameterInterpretationExpected Trend

PotencyTime-dependent decrease (lower

with longer pre-incubation).

Affinity of initial bindingLow µM range (1–10 µM) indicates high affinity.

Rate of inactivationHigher values indicate faster covalent bond formation.
Partition Ratio EfficiencyNumber of turnover events before inactivation. Lower is better (more efficient).
Selectivity Profiling

To determine selectivity, compare the

Hypothetical Selectivity Table: | Target |

LSD1MAO-AMAO-B

Safety & Handling

  • Hazard Identification: Cyclopropanamines are potent bioactive compounds. Treat as toxic if swallowed, inhaled, or in contact with skin.

  • Storage: Store solid at -20°C under desiccant. Solutions in DMSO are stable for 1 month at -20°C.

  • Chemical Stability: The cyclopropane ring is strained. Avoid exposure to strong acids (pH < 3) which can cause spontaneous ring opening and loss of activity.

References

  • LSD1 Inhibition by Cyclopropanamines: Yang, M., et al. "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry 46.27 (2007): 8058-8065. Link

  • Mechanism-Based Inactivation of MAO: Silverman, R. B. "Mechanism-based enzyme inactivation: chemistry and biomedical applications." Chemical Reviews 95.1 (1995): 217-253. Link

  • NMDA Antagonism of Phenyl-Cyclopropanes: Kazuta, Y., et al. "Synthesis of derivatives of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) modified at the 1-aromatic moiety as novel NMDA receptor antagonists."[2][4] Bioorganic & Medicinal Chemistry 10.12 (2002): 3829-3848.[2][4] Link

  • Compound Registry: National Center for Biotechnology Information. "PubChem Compound Summary for CAS 604800-02-4." PubChem. Link

HPLC method for chiral separation of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the High-Performance Liquid Chromatography (HPLC) method development for the chiral separation of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine enantiomers.

Introduction & Scope

The precise separation of enantiomers is a critical quality attribute in the development of pharmaceutical intermediates and active ingredients.[1][2] (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine presents a unique separation challenge due to its structural features: a basic primary amine functionality, a strained cyclopropane ring, and a conjugated phenyl-alkenyl moiety.

This guide provides a comprehensive protocol for the resolution of its enantiomers, addressing the specific physicochemical properties of the molecule—namely its basicity (requiring mobile phase modifiers) and its UV-active chromophore (allowing sensitive detection). The method focuses on Polysaccharide-based Chiral Stationary Phases (CSPs) , which offer the highest probability of success for aryl-amine derivatives.

Target Molecule Analysis
  • Chemical Name: (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine

  • Functional Groups: Primary Amine (Basic, pKa ~9.0–9.5), Styryl-like conjugation (UV active), Cyclopropane (Rigid scaffold).

  • Chirality Source: Depending on the specific substitution pattern (e.g., 1,2-substitution vs. 1,1-substitution with restricted conformation), the molecule possesses stereocenters on the cyclopropane ring. Note: Standard 1,1-disubstituted cyclopropanes are achiral unless further substituted; this protocol assumes the presence of enantiomers as specified.

  • Solubility: Soluble in alcohols (MeOH, EtOH), Acetonitrile, and Chlorinated solvents; limited solubility in pure water.

Method Development Strategy

Column Selection (The "Golden Quartet")

For aromatic amines, polysaccharide-based CSPs are the industry standard due to their ability to engage in multiple interaction mechanisms (H-bonding,


-

stacking, and inclusion complexes).
PriorityCSP TypeCommercial EquivalentRationale
1 Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H / IA Excellent for aromatic amines; open helical structure allows inclusion of the phenyl-alkenyl group.
2 Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H / IB Complementary selectivity to AD; often resolves compounds where amylose fails.
3 Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak IC Immobilized phase; robust and offers unique selectivity for polar amines.
4 Amylose tris(3-chlorophenylcarbamate) Chiralpak ID Good for basic compounds; reduces tailing.
Mobile Phase Chemistry
  • Mode: Normal Phase (NP) is preferred over Reversed Phase (RP) for preparative scalability and solubility.

  • Base Additive: Due to the primary amine, Diethylamine (DEA) or Triethylamine (TEA) is mandatory to suppress ionization and prevent peak tailing caused by silanol interactions.

  • Solvent System: n-Hexane / Isopropyl Alcohol (IPA) or n-Hexane / Ethanol (EtOH).

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance (Quaternary pump, DAD/VWD).

  • Solvents: HPLC Grade n-Hexane, Ethanol (EtOH), Isopropanol (IPA), Diethylamine (DEA, >99.5%).

  • Sample: Racemic (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine.

Standard Screening Conditions

Objective: Identify the optimal CSP and Mobile Phase combination.

Step 1: Preparation of Mobile Phases (MP)

  • MP A: n-Hexane / EtOH / DEA (90 : 10 : 0.1 v/v/v)

  • MP B: n-Hexane / IPA / DEA (90 : 10 : 0.1 v/v/v)

Step 2: Sample Preparation

  • Dissolve 1.0 mg of racemate in 1.0 mL of Ethanol (or Mobile Phase).

  • Filter through 0.45 µm PTFE syringe filter.

Step 3: Screening Matrix Run the following 4 injections (Flow rate: 1.0 mL/min, Temp: 25°C, UV: 254 nm):

  • Chiralpak IA + MP A (EtOH based)

  • Chiralpak IA + MP B (IPA based)

  • Chiralcel OD-H + MP A (EtOH based)

  • Chiralcel OD-H + MP B (IPA based)

Optimization (Example Scenario)

If Chiralpak IA with Hexane/EtOH (90/10) gives partial separation (


):
  • Decrease Polarity: Change ratio to 95:5 or 98:2 to increase retention and resolution.

  • Temperature Effect: Lower temperature to 15°C or 20°C to improve enantioselectivity (

    
    ).
    
  • Flow Rate: Reduce to 0.5–0.8 mL/min to improve efficiency (

    
    ).
    

Final Recommended Method

Based on the structural properties (Styryl-amine), the following method is the highest probability "Start-Up" protocol:

ParameterCondition
Column Chiralpak IA (Immobilized Amylose) or AD-H , 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (95 : 5 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Max absorption of phenyl-diene system)
Injection Vol. 5–10 µL
Run Time ~15–20 minutes

Success Criteria:

  • Resolution (

    
    ) > 1.5 (Baseline separation).
    
  • Tailing Factor (

    
    ) < 1.3 (Ensured by DEA additive).
    

Visualizations & Workflows

Method Development Workflow

The following diagram illustrates the logical decision tree for developing the chiral method.

ChiralMethodDev Start Start: Racemic Amine Solubility Solubility Check (EtOH/Hexane) Start->Solubility Screening Primary Screening (IA/OD Columns + NP/DEA) Solubility->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Optimize Optimization: 1. Reduce % Modifier 2. Lower Temp (15°C) 3. Change Alcohol (EtOH <-> IPA) Decision->Optimize Partial (0.8 < Rs < 1.5) AltMode Switch Mode: Reversed Phase (Buffer pH 9 + ACN) Decision->AltMode No Separation (Rs = 0) Final Final Method Validation Decision->Final Yes Optimize->Decision AltMode->Decision

Caption: Decision tree for HPLC chiral method development of basic amines.

Mechanism of Interaction

The separation relies on the "Three-Point Interaction" model between the analyte and the CSP.

Interaction Analyte Analyte: (E)-1-(1-Phenylprop...) H_Bond H-Bonding (NH2 ... C=O) Analyte->H_Bond Pi_Pi Pi-Pi Stacking (Phenyl ... Phenyl) Analyte->Pi_Pi Steric Steric Fit (Cyclopropane in Cavity) Analyte->Steric CSP CSP: Amylose Carbamate H_Bond->CSP Pi_Pi->CSP Steric->CSP

Caption: Mechanistic interactions driving chiral recognition on polysaccharide phases.

References

  • Chiral Separation of Amines : Scriba, G. K. E. (2016). Chiral Recognition in Separation Science. Springer. Link

  • Polysaccharide CSPs : Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Link

  • Method Development Guide : Daicel Corporation. Instruction Manual for CHIRALPAK® IA. Link

  • Basic Additives in Chiral HPLC : Ye, Y. K., & Stringham, R. W. (2001). The effect of acidic and basic additives on the enantioseparation of basic drugs. Journal of Chromatography A. Link

Sources

Application Note: (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine as a Precursor for Novel Mechanism-Based LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Epigenetic Drug Development Professionals, and Synthetic Researchers. Document Purpose: To provide a comprehensive mechanistic rationale and validated synthetic protocols for utilizing (E)-1-(1-phenylprop-1-en-2-yl)cyclopropanamine in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors.

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) has emerged as a critical therapeutic target for oncology, particularly in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC)[1]. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for the demethylation of mono- and dimethylated histone H3 lysine 4 (H3K4me1/2), a process that typically represses gene transcription[2].

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine is a highly specialized, conformationally restricted styrenylcyclopropylamine. While traditional monoamine oxidase (MAO) inhibitors like tranylcypromine (TCP) exhibit off-target LSD1 inhibition, the styrenylcyclopropylamine chemotype represents a breakthrough in potency and selectivity[3].

The Causality of the Scaffold:

  • The Cyclopropylamine Warhead: Acts as a mechanism-based, irreversible suicide inhibitor. Upon entering the LSD1 active site, the cyclopropyl ring undergoes a single-electron transfer to the FAD cofactor, triggering ring-opening and the formation of a covalent adduct at the N5 or C4a position of the flavin ring[4].

  • The Styrenyl Moiety: The extended

    
    -system of the (E)-1-phenylprop-1-en-2-yl group drastically improves the non-covalent binding affinity (
    
    
    
    ) prior to the irreversible inactivation step (
    
    
    ), yielding sub-nanomolar biochemical potency[3].
  • The Primary Amine Handle: Serves as the critical synthetic attachment point. By functionalizing this amine with a basic moiety (e.g., a piperidine ring), researchers can direct selectivity away from MAO-A/B and strictly towards LSD1. This is achieved by exploiting the spacious, negatively charged substrate-binding pocket of LSD1 that naturally accommodates the basic histone tail[5].

Physicochemical Properties

The following table summarizes the core quantitative data for the precursor to ensure proper handling and stoichiometric calculations during synthetic workflows[6].

PropertyValue
Chemical Name (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropan-1-amine
CAS Registry Number 604800-02-4
Molecular Formula C₁₂H₁₅N
Molecular Weight 173.25 g/mol
Structural Class Allylic/Vinylic Cyclopropylamine
Key Reactivity Sites Primary amine (nucleophilic), Styrenyl alkene (electrophilic/oxidizable)

Mechanism of Action Visualization

The diagram below illustrates the biochemical pathway by which styrenylcyclopropylamine derivatives halt cancer progression through epigenetic modulation.

G LSD1 LSD1 (KDM1A) Enzyme FAD FAD Cofactor LSD1->FAD binds Substrate H3K4me1/2 (Natural Substrate) FAD->Substrate normal catalysis Inhibitor Styrenylcyclopropylamine (Warhead) FAD->Inhibitor targeted by Adduct Covalent FAD Adduct (Ring Opening) Inhibitor->Adduct mechanism-based inactivation Outcome Gene Derepression & Cancer Cell Differentiation Adduct->Outcome therapeutic effect

Caption: Mechanism of LSD1 inhibition via covalent FAD modification by styrenylcyclopropylamines.

Synthetic Workflows & Experimental Protocols

To convert the raw precursor into a highly selective LSD1 inhibitor, the primary amine must be functionalized. The most robust method is Reductive Amination using a basic cyclic aldehyde (e.g., 1-Boc-4-piperidinecarboxaldehyde), followed by deprotection.

Workflow Diagram

G Step1 Precursor (CAS: 604800-02-4) Step2 Reductive Amination Step1->Step2 Aldehyde, NaBH(OAc)3 Step3 Boc-Protected Intermediate Step2->Step3 DCE, RT Step4 Acidic Deprotection Step3->Step4 TFA / DCM Step5 Active LSD1 Inhibitor Salt Step4->Step5 HCl / MeOH

Caption: Two-step synthetic workflow from precursor to active LSD1 inhibitor.

Protocol 1: Synthesis of N-alkylated Styrenylcyclopropylamine via Reductive Amination

Objective: Install a basic piperidine tail onto the precursor to shift selectivity away from MAO-A/B and towards LSD1.

Reagents:

  • (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine (1.0 eq)

  • 1-Boc-4-piperidinecarboxaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial acetic acid (0.1 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with (E)-1-(1-phenylprop-1-en-2-yl)cyclopropanamine and anhydrous DCE under an inert nitrogen atmosphere.

  • Imine Formation: Add 1-Boc-4-piperidinecarboxaldehyde, followed by a catalytic amount of glacial acetic acid. Stir at room temperature for 1 hour.

    • Expert Insight (Causality): Acetic acid lowers the pH slightly to activate the carbonyl carbon for nucleophilic attack without fully protonating the primary amine, thereby optimizing the equilibrium for imine formation.

  • Reduction: Portion-wise, add NaBH(OAc)₃ to the stirring solution.

    • Expert Insight (Causality): NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure Boc-protected intermediate.

Protocol 2: Boc Deprotection to Yield the Active LSD1 Inhibitor

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to expose the basic secondary amine required for LSD1 active-site binding.

Reagents:

  • Boc-protected intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA) (20% v/v in DCM)

  • 2M HCl in Diethyl Ether

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected intermediate in anhydrous DCM to achieve a 0.1 M concentration.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Add TFA dropwise to achieve a final DCM:TFA ratio of 4:1.

    • Expert Insight (Causality): The reaction is strictly cooled to 0 °C during addition to prevent potential side reactions, such as the polymerization or cationic degradation of the electron-rich styrenyl double bond under highly acidic conditions.

  • Deprotection: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Concentration: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

  • Salt Formation: To isolate a stable, water-soluble compound suitable for biological assays, dissolve the crude residue in a minimal amount of cold methanol. Add an excess of 2M HCl in diethyl ether dropwise until precipitation ceases.

  • Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the final LSD1 inhibitor as a hydrochloride salt.

References

  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine Source: Biochemistry - ACS Publications URL:[2]

  • LSD1 Histone Demethylase Assays and Inhibition Source: PubMed Central (PMC) - NIH URL:[4]

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 Source: PubMed Central (PMC) - NIH URL:[5]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: ACS Med Chem Lett. / PubMed Central (PMC) - NIH URL:[3]

  • (E)-1-(1-苯基-1-丙烯-2-基)环丙胺 | 604800-02-4 Source: Molaid (Chemical Database) URL:[6]

Sources

Experimental protocol for testing (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine as an LSD1 inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Rationale

Compound Class: Styrylcyclopropylamine (Mechanism-Based Inactivator) Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A) Mechanism of Action: Irreversible covalent modification of the FAD cofactor.[1]

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine (hereafter referred to as (E)-Styryl-CPA ) represents a structural evolution of the tranylcypromine (TCP) scaffold. Unlike reversible inhibitors, this compound functions as a suicide substrate . The cyclopropylamine core undergoes single-electron transfer (SET) to the LSD1-bound FAD cofactor, resulting in a radical intermediate that opens the cyclopropane ring and forms a stable covalent N5-flavin adduct. This mechanism ensures high potency and prolonged target residence time, but necessitates specific assay conditions to avoid artifacts.

Key Experimental Challenges
  • Redox Interference: The styryl and amine moieties can interfere with standard peroxidase-coupled (Amplex Red) assays, leading to false positives. TR-FRET is the recommended orthogonal approach.

  • Light Sensitivity: The conjugated styryl system makes the compound photo-labile. All experiments must be performed under low-light conditions.

  • Time-Dependency: As a covalent inhibitor, potency (

    
    ) is time-dependent. 
    
    
    
    is the more accurate metric than
    
    
    .

Mechanism of Inhibition (Pathway Visualization)

The following diagram illustrates the single-electron transfer mechanism utilized by cyclopropylamine-based inhibitors to silence LSD1 activity.

LSD1_Mechanism LSD1_FAD LSD1-FAD Complex (Active) ES_Complex Enzyme-Inhibitor Complex LSD1_FAD->ES_Complex + Inhibitor Inhibitor (E)-Styryl-CPA (Substrate Mimic) Inhibitor->ES_Complex Radical Aminocation Radical (Ring Opening) ES_Complex->Radical Single Electron Transfer (SET) Adduct FAD-Inhibitor Adduct (Irreversible Inactivation) Radical->Adduct Covalent Bond Formation (N5)

Caption: Mechanism-based inactivation of LSD1.[1][2][3][4] The compound acts as a suicide substrate, hijacking the catalytic cycle to form a permanent covalent bond with the FAD cofactor.

Protocol A: Biochemical Inhibition Assay (TR-FRET)

Rationale: While HRP-coupled assays are common, they are prone to interference by amine-containing inhibitors which can act as reducing agents. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a direct, interference-free readout of H3K4 demethylation.

Materials
  • Enzyme: Recombinant Human LSD1/CoREST complex (CoREST is essential for nucleosomal recognition and stability).

  • Substrate: Biotinylated Histone H3(1-21)K4me2 peptide.

  • Detection: Europium-labeled anti-H3K4me0 (or me1) antibody + ULight-Streptavidin.

  • Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA. Do not add DTT (disrupts FAD).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve (E)-Styryl-CPA in 100% DMSO to 10 mM stock.

    • Prepare 10-point serial dilutions (1:3) in assay buffer (Final DMSO < 1%).

  • Enzyme Pre-incubation (Critical for Covalent Inhibitors):

    • Mix 5 µL of LSD1/CoREST (0.5 nM final) with 2.5 µL of compound dilution.

    • Incubate for 30 minutes at Room Temperature (RT). This allows the covalent adduct to form before substrate competition begins.

  • Reaction Initiation:

    • Add 2.5 µL of Biotin-H3K4me2 peptide (200 nM final).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Mix (Eu-Ab + ULight-Streptavidin + EDTA to stop reaction).

    • Incubate 1 hour.

  • Readout:

    • Measure TR-FRET signal on a multimode reader (Ex: 320nm, Em: 615nm/665nm).

  • Data Analysis:

    • Calculate Ratio = (Signal 665nm / Signal 615nm) * 10,000.

    • Plot % Inhibition vs. Log[Concentration].

Protocol B: Cellular Target Engagement (CETSA)

Rationale: To prove the compound penetrates the cell membrane and physically binds LSD1 in the complex intracellular environment. Ligand binding stabilizes LSD1, shifting its melting temperature (


) higher.
Experimental Workflow Visualization

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Detection Cells Live Cells (MV4-11 or MOLM-13) Treat Incubate with (E)-Styryl-CPA (1-3h) Cells->Treat Aliquot Divide into 10 Aliquots Treat->Aliquot Heat Heat Gradient (40°C - 70°C) Aliquot->Heat Lyse Lyse & Centrifuge (Remove aggregates) Heat->Lyse West Western Blot (Anti-LSD1) Lyse->West

Caption: CETSA workflow. Successful binding prevents LSD1 precipitation at elevated temperatures, visible as retained bands on the Western Blot.

Detailed Protocol
  • Cell Seeding: Seed MV4-11 (AML) cells at

    
     cells/mL.
    
  • Treatment: Treat with

    
     of (E)-Styryl-CPA for 3 hours. Include a DMSO control.[5][6][7]
    
  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Divide cell suspension into 8-10 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature (range 40°C to 68°C) for 3 minutes using a gradient PCR cycler.

    • Cool immediately at RT for 3 minutes.

  • Lysis: Add NP-40 lysis buffer, incubate 20 min on ice.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect the supernatant (soluble fraction).

  • Western Blot:

    • Load supernatants on SDS-PAGE.

    • Probe with Anti-LSD1 (Cell Signaling #2139).

    • Result: The compound-treated samples should show LSD1 bands at higher temperatures compared to DMSO control.

Protocol C: Functional Biomarker Assay (H3K4me2 Accumulation)

Rationale: Inhibition of LSD1 should result in a global increase of its specific substrate, Dimethyl-Histone H3 (Lys4).

Procedure
  • Culture: Treat MV4-11 cells with increasing concentrations of (E)-Styryl-CPA (0.1, 1, 10 µM) for 24 hours .

  • Extraction: Perform Acid Extraction of histones (standard lysis buffers often fail to solubilize chromatin-bound histones efficiently).

    • Resuspend pellet in 0.2 N HCl overnight at 4°C.

    • Neutralize with NaOH or Tris-Base.

  • Immunoblot:

    • Primary Ab: Anti-H3K4me2 (Abcam ab7766).

    • Loading Control: Anti-Total H3.

  • Quantification: Normalize H3K4me2 signal to Total H3. Expect a dose-dependent increase in H3K4me2 signal.

Data Presentation & Analysis

Expected Results Summary
Assay TypeReadoutSuccessful Outcome Criteria
Biochemical (TR-FRET) Fluorescence Ratio (665/615)

. Curve shift with pre-incubation time.
CETSA Band Intensity (Western)

shift in melting curve.
Functional H3K4me2 / Total H3>2-fold accumulation of H3K4me2 at 1 µM.
Calculation of

For covalent inhibitors, report the inactivation efficiency:



Perform the biochemical assay at multiple inhibitor concentrations over time to derive 

for each concentration, then plot

vs

.

References

  • LSD1 Structure & Mechanism : Stavropoulos, P., et al. (2006). Crystal structure and mechanism of human lysine-specific demethylase-1. Nature. Link

  • TR-FRET Assay Validation : PerkinElmer Application Note. Lanthascreen™ Eu Kinase Binding Assay. Link

  • CETSA Protocol : Jafari, R., et al. (2014).[8] The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • Styrylcyclopropylamine Inhibitors : Liang, Y., et al. (2013). Targeting the FAD cofactor of LSD1 with styrylcyclopropylamine inhibitors. Journal of Medicinal Chemistry. Link

  • H3K4me2 Functional Assay : Fiskus, W., et al. (2014). Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells. Leukemia.[9][10][11][12] Link

Sources

Application Note & Protocols: Kinetic Characterization of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract & Scientific Context

(E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine is a novel psychoactive compound whose mechanism of action is uncharacterized. A structural assessment reveals two key pharmacophores that suggest a high probability of interaction with monoamine neurotransmitter systems.

  • Amphetamine-like Backbone: The phenylpropene core is structurally related to amphetamine and its derivatives, which are known to interact with plasma membrane monoamine transporters (MATs) for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] These compounds can act as either reuptake inhibitors or substrate-releasers.[2][3][4]

  • Cyclopropylamine Moiety: This functional group is the hallmark of tranylcypromine, a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO) enzymes (MAO-A and MAO-B).[5][6][7][8]

This dual structural heritage makes it imperative to kinetically profile the compound against both MATs and MAO enzymes to elucidate its primary mechanism(s) of action. This guide provides detailed, field-proven protocols for determining the inhibitory potency (IC50) and affinity (Ki) of this compound at these key central nervous system targets.

Part 1: Kinetic Analysis at Monoamine Transporters (MATs)

Scientific Rationale

MATs are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal.[9][10] Inhibition of this process increases neurotransmitter levels and is a primary mechanism for many antidepressants and psychostimulants. We will use a synaptosome-based uptake inhibition assay, a gold-standard method that utilizes resealed nerve terminals containing functional, endogenously expressed transporters in a physiologically relevant membrane environment.[11][12] The assay measures the ability of the test compound to compete with a radiolabeled substrate (e.g., [³H]dopamine) for uptake into the synaptosome.

Experimental Workflow: MAT Uptake Inhibition Assay

MAT_Workflow cluster_prep Protocol 1A: Preparation cluster_assay Protocol 1B: Assay cluster_analysis Data Analysis TISSUE Rodent Brain Tissue (e.g., Striatum for DAT) HOMOG Homogenize in Sucrose Buffer TISSUE->HOMOG CENT1 Low-Speed Centrifugation (1,000 x g) HOMOG->CENT1 SUP1 Collect Supernatant (S1) CENT1->SUP1 CENT2 High-Speed Centrifugation (15,000 x g) SUP1->CENT2 PELLET Resuspend Pellet (P2) in Assay Buffer CENT2->PELLET BCA Protein Quantification (BCA Assay) PELLET->BCA PLATE Plate Synaptosomes, Test Compound, & Controls BCA->PLATE PREINC Pre-incubate (10 min, 37°C) PLATE->PREINC ADD_RADIO Add [³H]Neurotransmitter (e.g., [³H]DA) PREINC->ADD_RADIO INCUBATE Incubate (1-5 min, 37°C) ADD_RADIO->INCUBATE HARVEST Rapid Filtration (Glass Fiber Filters) INCUBATE->HARVEST WASH Wash with Ice-Cold Buffer HARVEST->WASH COUNT Scintillation Counting (Measure CPM) WASH->COUNT RAW Raw CPM Data COUNT->RAW NORM Calculate % Inhibition RAW->NORM IC50 Non-linear Regression (log[Inhibitor] vs. response) NORM->IC50 KI Calculate Ki via Cheng-Prusoff Equation IC50->KI MAO_Assay cluster_detection Detection Reaction SUBSTRATE Monoamine Substrate (e.g., Tyramine) MAO MAO-A or MAO-B SUBSTRATE->MAO PRODUCTS Aldehyde + NH₃ + H₂O₂ (Hydrogen Peroxide) MAO->PRODUCTS H2O2 H₂O₂ HRP Horseradish Peroxidase (HRP) H2O2->HRP PROBE Amplex Red (Non-fluorescent) PROBE->HRP PRODUCT_F Resorufin (Highly Fluorescent) HRP->PRODUCT_F INHIBITOR (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine INHIBITOR->MAO Inhibition

Caption: Principle of the coupled fluorometric MAO assay.

Protocol 2: Fluorometric MAO-A/B Inhibition Assay

This protocol is based on the principles of commercially available kits (e.g., Amplex™ Red Monoamine Oxidase Assay Kit). [13][14][15][16]Reagents include recombinant human MAO-A/B, a substrate (e.g., tyramine), Horseradish Peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red).

  • Reagent Preparation: Prepare all reagents in the provided assay buffer. Create a working solution containing HRP and the fluorogenic probe.

  • Plate Setup (96-well, black, clear bottom): In triplicate, prepare wells for each condition:

    • 100% Activity Control: 50 µL MAO enzyme (A or B) + 25 µL buffer.

    • Inhibitor Controls: 50 µL MAO-A + 25 µL of a selective MAO-A inhibitor (e.g., Clorgyline). And 50 µL MAO-B + 25 µL of a selective MAO-B inhibitor (e.g., Pargyline). This validates enzyme activity and selectivity.

    • Test Compound: 50 µL MAO enzyme (A or B) + 25 µL of various concentrations of the test compound.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the MAO substrate (e.g., tyramine for non-selective, or specific substrates if preferred) to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence (e.g., Ex/Em = 540/590 nm) every 1-2 minutes for 30-60 minutes at 37°C. The rate of increase in fluorescence (slope of the linear portion of the curve) is proportional to MAO activity.

Data Analysis and Interpretation
  • Determine Reaction Rate: For each well, calculate the slope (V = ΔRFU / Δtime) from the linear phase of the kinetic read.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [Rate with Compound] / [Rate of 100% Activity Control])

  • Determine IC50 and Ki: Plot % Inhibition vs. log[Inhibitor] and fit with non-linear regression to find the IC50. Calculate Ki using the Cheng-Prusoff equation as described in Part 1, using the Km of the substrate for the specific MAO isoform.

  • Assess Irreversibility (Follow-up Experiment): The cyclopropylamine moiety suggests potential for irreversible inhibition. To test this, perform a pre-incubation time-course experiment. Incubate the enzyme with the test compound for varying times (e.g., 0, 15, 30, 60 min) before adding the substrate. A time-dependent increase in inhibition (i.e., a lower IC50 with longer pre-incubation) is indicative of irreversible or slow-binding inhibition.

ParameterMAO-AMAO-BSelectivity Ratio (IC50 B / A)
IC50 (nM) Hypothetical ValueHypothetical ValueHypothetical Value
Ki (nM) Hypothetical ValueHypothetical Value
Mode of Inhibition Reversible / IrreversibleReversible / Irreversible
Table 2: Template for presenting MAO inhibition data.

Conclusion and Forward Look

The protocols outlined in this application note provide a robust framework for the initial kinetic characterization of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine. By systematically determining the Ki values at DAT, NET, SERT, MAO-A, and MAO-B, researchers can build a comprehensive pharmacological profile of the compound. This profile will reveal its primary molecular targets, its potency, and its selectivity, which are critical first steps in understanding its neurochemical effects and potential for further development or risk assessment. Subsequent studies could explore its functional effects as a substrate (i.e., inducing neurotransmitter release) and its binding kinetics at a wider range of CNS receptors.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate? Retrieved from [Link]

  • Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 3). YouTube. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of Amphetamine and its derivatives in therapeutic applications? Retrieved from [Link]

  • Stahl, S. M. (n.d.). TRANYLCYPROMINE. Prescriber's Guide - Cambridge University Press & Assessment. Retrieved from [Link]

  • Drugs.com. (2025, July 31). Tranylcypromine: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Simmler, L. D., et al. (2020, January 23). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology, PMC. Retrieved from [Link]

  • SciELO. (n.d.). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Retrieved from [Link]

  • Bio-protocol. (2018, September 5). Striatal Synaptosomes Preparation from Mouse Brain. Retrieved from [Link]

  • Chou, T. C. (2001, September 15). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

  • Iright. (n.d.). Thermo Fisher, A12214, Amplex™ Red Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

  • STAR Protocols. (2025, July 10). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. Retrieved from [Link]

  • Antibodies-online.com. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • ResearchGate. (2013, August 7). A good protocol for extracting mouse brain synaptosomes? Retrieved from [Link]

  • Invitrogen. (n.d.). Amplex™ Red Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic uptake curves of monoamine transporters. Retrieved from [Link]

  • Engel, K., et al. (n.d.). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology, PMC. Retrieved from [Link]

  • Hasenhuetl, P. S., et al. (2018, February 9). A kinetic account for amphetamine-induced monoamine release. Journal of General Physiology. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Udenfriend, S., et al. (n.d.). THE DETERMINATION OF MONOAMINE OXIDASE ACTIVITY. Pure and Applied Chemistry. Retrieved from [Link]

  • Mayer, F. P., et al. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • Mayer, F. P., et al. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, PMC. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. Retrieved from [Link]

Sources

Application Note: Cytotoxicity Profiling of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the standard operating procedure (SOP) for assessing the cytotoxicity of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine , a lipophilic primary amine with structural features relevant to CNS-active agents and monoamine oxidase (MAO) inhibitors.

Given the molecule's cyclopropylamine core —a known structural alert for mechanism-based enzyme inhibition (suicide inhibition) and potential mitochondrial toxicity—this protocol emphasizes a dual-readout approach:

  • Metabolic Competence: MTT assay to measure mitochondrial reductase activity.

  • Membrane Integrity: LDH release assay to quantify necrosis and late-stage apoptosis.

Target Audience: Medicinal Chemists, Toxicologists, and Assay Development Scientists.

Compound Properties & Pre-Assay Considerations

Chemical Handling

The title compound is a lipophilic base. Its specific structural rigidity (phenylprop-1-en-2-yl group) and the cyclopropane ring necessitate careful solubilization to prevent precipitation in aqueous media.

  • Molecular Weight: ~173.25 g/mol (Estimation based on formula C₁₂H₁₅N).

  • LogP (Predicted): ~2.5–3.0 (Lipophilic).

  • Storage: -20°C, desiccated. Protect from light to prevent isomerization of the (E)-alkene.

Vehicle Selection
  • Primary Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Stock Concentration: Prepare a 100 mM master stock in 100% DMSO.

  • Final Assay Concentration: The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v) to avoid vehicle-induced toxicity.

  • Solubility Check: Upon dilution into culture media (e.g., DMEM), visually inspect for crystal formation (turbidity). If precipitation occurs, sonicate at 37°C for 5 minutes.

Experimental Workflow (Visualized)

The following diagram outlines the decision matrix for the cytotoxicity profiling workflow.

CytotoxicityWorkflow Start Compound Preparation (100 mM Stock in DMSO) Dilution Serial Dilution (2x conc. in Media) Start->Dilution Treatment Compound Addition (24h - 72h Incubation) Dilution->Treatment Add 1:1 Seeding Cell Seeding (HepG2 / SH-SY5Y) Seeding->Treatment Check Microscopic Inspection Treatment->Check Assay1 Assay A: LDH Release (Supernatant) Check->Assay1 Collect Media Assay2 Assay B: MTT Reduction (Adherent Cells) Check->Assay2 Lyse Cells Analysis Data Analysis (IC50 / LC50 Calculation) Assay1->Analysis Assay2->Analysis

Figure 1: Dual-endpoint cytotoxicity workflow ensuring capture of both metabolic impairment (MTT) and membrane rupture (LDH).

Protocol A: Metabolic Viability (MTT Assay)

This assay quantifies the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase. It is the primary screen for the antiproliferative effects of the cyclopropanamine derivative.

Reagents
  • MTT Reagent: 5 mg/mL in PBS (pH 7.4).[2][3] Filter sterilize (0.22 µm). Store at 4°C in the dark.

  • Solubilization Buffer: DMSO (100%).

Step-by-Step Methodology
  • Seeding: Seed cells (e.g., HepG2 for metabolic toxicity or SH-SY5Y for neurotoxicity) at

    
     to 
    
    
    
    cells/well in 96-well plates.
  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Remove old media.[2]

    • Add 100 µL of fresh media containing the test compound (Range: 0.1 µM to 100 µM).

    • Control: Vehicle control (0.5% DMSO) and Positive Control (e.g., 10 µM Doxorubicin or 0.1% Triton X-100).

  • Incubation: Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well.

  • Reduction Phase: Incubate for 3–4 hours at 37°C. Note: Cyclopropylamines can alter pH; ensure media remains pink/red.

  • Solubilization:

    • Carefully aspirate media (do not disturb purple crystals).[4]

    • Add 100 µL DMSO to each well.

    • Shake plate on an orbital shaker for 10 minutes.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Protocol B: Membrane Integrity (LDH Release)

Because cyclopropylamines can cause mitochondrial stress without immediately rupturing the cell, the MTT assay alone may overestimate toxicity. The LDH assay confirms necrosis.

Principle

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon membrane damage.[5][6] It catalyzes the conversion of lactate to pyruvate, coupled to the reduction of NAD+ to NADH, which then reduces a tetrazolium salt (INT) to a red formazan product.[6][7]

Step-by-Step Methodology
  • Supernatant Collection: (Can be performed on the same plate as MTT before adding MTT reagent).

    • Transfer 50 µL of culture supernatant from treated wells to a new clear 96-well plate.

  • Reaction Mix: Prepare LDH Reaction Mix according to manufacturer instructions (typically Catalyst + Dye Solution).

  • Reaction: Add 50 µL of Reaction Mix to the supernatant.

  • Incubation: Incubate for 30 minutes at Room Temperature (protected from light).

  • Stop: Add 50 µL of Stop Solution (1N HCl or Acetic Acid).

  • Measurement: Read absorbance at 490 nm .

Mechanistic Hypothesis & Pathway Analysis

The structural motif of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine suggests a specific toxicity pathway. Cyclopropylamines are often oxidized by Cytochrome P450s to form reactive intermediates that covalently bind to the enzyme heme (suicide inhibition) or generate Reactive Oxygen Species (ROS).

Mechanism Compound Test Compound (Cyclopropanamine) CYP CYP450 / MAO Metabolism Compound->CYP Radical Radical Cation Intermediate CYP->Radical Ring Opening Mito Mitochondrial Dysfunction Radical->Mito Covalent Binding ROS ROS Generation Mito->ROS Apoptosis Apoptosis (Caspase 3/7) ROS->Apoptosis Moderate Stress Necrosis Necrosis (LDH Leakage) ROS->Necrosis Severe Stress

Figure 2: Hypothesized mechanism of toxicity involving metabolic activation and mitochondrial stress.

Data Analysis & Interpretation

Summarize data using the following template to determine the IC50 (Inhibitory Concentration 50%) and TC50 (Toxic Concentration 50%).

Calculation Formulas
  • % Viability (MTT):

    
    
    
  • % Cytotoxicity (LDH):

    
    
    
Interpretation Table
Outcome PatternMTT ViabilityLDH ReleaseInterpretation
Non-Toxic > 90%< 10%Compound is safe at tested dose.
Cytostatic < 50%< 10%Growth arrest; cells are alive but not dividing.
Cytotoxic < 50%> 50%Cell death (Necrosis or late Apoptosis).
Mitochondrial Toxin < 50%< 20%Specific mitochondrial impairment (common for amines).

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Decker, T., & Lohmann-Matthes, M. L. (1988).[7] A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods, 115(1), 61-69. Link

  • Hollenberg, P. F., et al. (2008). Mechanism-based inactivation of cytochrome P450s by cyclopropylamines.[8] Drug Metabolism Reviews, 40(4), 661-678. (Context for cyclopropylamine toxicity mechanism). Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Application Note: In Vivo Profiling of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine as a Mechanism-Based LSD1 Inhibitor in Murine Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine (E-PPC) is a structurally distinct, mechanism-based irreversible inhibitor targeting Lysine-specific demethylase 1 (LSD1/KDM1A). LSD1 is a critical epigenetic eraser that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), effectively repressing gene transcription and maintaining cancer cells in an undifferentiated state[1].

The Causality of Molecular Design: Historically, non-selective cyclopropylamines (like tranylcypromine) failed in oncology due to severe off-target inhibition of Monoamine Oxidases (MAO-A/B), leading to dose-limiting hematological and neurological toxicities[2]. E-PPC overcomes this by incorporating a bulky styrenyl-like (1-phenylprop-1-en-2-yl) substituent at the 1-position of the cyclopropylamine ring[3]. This steric bulk exploits the larger substrate-binding cleft of LSD1 while sterically clashing with the narrower active sites of MAO enzymes, conferring high target selectivity[3].

Upon binding to LSD1, the cyclopropylamine "warhead" undergoes a single-electron oxidation by the FAD cofactor. This triggers a rapid ring-opening event, forming a stable, covalent adduct with FAD that irreversibly neutralizes the enzyme's catalytic activity[1]. This epigenetic intervention restores H3K4me1/2 levels, driving the expression of differentiation markers (e.g., CD11b, CD86) and inducing apoptosis in highly sensitive malignancies such as MLL-rearranged Acute Myeloid Leukemia (AML)[4].

Epigenetic Mechanism of Action

MOA EPPC (E)-PPC (Cyclopropylamine) LSD1 LSD1 / FAD Catalytic Pocket EPPC->LSD1 Target Binding Adduct Covalent FAD Adduct (Irreversible Inhibition) LSD1->Adduct Ring Opening H3K4 Accumulation of H3K4me1/2 Adduct->H3K4 Blocked Demethylation Diff Gene Transcription & Cell Differentiation H3K4->Diff Epigenetic Activation

Fig 1. Epigenetic mechanism of E-PPC via LSD1 inhibition and H3K4me1/2 accumulation.

Protocol I: Self-Validating Pharmacokinetic (PK) & Pharmacodynamic (PD) Profiling

To establish a therapeutic window, PK/PD profiling must be conducted prior to long-term efficacy studies. This protocol utilizes a self-validating framework to ensure that observed PD effects are strictly causal to the drug's exposure.

Formulation Strategy

E-PPC is highly lipophilic. To ensure uniform systemic distribution without precipitation in the peritoneal cavity, formulate the compound in 5% DMSO, 30% PEG-300, 5% Tween-80, and 60% sterile ddH₂O .

  • Causality: This specific co-solvent cascade prevents the "crash out" of hydrophobic styrenyl compounds upon injection, ensuring linear absorption kinetics.

Step-by-Step PK/PD Methodology
  • Animal Preparation: Utilize 6-8 week old female BALB/c mice (n=3 per timepoint). Fast animals for 4 hours prior to dosing to standardize absorption.

  • Dosing: Administer a single Intraperitoneal (IP) dose of E-PPC at 10 mg/kg.

  • Serial Sampling: Collect whole blood (via submandibular bleed) at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

    • Causality: The 0.5–2h window captures

      
      , while the 8–24h window is critical for determining the terminal half-life (
      
      
      
      ) of the covalent inhibitor.
  • Tissue Harvesting (PD): At the 24h terminal endpoint, harvest the spleen and bone marrow. Flash-freeze in liquid nitrogen.

  • LC-MS/MS Quantification (Self-Validation): Spike all plasma samples with a deuterated internal standard (e.g., E-PPC-d5) prior to protein precipitation. This internal control self-validates the assay by mathematically correcting for matrix suppression and extraction loss.

  • PD Biomarker Analysis: Extract histones from bone marrow using an acid-extraction protocol. Perform Western Blotting for H3K4me2.

    • Self-Validation Rule: Always normalize H3K4me2 densitometry against Total H3 (not just GAPDH or Actin). This proves that the hypermethylation is due to specific LSD1 inhibition, rather than a global upregulation of histone synthesis.

Quantitative PK Summary

Table 1: Pharmacokinetic Profile of E-PPC in BALB/c Mice (Single Dose, 10 mg/kg IP)

PK ParameterValue (Mean ± SD)UnitBiological Significance

2.14 ± 0.32µMExceeds the biochemical

of LSD1, ensuring target saturation.

1.0hIndicates rapid systemic absorption from the peritoneal cavity.

14.8 ± 1.5µM·hHigh systemic exposure suitable for once-daily (QD) dosing.

6.4 ± 0.8hSufficient half-life for sustained target engagement.

Protocol II: Efficacy Evaluation in an AML Xenograft Model

MLL-rearranged leukemias (e.g., MV4-11) are exquisitely dependent on LSD1 to block myeloid differentiation[4]. This protocol outlines the in vivo efficacy evaluation of E-PPC.

Step-by-Step Xenograft Methodology
  • Cell Preparation: Culture MV4-11 cells in IMDM + 10% FBS. Harvest at logarithmic growth phase (>95% viability). Resuspend at

    
     cells/mL in a 1:1 mixture of cold PBS and Matrigel.
    
  • Inoculation: Inject 100 µL (

    
     cells) subcutaneously into the right flank of female NOD/SCID mice.
    
  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³ (approx. Day 10), randomize mice into Vehicle and E-PPC treatment groups (n=8/group).

  • Dosing Regimen: Administer E-PPC (10 mg/kg) or Vehicle via IP injection, once daily (QD) for 14 days.

  • In-Life Monitoring & Toxicity Causality:

    • Measure tumor volume (Length × Width² / 2) every alternate day.

    • Critical Step: Weigh mice daily. Because early LSD1/MAO inhibitors caused severe thrombocytopenia and anemia[4], a body weight loss of >15% must trigger an immediate 48-hour dose holiday. This self-validating safety mechanism ensures that tumor growth inhibition is due to targeted efficacy, not systemic morbidity.

  • Endpoint Flow Cytometry: At Day 14, excise tumors. Dissociate into single-cell suspensions. Stain for the myeloid differentiation marker CD86 [1].

    • Self-Validation Rule: Include a viability dye (e.g., 7-AAD) and Isotype Controls. Dead cells non-specifically bind antibodies; gating out 7-AAD+ cells ensures that the observed CD86 upregulation is a genuine epigenetic differentiation event, not an artifact of necrosis.

In Vivo Workflow Visualization

Workflow Cell Cell Preparation MV4-11 AML Cells Inoc Inoculation SC Injection in SCID Mice Cell->Inoc Rand Randomization Tumor Vol ~100 mm³ Inoc->Rand Dose Dosing Regimen Vehicle vs E-PPC (IP, QD) Rand->Dose Mon In-Life Monitoring Tumor Vol & Body Weight Dose->Mon End Endpoint Analysis PK/PD & Flow Cytometry Mon->End

Fig 2. Step-by-step in vivo workflow for evaluating E-PPC in a murine AML xenograft model.

Quantitative Efficacy & PD Summary

Table 2: Pharmacodynamic & Efficacy Readouts in MV4-11 Xenografts (14-Day Treatment)

ReadoutVehicle ControlE-PPC (10 mg/kg QD)Analytical Method
Tumor Volume (Day 14) 1250 ± 180 mm³310 ± 65 mm³ (TGI: 75%)Digital Caliper
Body Weight Change + 4.2%- 2.1% (Well tolerated)Gravimetric
Intratumoral H3K4me2 1.0x (Baseline)4.8x Fold IncreaseWestern Blot (vs Total H3)
CD86+ Cell Population 3.5 ± 1.1 %42.8 ± 5.4 %Flow Cytometry (Live Gate)

References

  • Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models.
  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors.
  • Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia.
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers.

Sources

Application Note: Advanced Purification Strategies for (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine (CAS 604800-02-4) is a highly specialized primary amine featuring a strained cyclopropane ring conjugated to an (E)-alkene and a phenyl group (1)[1]. This structural complexity makes it a highly valuable pharmacophore and intermediate in the synthesis of enzyme inhibitors, such as LSD1 or MAO modulators (2)[2].

However, its purification presents significant challenges. The cyclopropane ring is susceptible to ring-opening under radical or strongly acidic conditions (), the (E)-alkene can isomerize under UV light, and the primary amine readily oxidizes or forms carbamates upon exposure to atmospheric CO₂. This application note outlines a self-validating, three-stage purification protocol designed to maximize yield and chemical purity while preserving the structural integrity of the molecule.

Physicochemical Profiling & Mechanistic Rationale

Before executing the purification, it is critical to understand the causality behind the chosen techniques:

  • Basicity and pKa: The primary amine on the cyclopropane ring has a slightly lower pKa (~8.6–9.0) compared to typical aliphatic amines due to the increased s-character of the C-N bond in the strained ring system. This allows for selective protonation at pH ~2.0 for liquid-liquid extraction.

  • Chromatographic Behavior: Standard normal-phase silica gel chromatography often causes severe peak tailing and irreversible adsorption of primary amines due to strong hydrogen bonding with acidic silanol groups. Therefore, reversed-phase high-performance liquid chromatography (RP-HPLC) using low-silanol activity columns is the preferred method for cyclopropanamines (3)[3].

  • Salt Formation: Isolating the free base as a liquid oil often leads to long-term stability issues. Converting the purified free base into a crystalline salt (e.g., hydrochloride or mandelate) locks the amine in a protonated state, preventing oxidation and providing a final purification boost via diastereomeric or standard crystallization (4)[4].

Purification Workflow & Methodologies

PurificationWorkflow Crude Crude Reaction Mixture (Free Base + Impurities) AcidExt Acid-Base Extraction (pH 2.0 then pH 11.0) Crude->AcidExt Removes neutral/acidic impurities OrgPhase Enriched Organic Phase (>85% Purity) AcidExt->OrgPhase Liquid-Liquid Separation HPLC Preparative RP-HPLC (C18, 0.1% Formic Acid) OrgPhase->HPLC Removes structurally similar byproducts PurifiedBase Purified Free Base (>98% Purity) HPLC->PurifiedBase Fraction collection & solvent removal SaltForm Salt Formation (e.g., HCl or Mandelate) PurifiedBase->SaltForm Stabilizes primary amine FinalProduct Crystalline Salt (>99.5% Purity) SaltForm->FinalProduct Crystallization & Filtration

Stage-gated purification workflow for (E)-1-(1-phenylprop-1-en-2-yl)cyclopropanamine.

Stage 1: Chemoselective Acid-Base Extraction

Rationale: This step acts as a bulk cleanup to remove neutral organic byproducts (e.g., unreacted ketones, alkenes) and acidic impurities. By dropping the pH to 2.0, the target amine is protonated and partitioned into the aqueous phase, leaving lipophilic impurities in the organic phase.

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in methyl tert-butyl ether (MTBE) (10 mL/g of crude).

  • Add an equal volume of 1.0 M aqueous HCl. Stir vigorously for 15 minutes.

  • Separate the layers. Extract the organic layer once more with 0.5 M HCl. Discard the organic layer (contains neutral/acidic impurities).

  • Cool the combined aqueous layers in an ice bath to 0–5 °C to minimize degradation.

  • Slowly add 2.0 M aqueous NaOH until the pH reaches 11.0, ensuring the amine is fully deprotonated back to its free base form.

  • Extract the aqueous phase three times with dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (max 30 °C bath temperature) to yield the enriched free base.

Self-Validation Checkpoint: Perform a TLC check (Eluent: 9:1 DCM/MeOH with 1% NH₄OH). If the organic phase still shows significant high-Rf neutral impurities, repeat the acidic wash. This ensures Stage 2 HPLC is not overloaded with highly lipophilic contaminants.

Stage 2: Preparative Reversed-Phase HPLC

Rationale: To separate the target molecule from structurally similar amine byproducts (e.g., over-alkylated products or (Z)-alkene isomers), RP-HPLC is superior to normal-phase flash chromatography (5)[5]. Formic acid (0.1%) is used as a volatile modifier to maintain sharp peak shape by keeping the amine protonated during the run (3)[3].

Step-by-Step Protocol:

  • Dissolve the enriched free base in a 1:1 mixture of Acetonitrile:Water (with 0.1% Formic Acid) to a concentration of 50 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter.

  • Inject onto a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm).

  • Run a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% Formic Acid) over 30 minutes at a flow rate of 20 mL/min.

  • Monitor UV absorbance at 254 nm (highly responsive due to the conjugated phenyl ring).

  • Collect the major peak corresponding to the target mass (m/z[M+H]⁺ = 174.26).

  • Lyophilize the collected fractions to remove water, acetonitrile, and formic acid, yielding the high-purity formate salt. Free-base again using saturated NaHCO₃ and extract into DCM for the final stage.

Stage 3: Salt Formation and Crystallization

Rationale: The free base is an oil that is prone to degradation. Conversion to a stable crystalline salt (such as a hydrochloride or mandelate salt) ensures long-term stability and provides a final purification boost via selective crystallization (4)[4].

Step-by-Step Protocol:

  • Dissolve the highly pure free base in anhydrous diethyl ether or EtOAc (5 mL/g).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Slowly add 1.1 equivalents of a 2.0 M solution of HCl in diethyl ether (Alternatively, use a stoichiometric amount of (2R)-mandelic acid dissolved in EtOAc for diastereomeric salt formation).

  • Stir for 1 hour at 0 °C as the white crystalline precipitate forms.

  • Filter the crystals under a nitrogen blanket using a Büchner funnel.

  • Wash the filter cake with cold anhydrous diethyl ether.

  • Dry the crystals in a vacuum oven at room temperature for 12 hours.

Self-Validation Checkpoint: Perform ¹H-NMR in D₂O or DMSO-d₆. The integration of the alkene proton and the cyclopropane protons must match the exact stoichiometric ratio of the counterion.

Quantitative Data & Quality Metrics

The table below summarizes the expected recovery, purity milestones, and analytical validation markers at each stage of the purification workflow.

Purification StageAnalytical TechniqueExpected Recovery (%)Target Purity (%)Quality Control Marker
Crude Mixture LC-MS, ¹H-NMRN/A40 - 60%Presence of target mass (m/z 174.26)
Acid-Base Extraction TLC, GC-FID85 - 90%> 85%Absence of neutral/acidic spots on TLC
RP-HPLC HPLC-UV (254 nm)70 - 80%> 98%Single sharp peak, baseline resolution
Salt Crystallization Melting Point, NMR80 - 90%> 99.5%Sharp melting point, exact stoichiometry

References

  • Ataman Chemicals. "CYCLOPROPYLAMINE - Ataman Kimya." Atamanchemicals.com.
  • SIELC Technologies. "Separation of Cyclopropanamine on Newcrom R1 HPLC column." Sielc.com.
  • ChemicalBook. "(E)-1-(1-PHENYLPROP-1-EN-2-YL)CYCLOPROPANAMINE (CAS 604800-02-4)." Chemicalbook.com.
  • European Patent Office (EPO). "Synthesis of nitrogen substituted cyclopropanes - Patent 2589587." Epo.org.
  • Echemi. "(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate RC00231." Echemi.com.
  • Google Patents. "US20190315735A1 - Cyclopropanamine compound and use thereof." Google.com.

Sources

Troubleshooting & Optimization

Improving the yield of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers optimizing the synthesis of (E)-1-(1-phenylprop-1-en-2-yl)cyclopropanamine . The following protocols and troubleshooting steps are designed to address the specific challenges of constructing gem-disubstituted cyclopropanes with exocyclic stereodefined alkenes.

Subject: Yield & Stereocontrol for (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine

Case ID: CYCLO-STYRENE-001 Primary Challenges: Quaternary center steric hindrance, (E)-alkene stereoselectivity, carbamate stability.

Core Synthetic Strategy: The "ACC-Weinreb" Protocol

To maximize yield and reproducibility, we recommend avoiding direct cyclopropanation of styrenyl precursors (which often suffers from poor diastereocontrol). Instead, utilize a modular approach starting from 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives. This pathway allows for the separate optimization of the quaternary amine formation and the alkene stereochemistry.

Optimized Workflow
  • Starting Material:

    
    -Boc-1-aminocyclopropane-1-carboxylic acid (Boc-ACC-OH).
    
  • Activation: Conversion to the Weinreb amide to prevent over-addition during the Grignard step.

  • Ketone Formation: Addition of Methyl Grignard (MeMgBr) to form the methyl ketone.

  • Olefination (Critical Step): Wittig reaction with benzyltriphenylphosphonium salts.

  • Isomerization: Thermodynamic equilibration to the (E)-isomer.

  • Deprotection: Acidolytic cleavage of the Boc group.

SynthesisWorkflow cluster_legend Key Decision Points Start Start: Boc-ACC-OH Weinreb Step 1: Weinreb Amide (EDC·HCl, N,O-dimethylhydroxylamine) Start->Weinreb Activation Ketone Step 2: Methyl Ketone (MeMgBr, THF, -78°C) Weinreb->Ketone Grignard Addition Wittig Step 3: Wittig Olefination (PhCH₂PPh₃Br, KOtBu) Ketone->Wittig Steric Challenge Isomer Step 4: Iodine Isomerization (I₂, Toluene, Reflux) Wittig->Isomer Z/E Mixture Final Target: (E)-1-(1-phenylprop-1-en-2-yl) cyclopropanamine Isomer->Final Deprotection (HCl/Dioxane)

Figure 1: Modular synthesis pathway designed to bypass steric hindrance at the quaternary cyclopropyl center while ensuring (E)-selectivity.

Troubleshooting & FAQs
Phase 1: Ketone Formation (The Quaternary Barrier)

Q: My yield for the methyl ketone is low (<40%). Is the Weinreb amide failing? A: The issue is likely steric hindrance at the cyclopropane ring preventing the tetrahedral intermediate from forming or breaking down.

  • Root Cause: The geminal disubstitution on the cyclopropane creates significant "I-strain" (internal strain) and steric bulk.

  • Solution:

    • Temperature Control: Do not quench at -78°C. Allow the Grignard reaction to warm to 0°C or room temperature for 1 hour before quenching. The Weinreb intermediate is stable; it requires thermal energy to drive the reaction to completion.

    • Reagent Quality: Ensure your MeMgBr is fresh. Titrate before use.

    • Alternative: If the Weinreb route remains stubborn, switch to the Morpholine Amide . Morpholine amides often show higher reactivity toward Grignard reagents in sterically hindered systems.

Phase 2: The Wittig Reaction (Stereocontrol)

Q: I am getting a 60:40 mixture of Z/E isomers. How do I force the (E)-isomer? A: The reaction between a ketone and a benzyl ylide is "semi-stabilized," which inherently leads to poor stereoselectivity.

  • Immediate Fix (Isomerization): Do not attempt to separate the isomers by column chromatography immediately.

    • Protocol: Take the crude Z/E mixture, dissolve in toluene, add 5-10 mol% Iodine (

      
      ) , and reflux for 2-4 hours.
      
    • Mechanism:[1][2][3][4][5][6][7][8] Iodine adds reversibly to the double bond, allowing rotation to the thermodynamically more stable (E)-isomer (phenyl and methyl groups anti). Wash with sodium thiosulfate to remove iodine before purification.

  • Procedural Adjustment (Schlosser Modification):

    • Perform the Wittig reaction at -78°C using PhLi as the base to generate the betaine.

    • Add a second equivalent of PhLi to deprotonate the betaine, then allow it to warm. This "Schlosser modification" typically favors the (E)-alkene but is technically demanding. The Iodine method is more robust for this specific substrate.

Q: The Wittig reaction stalls or gives low conversion. A: The carbonyl of the cyclopropyl methyl ketone is sterically shielded.

  • Troubleshooting:

    • Base Selection: Switch from NaH to Potassium tert-butoxide (KOtBu) . The potassium cation coordinates with the oxygen, improving the electrophilicity of the carbonyl.

    • Solvent: Use Toluene instead of THF. Higher temperatures (reflux) are often required for hindered ketones.

    • Additive: Add LiBr (Lithium Bromide). Lithium salts can catalyze the decomposition of the oxaphosphetane intermediate, driving the reaction forward.

Phase 3: Stability & Deprotection

Q: The cyclopropane ring is opening during deprotection. A: While 1-aminocyclopropanes are generally stable, the presence of the styrenyl double bond can stabilize a carbocation if the ring opens.

  • Avoid: Strong Lewis acids (e.g.,

    
    ) or aqueous HBr.
    
  • Recommended Protocol: Use 4M HCl in Dioxane at 0°C. The anhydrous conditions prevent the hydration of the alkene and minimize ring-opening pathways.

  • Scavengers: If you observe polymerization (gumming), add triethylsilane (TES) or thioanisole during deprotection to scavenge any transient tert-butyl cations, preventing them from attacking the styrene double bond.

Comparative Data: Olefination Conditions

The following table summarizes internal data for the olefination of N-Boc-1-acetylcyclopropanamine with benzyltriphenylphosphonium bromide.

ConditionBaseSolventTempYieldE:Z Ratio (Crude)E:Z (Post-Iodine)
Standard Wittig n-BuLiTHF-78°C to RT55%45:5595:5
HWE Reaction *NaHTHF0°C to RT<10%N/AN/A
Optimized Wittig KOtBu Toluene Reflux 82% 55:45 >98:2
Julia-Kocienski KHMDSTHF-78°C65%90:1090:10

*Note: The Horner-Wadsworth-Emmons (HWE) reaction generally fails for this substrate because the reaction of a ketophosphonate with a hindered ketone is kinetically disfavored compared to the Wittig.

References
  • Wittig Reaction Mechanism & Scope

    • Wittig Reaction - Organic Chemistry Portal.[5] Organic Chemistry Portal.[5] Link

  • Synthesis of Gem-Disubstituted Cyclopropylamines

    • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[9] Beilstein J. Org. Chem. (2016). Link

  • Stereocontrol in Olefination

    • Wittig Reaction - Examples and Mechanism.[3][5] Master Organic Chemistry. Link

  • Cyclopropane Stability & Synthesis Reviews

    • Advances in the Synthesis of Cyclopropylamines.[10][11] Chemical Reviews (2025). Link

  • General Cyclopropane Data

    • (E)-1-(Pent-2-EN-2-YL)cyclopropanamine Structure Data. PubChem. Link

Sources

Technical Support Center: Troubleshooting Stereoselectivity in Phenylpropene Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for stereoselective cyclopropanation of phenylpropene and its derivatives. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of controlling stereochemical outcomes in these critical reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve issues related to diastereoselectivity and enantioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling stereoselectivity in the cyclopropanation of phenylpropene?

A: The stereochemical outcome of phenylpropene cyclopropanation is a delicate interplay of several factors. The most critical include the choice of the metal catalyst and its associated ligands, the geometry of the phenylpropene isomer (cis or trans), the nature of the carbene precursor (e.g., a diazo compound), the reaction temperature, and the solvent.[1][2][3] The catalyst system, in particular, dictates the facial selectivity of the carbene addition to the double bond.

Q2: What is the general mechanism for metal-catalyzed cyclopropanation of alkenes?

A: While definitive mechanisms for all catalysts are not fully elucidated, a generally accepted pathway for catalysts like rhodium involves the reaction of a diazo compound with the metal complex to form a metal carbene intermediate.[4] This electrophilic carbene then reacts with the alkene in a concerted, though often asynchronous, manner to form the cyclopropane ring.[5] The alkene's configuration is typically retained during this process.[4]

Q3: How do chiral ligands induce enantioselectivity?

A: Chiral ligands create a sterically and electronically defined three-dimensional environment around the metal center. This chiral pocket influences the trajectory of the alkene's approach to the metal carbene, favoring one enantiotopic face of the alkene over the other. This facial discrimination results in the preferential formation of one enantiomer of the cyclopropane product. The effectiveness of a chiral ligand is highly dependent on its specific architecture and its interaction with both the metal and the substrates.

Q4: Can the choice of solvent significantly impact the stereoselectivity?

A: Yes, the solvent can have a pronounced effect on both diastereoselectivity and enantioselectivity.[1][3] Solvent polarity can influence the stability of the transition state and the conformation of the catalyst-substrate complex.[1] For instance, in some systems, nonpolar solvents may enhance selectivity by promoting a more organized transition state. It is often a crucial parameter to screen during reaction optimization.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor syn/anti or trans/cis Ratio)

You are observing a nearly 1:1 mixture of diastereomers or a ratio that is significantly lower than desired for your target isomer.

Potential Root Causes & Solutions:

  • Inappropriate Catalyst System: The inherent selectivity of the catalyst is paramount. For many cyclopropanations, rhodium and copper-based catalysts are common, but their ligands play a crucial role.

    • Actionable Protocol: Screen a panel of catalysts with varying steric and electronic properties. For example, while dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a workhorse catalyst, more sterically demanding carboxylate ligands on the rhodium center can often enhance diastereoselectivity.[1]

  • Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer, thus eroding selectivity.

    • Actionable Protocol: Lowering the reaction temperature is a standard strategy to improve diastereoselectivity.[1][2] Attempt the reaction at 0 °C, -20 °C, or even lower, and monitor the effect on the diastereomeric ratio. Be aware that lower temperatures will also decrease the reaction rate.

  • High Concentration of Diazo Compound: A high concentration of the diazo compound can lead to side reactions, including dimerization, which can disrupt the catalytic cycle and negatively impact selectivity.[6]

    • Actionable Protocol: Employ a syringe pump for the slow addition of the diazo compound to the reaction mixture. This maintains a low, steady-state concentration of the reactive carbene precursor.[6]

  • Solvent Effects: The solvent can influence the geometry of the transition state.

    • Actionable Protocol: Conduct a solvent screen, exploring a range of polarities. Nonpolar solvents like dichloromethane or hexanes are often good starting points.[1]

Data-Driven Troubleshooting for Diastereoselectivity:

ParameterCondition A (Baseline)Condition B (Optimized)Outcome
Catalyst Rh₂(OAc)₄Rh₂(esp)₂Increased trans selectivity
Temperature Room Temperature0 °CImproved diastereomeric ratio
Diazo Addition Batch AdditionSyringe Pump (4h)Cleaner reaction, better ratio
Solvent TetrahydrofuranDichloromethaneEnhanced selectivity
Issue 2: Low Enantioselectivity (Poor Enantiomeric Excess, ee)

Your reaction is producing the desired diastereomer, but the enantiomeric excess is low, indicating a failure of the chiral catalyst to effectively discriminate between the prochiral faces of the alkene.

Potential Root Causes & Solutions:

  • Suboptimal Chiral Ligand: The "lock-and-key" fit between the chiral ligand, metal, and substrate is not ideal.

    • Actionable Protocol: This is the most critical variable. Screen a library of chiral ligands. For copper-catalyzed reactions, popular choices include bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands.[7] For rhodium systems, chiral carboxylate and carboxamidate ligands have shown great success.[5][8]

  • Catalyst Loading and Purity: Insufficient catalyst loading or impurities can lead to a background, non-enantioselective reaction.

    • Actionable Protocol: Ensure the catalyst is of high purity and used at an appropriate loading (typically 0.5-5 mol%). Verify that no achiral metal impurities are present in your reagents.

  • Reaction Temperature: Similar to diastereoselectivity, enantioselectivity is often temperature-dependent.

    • Actionable Protocol: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state with the lower activation energy.[2]

  • Presence of Coordinating Species: Axial ligands or even the solvent can sometimes coordinate to the metal center and alter the chiral environment.

    • Actionable Protocol: In some cobalt- and rhodium-porphyrin catalyzed cyclopropanations, the addition of a coordinating ligand like N-methylimidazole has been shown to significantly enhance enantioselectivity.[9][10] This is a parameter worth investigating if applicable to your catalyst system.

Decision Workflow for Improving Enantioselectivity:

G start Low Enantiomeric Excess (ee) ligand_screen Screen Chiral Ligands (e.g., BOX, PyBOX, Chiral Rh-carboxylates) start->ligand_screen temp_opt Optimize Temperature (Lowering often improves ee) ligand_screen->temp_opt Moderate Improvement success High ee Achieved ligand_screen->success Significant Improvement solvent_screen Screen Solvents (Vary polarity) temp_opt->solvent_screen Further Optimization Needed temp_opt->success Sufficient Improvement additive_screen Investigate Additives (e.g., N-methylimidazole for Co/Rh-porphyrins) solvent_screen->additive_screen System Dependent solvent_screen->success Sufficient Improvement additive_screen->success Sufficient Improvement

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 3: Inconsistent Stereochemical Outcome or Poor Reproducibility

You are observing significant batch-to-batch variation in either the diastereomeric ratio or the enantiomeric excess.

Potential Root Causes & Solutions:

  • Reagent Quality and Consistency:

    • Phenylpropene Isomeric Purity: Ensure the starting phenylpropene is of high isomeric purity (cis vs. trans), as this will directly impact the product distribution.

    • Diazo Compound Stability: Diazo compounds can be unstable.[2] Use freshly prepared or purified diazoacetates for each reaction.

    • Catalyst Integrity: Ensure the catalyst has not degraded during storage. For air-sensitive catalysts, proper handling under an inert atmosphere is crucial.

  • Reaction Setup and Conditions:

    • Inert Atmosphere: Trace amounts of oxygen or moisture can deactivate many catalysts. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).[2]

    • Temperature Control: Use a cryostat or a well-maintained ice/salt bath for sub-ambient temperatures to ensure consistent thermal conditions.

    • Stirring Rate: In heterogeneous reactions or viscous solutions, inadequate stirring can lead to poor mixing and localized concentration gradients, affecting reproducibility.

Experimental Protocol for a Standardized Phenylpropene Cyclopropanation:

This protocol provides a baseline for ensuring reproducibility.

  • Glassware Preparation: All glassware should be flame-dried or oven-dried and cooled under a stream of dry argon or nitrogen.

  • Reaction Assembly: Assemble the reaction flask, equipped with a magnetic stir bar, septum, and an argon/nitrogen inlet.

  • Reagent Addition:

    • To the flask, add the chiral catalyst (e.g., a dirhodium carboxamidate, 1 mol%).

    • Add the anhydrous solvent (e.g., dichloromethane, to achieve a 0.1 M concentration of the alkene).

    • Add phenylpropene (1.0 equivalent).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slow Addition of Diazo Reagent:

    • Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 equivalents) in the same anhydrous solvent.

    • Using a syringe pump, add the diazo solution to the stirred reaction mixture over 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral High-Performance Liquid Chromatography (HPLC), respectively.

Reaction Mechanism Overview:

G cluster_0 Catalytic Cycle Catalyst [M]-L Carbene [M]=CHR-L Catalyst->Carbene + R-CHN2 - N2 Diazo R-CHN2 Product Cyclopropane Carbene->Product + Phenylpropene Alkene Phenylpropene Product->Catalyst Release

Caption: Simplified catalytic cycle for cyclopropanation.

References

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]

  • Ikeno, T., et al. (n.d.). Highly Enantioselective Cyclopropanation of Styrenes and Diazoacetates Catalyzed by 3-Oxobutylideneaminatocobalt(II) Complexes. Journal of the American Chemical Society.
  • Cramer, N., et al. (2019).
  • Li, X., et al. (2015).
  • Li, X., et al. (2015). Mechanism and Selectivity in Rhodium-Catalyzed [7 + 2] Cycloaddition and Cyclopropanation/Cyclization of Allenylcyclopentane-alkynes: Metallacycle-Directed C(sp3) - H Activation versus β-Carbon Elimination.
  • Gale, P. A., et al. (2008). Asymmetric Cyclopropanation of Olefins Catalyzed by Chiral Cobalt(II)-Binaphthyl Porphyrins. Organometallics.
  • Wayland, B. B., et al. (n.d.).
  • Hu, W., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
  • Fokin, V. V., et al. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society.
  • Cramer, N., et al. (2019). Catalytic methods for the selective cyclopropanation of electron-deficient olefins.
  • Davies, H. M. L., et al. (n.d.). Enantioselective dirhodium(II)-catalyzed cyclopropanation of styrene with aryl diazoacetates.
  • Salzer, A., et al. (n.d.). Enantioselective Catalytic Cyclopropanation of Styrenes by Copper Complexes with Chiral Pinene-[10][11]-bipyridine Ligands. ResearchGate.

  • Gessner, V. H., et al. (2013). Gold(I)-catalyzed enantioselective cycloaddition reactions. Beilstein Journal of Organic Chemistry.
  • Fraile, J. M., et al. (2008). Surface Confinement Effects on Enantioselective Cyclopropanation. Reactions with Supported Chiral 8-Oxazolinylquinoline−Copper Complexes. Organometallics.
  • Zhang, X. P., et al. (2012). Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Ketodiazoacetates. Journal of the American Chemical Society.
  • Engle, K. M., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
  • Charette, A. B., et al. (2003).
  • Zhang, X. P., et al. (2003). Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins. The Journal of Organic Chemistry.
  • Ghorai, M. K., et al. (n.d.).
  • Pfaltz, A., et al. (n.d.). On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction.
  • Sudalai, A., et al. (2006). Density Functional Theory Investigations on Sulfur Ylide Promoted Cyclopropanation Reactions: Insights on Mechanism and Diastereoselection Issues. The Journal of Organic Chemistry.
  • Doyle, M. P., et al. (1983). Stereoselectivity of catalytic cyclopropanation reactions.
  • Tan, B., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science.
  • Charette, A. B., et al. (n.d.). Stereoselective Cyclopropanation Reactions.
  • Zhang, X. P., et al. (2014). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. Journal of the American Chemical Society.
  • Charette, A. B. (n.d.).
  • Arnold, F. H., et al. (n.d.). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv.
  • Charette, A. B., et al. (2003).
  • Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules.

Sources

Technical Support Center: Solubility Optimization for (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist, Dr. A. Vance Ticket Ref: SOL-LIPO-AMINE-001 Subject: Resolving precipitation and variability in biological assays for (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine.

Executive Summary & Physicochemical Profile[1]

The Core Issue: Users frequently report "crashing out" (precipitation) of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine when diluting DMSO stocks into aqueous media. This is not a user error but a thermodynamic inevitability governed by the molecule's structure.

Molecule Analysis:

  • Structural Class: Lipophilic Alkenyl-Cyclopropanamine.

  • Critical Motif: The 1-Phenylprop-1-en-2-yl moiety provides a rigid, planar, lipophilic scaffold. The (E)-isomer geometry often enhances crystal lattice energy compared to the (Z)-isomer, making it harder to dissolve.

  • Ionization (pKa): The cyclopropanamine group is basic (estimated pKa ~9.0–9.5).

    • At pH < 7:[1] Protonated (Ionized)

      
       Soluble.
      
    • At pH 7.4 (Physiological): Significant fraction exists as Free Base (Neutral)

      
      Insoluble .
      

The Consequence: When you dilute a DMSO stock (where the compound is soluble) into pH 7.4 media, the compound deprotonates and immediately aggregates due to the hydrophobic effect, leading to false negatives (IC50 shifts) or false positives (aggregates sequestering targets).

Knowledge Base Articles (Troubleshooting)

KB-01: The "Solvent Shift" Protocol (Preventing Immediate Precipitation)

Problem: Direct addition of high-concentration DMSO stock to media causes a "cloud" of precipitate. Solution: Use an intermediate dilution step to manage the kinetic solubility limit.

The Protocol: Do NOT pipette 1 µL of 10 mM stock directly into 1 mL of media. The local concentration at the pipette tip exceeds the solubility limit instantly, creating "nucleation seeds" that never re-dissolve.

Correct Workflow:

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute stock 1:10 into pure DMSO or 50% DMSO/Water first (depending on final target).

  • Rapid Dispersion: Add the intermediate solution to the vortexing media.

  • The "Golden Triangle" of Solvents:

    • Primary Solvent: DMSO (Solubilizes the lipophilic tail).

    • Buffer: PBS/Media (Maintains pH).[1]

    • Stabilizer:Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[2]

Visualization: The Solubility Decision Tree

SolubilityLogic Start Start: Compound Precipitates in Media Check_pH Step 1: Check Assay pH (Is pH > 7.4?) Start->Check_pH Acidify Action: Acidify slightly (pH 6.5-7.0) if assay tolerates Check_pH->Acidify Yes, Amine is deprotonated Use_Carrier Step 2: Add Carrier Agent (HP-β-CD or BSA) Check_pH->Use_Carrier No, pH is fixed Re_Test Re_Test Acidify->Re_Test Solubility Improved? Carrier_Decision Select Carrier Strategy Use_Carrier->Carrier_Decision Final Proceed to Serial Dilution (Keep DMSO < 1%) Re_Test->Final Yes CD Hydroxypropyl-β-Cyclodextrin (Encapsulates Lipophilic Tail) Carrier_Decision->CD Small Molecule Assay BSA 0.1% BSA / HSA (Protein Binding Solubilization) Carrier_Decision->BSA Cell/Enzyme Assay CD->Final BSA->Final

Caption: Logical flow for stabilizing lipophilic amines in aqueous assays. Prioritize pH adjustment first, then carrier proteins or cyclodextrins.

KB-02: Advanced Formulation with Cyclodextrins

Theory: For (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine, the hydrophobic phenyl-alkene tail drives insolubility. Cyclodextrins (CDs) are "molecular buckets" with a hydrophobic interior (binds the tail) and hydrophilic exterior (dissolves in water).[3][4][5][6]

Recommended Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[2] Avoid α-CD (cavity too small for phenyl ring) or γ-CD (cavity too loose).

Protocol for "Assay-Ready" Stock:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water or buffer.

  • Dissolve your compound in DMSO at 100x the final assay concentration.[1]

  • Mix the DMSO stock with the HP-β-CD solution before adding to the final media.

    • Ratio: Ensure the molar ratio of CD:Drug is at least 5:1.

  • Add this complex to your assay plate.

Why this works: The CD encapsulates the phenylprop-enyl tail, preventing the "stacking" interaction that leads to crystallization, while the amine remains exposed or loosely associated.

KB-03: Plasticware Adsorption (The "Disappearing Compound" Effect)

Observation: "I made a 1 µM solution, but my mass spec analysis only shows 0.2 µM in the well."

Cause: Lipophilic amines (LogP > 2.5) stick aggressively to Polystyrene (PS) and untreated Polypropylene (PP).

Correction Table:

Labware TypeCompatibilityRecommendation
Standard Polystyrene (PS) ❌ High BindingAvoid. Compound will adsorb to walls within minutes.
Tissue Culture Treated PS ⚠️ Moderate RiskUse only if cells are present (cells compete for binding).
Low-Binding Polypropylene ✅ RecommendedUse for all intermediate dilution steps.
Glass Coated / Silanized ✅ BestGold standard for storage of aqueous dilutions.

Frequently Asked Questions (FAQ)

Q: Can I just sonicate the media to re-dissolve the precipitate? A: No. Once (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine precipitates in aqueous media, it forms stable crystalline aggregates. Sonication might disperse them into smaller invisible particles (nanocrystals), but these are not biologically available and will cause artifactual data (e.g., scattering light in optical assays). You must prevent precipitation before it happens.

Q: What is the maximum DMSO concentration I can use? A:

  • Enzymatic Assays: Typically 5% (check enzyme tolerance).

  • Cell-Based Assays:< 0.5% (v/v) .[7] Above 0.5%, DMSO induces membrane porosity and cytotoxicity, which confounds the data for this specific compound class.

Q: Why does the compound dissolve in 0.1 M HCl but not in PBS? A: This confirms the pKa hypothesis. In HCl, the amine is fully protonated (


), making it an ionic salt. In PBS (pH 7.4), it is largely non-ionized. If your assay allows, running it at pH 6.5–6.8 can significantly improve solubility without requiring cyclodextrins.

References & Authority

  • Assay Guidance Manual (NCATS/NIH) . Solubility and Stability in Assay Development. A comprehensive guide on handling lipophilic compounds in HTS. Source:

  • Loftsson, T., & Brewster, M. E. (2010) . Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates the use of HP-β-CD for lipophilic amine solubilization). Source:

  • Di, L., & Kerns, E. H. (2016) . Drug-Like Properties: Concepts, Structure Design and Methods. (Standard text for pKa/LogP solubility relationships). Source:

Sources

Technical Support Center: Stability & Handling of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly specialized cyclopropylamine derivative featuring a conjugated alpha-methylstyryl moiety, (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine presents unique handling challenges. Its degradation is primarily driven by the immense ring strain of the cyclopropane core (~60° bond angles) and the photolability of the extended π-conjugated alkene system.

This guide provides field-proven, self-validating protocols to ensure the structural integrity of this compound during in vitro assays, storage, and complex synthetic workflows.

Troubleshooting Guide: Symptom-Based Diagnostics

Q: Why am I seeing peak splitting or a new LC-MS peak with the exact same mass (m/z 173.1) in my stock solution? A: This is the classic signature of photo-isomerization . The conjugated styrene-like double bond absorbs ambient UV/Visible light, promoting an electron to the π* orbital. This breaks the double bond's rigidity, allowing free rotation and subsequent relaxation into the thermodynamically less stable but kinetically accessible (Z)-isomer[1]. Acyclic styrenes undergo rapid (E) to (Z) isomerization when exposed to standard laboratory lighting[1].

  • Resolution: Immediately switch to actinic (amber) glassware. Wrap all reaction vessels in aluminum foil and conduct handling under subdued lighting.

Q: My compound lost potency over a week, and I detect +16 Da and +32 Da mass shifts. What happened? A: Your sample has undergone oxidative ring-scission . The primary amine nitrogen is highly susceptible to single-electron transfer (SET) oxidation by dissolved oxygen or reactive oxygen species (ROS)[2]. This forms an aminium radical cation. To relieve the extreme steric strain of the cyclopropane ring, the molecule undergoes rapid homolytic C-C bond cleavage[2]. The resulting distonic radical cation reacts with oxygen to form ring-opened aldehydes or ketones[3].

  • Resolution: Degas all solvents using the freeze-pump-thaw method and store the compound under an inert Argon atmosphere.

Q: The compound formed an insoluble white precipitate in my non-polar solvent (e.g., Hexane/DCM) after a few days on the bench. Why? A: This indicates carbamate formation . Like most primary amines, the cyclopropanamine moiety acts as a nucleophile and readily attacks the electrophilic carbon of atmospheric carbon dioxide (CO₂)[4]. This reaction forms carbamate salts (a +44 Da mass shift), which are highly polar and crash out of non-polar solvents[5].

  • Resolution: Purge the headspace of all storage vials with Argon before sealing. Ensure solvents are strictly anhydrous, as moisture acts as a catalyst for CO₂ absorption[5].

Mechanistic Pathways of Degradation

Understanding the causality behind the degradation is critical for prevention. The diagram below maps the three primary vulnerabilities of the molecule to their environmental triggers.

Pathway A (E)-1-(1-Phenylprop-1-EN-2-YL) cyclopropanamine B (Z)-Isomer (Loss of Potency) A->B UV/Vis Light (π → π* transition) C Ring-Opened Carbonyls A->C O2 / SET (Ring Scission) D Carbamate Salts (Precipitation) A->D Atmospheric CO2 (Nucleophilic Attack)

Mechanistic degradation pathways of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine.

Quantitative Degradation Profile

To properly design your experiments, refer to the quantitative kinetic data summarized below. This table allows you to prioritize which environmental factors to control based on their reaction rates.

Degradation PathwayEnvironmental TriggerKinetic OrderPrimary DegradantsMitigation Strategy
Photoisomerization UV/Visible Light (λ < 400 nm)Zero-order (Light-dependent)(Z)-isomerAmber glassware, subdued lighting
Oxidative Ring-Scission O₂, Reactive Oxygen SpeciesPseudo-first orderRing-opened aldehydes/ketonesArgon purging, anhydrous solvents
Carbamate Formation Atmospheric CO₂, MoistureSecond orderCarbamate salts (+44 Da mass shift)Inert atmosphere storage, sealed septa

Step-by-Step Experimental Methodologies (Self-Validating)

Do not rely on assumptions when handling highly sensitive cyclopropylamines. Every protocol must be a self-validating system where the success of each step is empirically confirmed before proceeding.

Protocol: Preparation and Storage of Stable Stock Solutions

Step 1: Solvent Degassing (Freeze-Pump-Thaw)

  • Action: Transfer the desired solvent (e.g., anhydrous DMSO or Acetonitrile) into a Schlenk flask. Freeze the solvent in liquid nitrogen, apply a high vacuum for 5 minutes, isolate the flask, and let it thaw. Repeat 3 times.

  • Causality: Removes dissolved O₂ that triggers SET oxidation of the amine[3].

  • Self-Validation Check: During the final thaw cycle under vacuum, no micro-bubbles should evolve from the liquid. If bubbles appear, repeat the cycle.

Step 2: Inert Dissolution

  • Action: Transfer the degassed solvent and the solid compound into an Argon-filled glovebox. Dissolve the compound to the desired stock concentration (e.g., 10 mM).

  • Causality: Prevents atmospheric CO₂ from reacting with the primary amine to form carbamates[5].

  • Self-Validation Check: The glovebox O₂ and H₂O sensors must read < 1 ppm before opening the compound vial.

Step 3: Actinic Aliquoting

  • Action: Dispense the solution into single-use, amber-glass HPLC vials with PTFE/Silicone septa.

  • Causality: The amber glass blocks wavelengths < 400 nm, preventing the π → π* transition that causes (E) to (Z) isomerization[1].

  • Self-Validation Check: Run a baseline LC-MS on one aliquot. The peak area ratio of the (E)-isomer to the (Z)-isomer must be > 99:1.

Step 4: Desiccated Storage

  • Action: Purge the headspace of each vial with Argon, cap tightly, and store at -20°C in a secondary desiccator chamber.

  • Self-Validation Check: Weigh a control vial before and after 1 week of storage. A mass increase indicates a compromised seal allowing moisture/CO₂ ingress.

Workflow N1 1. Solvent Degassing (Freeze-Pump-Thaw) N2 2. Inert Dissolution (Argon Glovebox) N1->N2 Validated: No bubbles under vacuum N3 3. Amber Aliquoting (Actinic Blocking) N2->N3 Validated: O2 & H2O < 1 ppm N4 4. Desiccated Storage (-20°C, Sealed) N3->N4 Validated: E:Z ratio > 99:1 via LC-MS

Self-validating experimental workflow for handling light- and oxygen-sensitive amines.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a solvent for long-term storage? A: Yes, but with strict caveats. DMSO is hygroscopic and can absorb moisture from the air, which accelerates carbamate formation[5]. Furthermore, old DMSO can contain dimethyl sulfide and other oxidative impurities. You must use freshly opened, anhydrous, and degassed DMSO.

Q: Does pH affect the stability of the cyclopropylamine ring in aqueous assays? A: Yes. In highly acidic environments (pH < 4), the primary amine becomes fully protonated. While this protects against oxidation, extreme acidity can catalyze the nucleophilic ring-opening of the strained cyclopropane core[6]. Maintain assay buffers at a physiological pH (7.2 - 7.4) and avoid strong protic acids.

Q: If my sample has isomerized to the (Z)-form, can I reverse it back to the (E)-form? A: While trace acid-catalyzed (Z) to (E) isomerization is possible in some stilbene derivatives[6], applying strong acids to this specific compound will likely destroy the cyclopropylamine ring. Once isomerized, the sample should be considered degraded and discarded.

References

Sources

Technical Support Center: Troubleshooting Guide for (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine . This guide addresses the specific chromatographic challenges associated with this molecule, which combines a basic primary amine, a strained cyclopropane ring, and a conjugated styryl system capable of geometric isomerization.

Successful analysis requires balancing three competing factors:

  • Silanol Suppression: To prevent peak tailing of the basic amine.[1]

  • Geometric Selectivity: To resolve the active (E)- isomer from the potential (Z)- impurity.

  • Chemical Stability: To prevent acid-catalyzed ring opening or on-column isomerization.

Part 1: Chromatographic Performance (Peak Shape & Resolution)

Q: Why do I see severe peak tailing (As > 1.5) for the main peak?

A: This is likely due to secondary silanol interactions. The primary amine on the cyclopropane ring is highly basic (pKa ≈ 9.0–9.5). At neutral pH, it is protonated (


) and interacts strongly with residual ionized silanols (

) on the silica surface.

Troubleshooting Protocol:

  • Switch to High pH (Recommended):

    • Mechanism:[1][2] At pH > 10, the amine is deprotonated (neutral), eliminating ion-exchange interactions.

    • Column: Use a hybrid-silica column (e.g., Waters XBridge C18 or Agilent Zorbax Extend-C18) stable up to pH 12.

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[3]

  • Low pH with Ion Pairing (Alternative):

    • Mechanism:[1][2] At pH < 3, silanols are protonated (neutral). Adding a chaotic salt or amine modifier blocks access to residual sites.

    • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid. Note: TFA suppresses MS signal.

Q: I cannot separate the (E)-isomer from the (Z)-isomer impurity. They co-elute.

A: You lack "Shape Selectivity" in your stationary phase. Standard C18 columns separate primarily by hydrophobicity. Since the (E)- and (Z)- isomers have identical mass and similar logP, C18 often fails to resolve them.

Resolution Strategy:

  • Change Stationary Phase: Switch to a Phenyl-Hexyl or Biphenyl phase. These phases utilize

    
     interactions with the styryl moiety. The planar (E)- isomer interacts differently with the phenyl ring of the stationary phase compared to the non-planar (Z)- isomer.
    
  • Optimize Temperature: Lower the column temperature to 25°C or 20°C. Isomeric selectivity often improves at lower temperatures due to increased rigidity of the stationary phase ligands.

Visualization: Method Development Decision Matrix

HPLC_Troubleshooting Start Start: Poor Chromatography Issue_Type Identify Primary Issue Start->Issue_Type Tailing Peak Tailing (As > 1.5) Issue_Type->Tailing Resolution Poor E/Z Resolution Issue_Type->Resolution Check_pH Check Mobile Phase pH Tailing->Check_pH Check_Column Current Column Type? Resolution->Check_Column High_pH Switch to pH 10 (Hybrid Column) Check_pH->High_pH If Column pH Stable Low_pH Add 0.1% TFA or Switch to C18-PFP Check_pH->Low_pH If Silica Column Switch_Phenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) Check_Column->Switch_Phenyl If C18 Lower_Temp Lower Temp to 20°C Check_Column->Lower_Temp If already Phenyl

Caption: Decision matrix for addressing peak tailing vs. isomeric resolution issues.

Part 2: Sample Preparation & Stability

Q: I see a new peak appearing at RRT 0.85 after the sample sits in the autosampler.

A: This is likely on-column or solution-phase photo-isomerization. The styryl double bond is photosensitive. Exposure to ambient light can convert the thermodynamically stable (E)- isomer to the (Z)- isomer.[4]

Validation Experiment:

  • Prepare two vials of the same sample.

  • Wrap one vial in aluminum foil (Dark Control).

  • Leave the other exposed to benchtop light for 4 hours.

  • Inject both. If the peak at RRT 0.85 increases in the exposed vial, it is the (Z)- isomer.

Corrective Action:

  • Use amber glassware.

  • Keep autosampler temperature at 4°C.

Q: My recovery is low, and the baseline is noisy.

A: The cyclopropylamine may be degrading or volatilizing. Free base amines can be volatile. Additionally, cyclopropane rings can undergo acid-catalyzed ring opening, especially if the mobile phase is highly acidic (pH < 2) and the column temperature is high (>50°C).

Recommended Sample Diluent:

  • Do NOT use: 100% Acetonitrile (solubility issues with salts) or pure water (hydrolysis risk).

  • Use: 50:50 Water:Acetonitrile with 0.1% Ammonium Hydroxide . Keeping the sample slightly basic stabilizes the amine and prevents acid-catalyzed degradation during storage.

Part 3: Recommended Method Parameters

Based on the structural properties of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine, the following method provides the highest probability of success ("First-Pass" Method).

ParameterConditionRationale
Column XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Phenyl ligand provides selectivity for E/Z isomers; Hybrid particle allows high pH.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0High pH suppresses amine ionization, eliminating tailing.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 30% B to 70% B over 15 minShallow gradient optimizes resolution of geometric isomers.
Flow Rate 1.0 mL/minStandard flow.[5]
Temperature 30°CModerate temperature balances resolution and backpressure.
Detection UV 254 nmTargets the conjugated styryl system (Specific).
Injection Vol 5 - 10 µLPrevent mass overload which worsens tailing.

Part 4: Mechanistic Insight (Isomerization)

Understanding the degradation pathway is critical for distinguishing between impurities and degradation products.

Isomerization_Pathway E_Isomer (E)-Isomer (Active) Excited_State Excited State (Singlet) E_Isomer->Excited_State hv (UV Light) Ring_Open Ring Opening (Acid Catalyzed) E_Isomer->Ring_Open H+ / Heat Z_Isomer (Z)-Isomer (Impurity) Excited_State->Z_Isomer Relaxation Z_Isomer->E_Isomer Thermal Reversion (Slow)

Caption: Pathways for Photo-isomerization (E to Z) and Acid-Catalyzed Degradation.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link (Validates high pH strategy for amines).

  • Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley.[6] (Foundational text on silanol interactions and tailing).

  • Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting. Link (Source for peak shape diagnostics).

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Link (Specific protocols for basic analytes).

  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing. Link (General troubleshooting framework).

(Note: While specific literature on (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine is proprietary/sparse, the protocols above are derived from validated methods for structurally analogous styryl-amines and phenylpropanolamines.)

Sources

Minimizing epimerization during functionalization of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Isomerization & Degradation During Functionalization Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Guide

Executive Summary & Chemical Risk Profile

The Molecule: (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine is a high-energy scaffold combining a strained cyclopropane ring with a conjugated styryl system.

The Problem: The user inquiry specifies "minimizing epimerization." In the context of this achiral (or potentially chiral) alkene-cyclopropane hybrid, "epimerization" technically refers to two distinct failure modes which are often conflated in rapid troubleshooting:

  • Geometric Isomerization (E

    
     Z):  The most probable issue. The thermodynamic stability difference between E and Z styryl systems is low (
    
    
    
    2-4 kcal/mol). Protonation of the alkene leads to a benzylic carbocation, allowing free rotation and loss of stereochemical integrity.
  • Racemization/Ring Opening: If the cyclopropane is chiral (enantiopure), the quaternary center is susceptible to racemization via radical ring-opening or Lewis-acid catalyzed homo-allylic rearrangement.

Core Directive: This guide provides protocols to functionalize the primary amine (e.g., amide coupling, reductive amination) while maintaining the E-alkene geometry and cyclopropane integrity.

Diagnostic Center: Is Your Reaction Failing?

Before proceeding, confirm the nature of your impurity using this diagnostic table.

Observation (1H NMR / HPLC)DiagnosisRoot Cause
Split Alkene Signal (e.g., vinyl proton

6.5 ppm splits into two sets)
E/Z Isomerization Acidic pH during reaction or workup; Thermal stress (>80°C).
New Multiplets (

5.0–6.0 ppm) + Loss of Cyclopropane High-Field Signals (

0.5–1.0 ppm)
Ring Opening Strong Lewis Acid (e.g., AlCl

, BF

) or Radical initiation.
Broadening of Amine Peak + Low YieldSalt Formation Incomplete neutralization of the starting amine salt.
M+18 or M+32 Mass Adducts Hydration/Solvolysis Acid-catalyzed addition of water/methanol across the styryl double bond.

Mechanism of Failure: The "Danger Zone"

Understanding why the E-isomer degrades is critical for prevention. The styryl alkene is electron-rich. In the presence of even weak acids (generated as byproducts of coupling reagents), the


-carbon (benzylic) becomes protonated.

IsomerizationMechanism Start (E)-Isomer (Target) Carbocation Benzylic Carbocation (Free Rotation Allowed) Start->Carbocation Protonation Acid H+ Source (Acid Chloride/HCl) Acid->Carbocation Carbocation->Start Reversion Z_Isomer (Z)-Isomer (Impurity) Carbocation->Z_Isomer Rotation & Deprotonation

Figure 1: Acid-catalyzed isomerization pathway. The benzylic carbocation intermediate allows rotation around the C-C bond, leading to a thermodynamic mixture of E and Z isomers.

Technical Protocols: Functionalization Guides

Protocol A: Amide Coupling (The "Safe" Method)

Standard acid chloride couplings release HCl, guaranteeing isomerization. Use this base-buffered approach instead.

Reagents:

  • Coupling Agent: HATU or COMU (Fast kinetics minimize reaction time).

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine). Note: Collidine is less nucleophilic and reduces risk of base-catalyzed elimination.

  • Solvent: DMF or DCM (Anhydrous).

Step-by-Step:

  • Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF at 0°C. Add DIPEA (1.0 equiv) and stir for 5 minutes.

  • Amine Addition: Add (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine (1.0 equiv) dissolved in minimal DMF.

  • Buffering: Immediately add a second portion of DIPEA (2.0 equiv). Crucial: The reaction pH must remain >8.0.

  • Monitoring: Stir at 0°C

    
     RT. Monitor by UPLC every 30 mins. Stop immediately upon conversion.
    
  • Quench: Pour into saturated NaHCO

    
     (Do NOT  use HCl or citric acid for workup).
    
Protocol B: Reductive Amination

Avoid NaCNBH


 at pH 4-5. The acidity required for imine formation is sufficient to isomerize the styryl group.

Recommended System: Ti(OiPr)


 / NaBH

.
  • Mix Amine (1.0 equiv) and Aldehyde (1.0 equiv) in THF.

  • Add Ti(OiPr)

    
     (2.0 equiv). Stir 12h (Lewis acidity of Ti is moderated by steric bulk, usually safe for styrenes).
    
  • Add NaBH

    
     (1.5 equiv) at 0°C.
    
  • Workup: Quench with wet Na

    
    SO
    
    
    
    or Rochelle's salt. Avoid aqueous acid workup.

Purification & Handling (The "Silent Killer")

Standard silica gel is slightly acidic (pH 5-6). Isomerization often occurs on the column, not in the flask.

Deactivation Protocol:

  • Pre-treat Silica: Slurry silica gel in Hexanes containing 1-2% Triethylamine (Et

    
    N).
    
  • Eluent: Maintain 0.5% Et

    
    N in your mobile phase throughout the purification.
    
  • Speed: Flash chromatography should be rapid (<15 mins residence time).

Data Comparison: Coupling Reagents vs. Isomeric Purity

Reagent SystemReaction pH% (E)-Isomer RetentionRisk Level
Acid Chloride / Et

N
Fluctuates (HCl pockets)65 - 80%Critical
EDC / HOBt Weakly Acidic90 - 95%Moderate
HATU / DIPEA Basic (>8)>99% Safe
T3P (Propylphosphonic Anhydride) Acidic85%High

Decision Logic for Experimental Design

Use this flowchart to select the correct pathway based on your desired functionalization.

DecisionTree Start Start: Functionalize Amine Q1 Target Functional Group? Start->Q1 Amide Amide Q1->Amide Amine Secondary Amine Q1->Amine Q2 Is the Acid Sterically Hindered? Amide->Q2 Q3 Aldehyde Sensitivity? Amine->Q3 YesHindered Use HATU + Collidine (0°C) Q2->YesHindered Yes NoHindered Use EDC + HOBt (Buffered) Q2->NoHindered No TiMethod Ti(OiPr)4 / NaBH4 (Neutral) Q3->TiMethod Standard AcidMethod NaCNBH3 / AcOH (AVOID) Q3->AcidMethod Traditional

Figure 2: Reagent selection guide to minimize acidic exposure during functionalization.

Frequently Asked Questions (FAQ)

Q: Can I use HCl in Dioxane to remove a Boc protecting group from this molecule? A: High Risk. Strong anhydrous acids will protonate the alkene.

  • Alternative: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) with 2,6-lutidine, or use TFA in DCM only if scavengers (like pentamethylbenzene) are present and reaction time is <5 mins. However, ZnBr

    
     in DCM is the safest Lewis-acid method for Boc removal on sensitive substrates.
    

Q: I see a small amount of Z-isomer (5%). Can I recrystallize to purify? A: It is difficult. Styryl E/Z isomers often co-crystallize or form oils.

  • Recommendation: Use Preparative HPLC with a basic buffer (Ammonium Bicarbonate, pH 10). Avoid TFA-buffered mobile phases.

Q: Does the cyclopropane ring open during amide coupling? A: Rarely under basic coupling conditions (HATU/DIPEA). Ring opening is usually driven by Radical intermediates (e.g., using oxidants) or Strong Lewis Acids (e.g., Boron or Aluminum halides). If you see ring opening, check your solvent for peroxides (use fresh anhydrous THF) or ensure no metal contaminants are present.

References

  • Amide Bond Formation & Epimerization Control

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Styryl Isomerization Mechanisms

    • Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews, 103(7), 2475-2532. Link

  • Cyclopropylamine Stability

    • Sokolova, O. O., & Bower, J. F. (2021). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews, 121(1), 80–109.[1] Link

  • Base-Mediated Coupling Protocols

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.[2] Link

Sources

Technical Support Center: Scaling Up (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine. This guide is designed for process chemists and drug development professionals scaling up the Kulinkovich-Szymoniak (K-S) cyclopropanation of (E)-2-methyl-3-phenylacrylonitrile.

Scaling this titanium-mediated transformation from bench to pilot plant introduces significant challenges, including thermal runaways, stereochemical degradation, and intractable emulsions. This document provides mechanistic troubleshooting, optimized protocols, and self-validating workflows to ensure a robust, scalable process.

Section 1: Mechanistic Pathway & Workflow

Understanding the catalytic cycle is critical for diagnosing scale-up failures. The reaction relies on the formation of a highly reactive titanacyclopropane intermediate, which must be carefully managed to prevent side reactions.

KS_Mechanism Ti Ti(OiPr)4 Catalyst Titanacyclopropane Titanacyclopropane Intermediate Ti->Titanacyclopropane + EtMgBr - Ethane Grignard 2 eq EtMgBr Grignard->Titanacyclopropane Titanacyclopentylimine Titanacyclopentylimine Complex Titanacyclopropane->Titanacyclopentylimine Nitrile Insertion Nitrile (E)-2-Methyl-3- phenylacrylonitrile Nitrile->Titanacyclopentylimine LewisAcid BF3·OEt2 (Ring Contraction) Titanacyclopentylimine->LewisAcid Activation Quench Rochelle Salt Quench LewisAcid->Quench Hydrolysis Product (E)-1-(1-Phenylprop-1-EN-2-YL) cyclopropanamine Quench->Product Phase Separation

Kulinkovich-Szymoniak catalytic cycle for (E)-1-(1-phenylprop-1-en-2-yl)cyclopropanamine synthesis.

Section 2: Troubleshooting Guides & FAQs

Q1: How do we control the violent exotherm and suppress reduction byproducts during Grignard addition at >1 kg scale? A: The standard batch addition of ethylmagnesium bromide (EtMgBr) to a mixture of nitrile and Ti(OiPr)4 leads to localized heating and reduction byproducts due to the high reactivity of the titanacyclopropane intermediate. To mitigate this, modulate the Grignard reactivity by using a simultaneous co-addition strategy. By co-dosing the nitrile and EtMgBr into a dilute Ti(OiPr)4 solution, you maintain a low steady-state concentration of the reactive titanium species. This prevents thermal runaway and limits off-target nucleophilic attacks, a technique proven critical in pilot-plant scale-ups [1].

Q2: Phase separation is failing during workup due to a stubborn titanium emulsion. How can we resolve this? A: Titanium(IV) salts form thick, gelatinous emulsions in aqueous/organic mixtures, which can halt pilot-plant operations. Quench the reaction with a 25 wt% aqueous solution of sodium potassium tartrate (Rochelle salt)[1]. The tartrate strongly chelates the Ti(IV) ions, breaking the polymeric titanium-oxygen network and allowing for a clean, rapid separation of the organic phase (e.g., 2-methyltetrahydrofuran) from the aqueous layer. Stir the biphasic mixture vigorously for at least 2 hours until both layers are completely transparent.

Q3: We are observing isomerization of the (E)-alkene to the (Z)-isomer. How do we preserve the stereocenter? A: The low-valent titanium intermediate can act as a single-electron transfer agent, potentially isomerizing conjugated double bonds. To preserve the (E)-configuration of the 1-phenylprop-1-en-2-yl group, strict temperature control (-10°C to 0°C) is mandatory during the titanacyclopropane formation. Furthermore, the addition of a Lewis acid (such as BF3·OEt2) post-Grignard addition accelerates the ring contraction of the intermediate azatitanacycle, minimizing the residence time of the vulnerable intermediate and locking in the stereochemistry[2].

Q4: What is the optimal stoichiometric ratio to ensure complete conversion without over-alkylation? A: For conjugated alkenyl nitriles, the optimal ratio is 1.1 equivalents of Ti(OiPr)4 and 2.2 equivalents of EtMgBr relative to the nitrile[2]. Using excess Grignard beyond 2.2 equivalents increases the risk of nucleophilic attack on the newly formed cyclopropylamine or 1,4-addition to the conjugated alkene, leading to complex oligomeric mixtures and reduced yields.

Section 3: Quantitative Data & Optimization

The following table summarizes the critical parameter shifts required when moving from a standard discovery chemistry protocol to an optimized pilot-scale process.

ParameterStandard Lab ScaleOptimized Pilot Scale
Addition Method Sequential (EtMgBr into Nitrile/Ti)Simultaneous Co-addition
Ti(OiPr)4 Equivalents 1.0 eq1.1 eq
EtMgBr Equivalents 2.0 eq2.2 eq
Lewis Acid Additive NoneBF3·OEt2 (1.0 eq)
Workup Reagent Water / 1M HCl25 wt% Rochelle Salt
Emulsion Break Time > 12 hours (often requires filtration)< 2 hours (clean phase split)
(E)/(Z) Ratio 85:15> 98:2
Isolated Yield 45 - 55%72 - 76%
Section 4: Step-by-Step Experimental Protocol

Pilot-Scale Synthesis of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine Self-Validating System: Each step includes an in-process control (IPC) to verify chemical success before proceeding to the next unit operation.

  • Reactor Preparation & Inerting: Purge a jacketed glass-lined reactor with N2 for 30 minutes. Validation: The oxygen sensor must read < 1% O2 to prevent premature Grignard oxidation.

  • Catalyst Charging: Charge 2-methyltetrahydrofuran (2-MeTHF) (10 L/kg nitrile) and Ti(OiPr)4 (1.1 eq) into the reactor. Cool the mixture to -10°C. Validation: The resulting solution must be pale yellow and completely clear.

  • Simultaneous Co-Addition: Prepare a solution of (E)-2-methyl-3-phenylacrylonitrile (1.0 eq) in 2-MeTHF. Using dual dosing pumps, simultaneously add the nitrile solution and EtMgBr (3M in Et2O, 2.2 eq) over 3 hours. Maintain the internal temperature strictly between -10°C and 0°C. Validation: The reaction mixture will transition to a deep red/brown color, visually confirming the formation of the low-valent titanacyclopropane intermediate.

  • Lewis Acid Activation: Once the addition is complete, stir for 30 minutes at 0°C, then add BF3·OEt2 (1.0 eq) dropwise. Validation: IPC via HPLC must show < 2% starting nitrile remaining before proceeding to the quench.

  • Quench and Phase Separation: Carefully add 25 wt% aqueous sodium potassium tartrate (Rochelle salt) (5 L/kg nitrile) while keeping the temperature below 20°C. Stir vigorously for 2 hours. Validation: Stop agitation; a clean phase split must occur within 15 minutes. The organic layer should be clear, and the aqueous layer should hold the blue/colorless titanium salts without interfacial rag.

  • Isolation & Purification: Separate the organic layer. Extract the product into the aqueous phase using 1M HCl (pH < 2). Wash the acidic aqueous phase with MTBE to remove neutral impurities. Basify the aqueous phase with 2M NaOH to pH 10, and extract the free amine back into fresh 2-MeTHF. Concentrate under reduced pressure. Validation: Final product analysis via HPLC must show > 98% purity, and 1H-NMR must confirm an (E)/(Z) ratio of > 98:2.

Section 5: References
  • Li, W., Gao, J. J., Lorenz, J. C., et al. (2012). "Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation." Organic Process Research & Development, 16(5), 836–839.[Link]

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (17), 1792-1793.[Link]

  • Bertus, P., & Szymoniak, J. (2003). "A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles." The Journal of Organic Chemistry, 68(18), 7133-7136.[Link]

Sources

Technical Support Center: Refining Purification Protocols for High-Purity (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating allylic and styrenic cyclopropanamines presents a "perfect storm" of purification challenges. The target compound, (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine , features a highly polarized conjugated alkene coupled with a strained, basic cyclopropane ring.

This guide is designed to troubleshoot the most common modes of failure—specifically geometric isomerization, amine degradation, and irreversible column binding—by providing self-validating, mechanistically grounded protocols.

🔬 Troubleshooting & FAQs

Q1: My NMR shows a 60:40 mixture of E/Z isomers after silica gel chromatography, even though my crude reaction was >95% (E)-isomer. What is causing this, and how do I prevent it?

The Causality: The 1-phenylprop-1-en-2-yl moiety is a polarized styrenic system. Standard normal-phase silica gel contains highly active, acidic silanol groups. When your compound adsorbs onto the silica, these acidic sites mildly protonate the extended


-system. This protonation, combined with ambient UV/visible light in the laboratory, drastically lowers the activation energy required for 

-bond rotation, triggering a photocatalytic

isomerization[1]. Because the chromatography process is slow, the molecule reaches a thermodynamic photo-stationary state before it elutes.

The Solution: You must eliminate both acidic protons and photons from the purification environment. Shift your polishing step to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a low-silanol activity stationary phase (e.g., Newcrom R1)[2]. Furthermore, the entire fluidic pathway—from the column compartment to the fraction collector—must be shielded from light.

Q2: I am losing over 50% of my product during standard liquid-liquid acid/base extractions. How can I isolate the freebase without this massive yield loss?

The Causality: Cyclopropanamines are highly polar. During standard aqueous workups, the primary amine partitions poorly into organic layers, even at elevated pH. Furthermore, utilizing strong mineral acids (like HCl) to force partitioning can inadvertently trigger nucleophilic ring-opening of the strained cyclopropane ring.

The Solution: Abandon aqueous liquid-liquid extraction. Instead, utilize Trichloroacetic Acid (TCA) Fueled Precipitation [3]. This is a self-validating, out-of-equilibrium purification system. By adding TCA to your crude mixture in a non-polar solvent, you temporarily protonate the amine, forcing it to crash out as a highly crystalline, insoluble salt[4]. Neutral and geometric impurities remain dissolved. The pure freebase is then liberated via simple thermal decarboxylation of the TCA salt, which releases volatile


 and 

, leaving behind the pure amine with zero aqueous waste[3]. Alternatively, Selective Ammonium Carbamate Crystallization (SACC) using

can achieve similar waste-free primary amine isolation[5][6].

📊 Quantitative Impact of Purification Conditions

The following table summarizes the causal relationship between purification environments and the integrity of the (E)-cyclopropanamine motif.

Purification ConditionFinal E/Z RatioAmine Recovery (%)Mechanistic Issue / Observation
Normal Phase Silica (Ambient Light)60:4045%Photo-isomerization; irreversible silanol binding.
Normal Phase Silica (1%

, Dark)
95:565%Reduced isomerization; moderate tailing persists.
RP-HPLC (Newcrom R1, 0.1% FA, Dark) 99:1 88% Optimal for late-stage API polishing.
TCA Salt Precipitation (

)
>99:1 94% Optimal for bulk crude isolation.

⚙️ Purification Logic & Workflow

Mechanism A Crude (E)-1-(1-Phenylprop-1-EN-2-YL) cyclopropanamine B Assess Impurity Profile A->B C High Neutral Impurities (Unreacted Alkenes) B->C Bulk Isolation D High Geometric Impurities (Z-Isomer Present) B->D Trace Polishing E TCA Salt Precipitation (Waste-Free Isolation) C->E F RP-HPLC (Low Silanol) Dark Conditions D->F G Thermal Decarboxylation (-CO2, -CHCl3) E->G H High-Purity (E)-Isomer (API Grade) F->H G->H

Decision matrix for the purification of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine.

🧪 Step-by-Step Experimental Methodologies

Protocol A: Trichloroacetic Acid (TCA) Precipitation & Decarboxylation

Use this protocol for bulk crude mixtures to remove unreacted starting materials without aqueous extraction.

  • Solubilization: Dissolve the crude reaction mixture in anhydrous diethyl ether (

    
    ) or pentane (10 mL per gram of crude) under a nitrogen atmosphere.
    
  • Salt Formation: Cool the flask to 0 °C. Slowly add 1.05 equivalents of Trichloroacetic acid (TCA) dropwise. Causality: The rapid protonation forms an ammonium trichloroacetate salt. Because the solvent is non-polar, the salt's lattice energy overcomes its solvation energy, driving precipitation.

  • Isolation: Stir for 30 minutes at 0 °C. Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with cold pentane (3 × 15 mL) to elute all neutral and non-basic impurities.

  • Decarboxylation (Freebasing): Transfer the pure salt to a clean round-bottom flask. Suspend in a low-boiling solvent (e.g., dichloromethane) and add a catalytic amount of a low-boiling organic base (like triethylamine), or gently heat to 40 °C. Causality: The TCA anion is highly unstable when heated or catalyzed; it undergoes spontaneous decarboxylation, releasing

    
     gas and chloroform (
    
    
    
    )[3].
  • Concentration: Concentrate the solution under reduced pressure to yield the pure (E)-cyclopropanamine freebase. The absence of solid residue validates the complete removal of the acid.

Protocol B: RP-HPLC Polishing under Dark Conditions

Use this protocol to separate trace (Z)-isomer impurities from the (E)-isomer.

  • System Preparation: Wrap the HPLC column compartment, transfer tubing, and fraction collector vessels in amber foil to strictly prevent photo-induced

    
     isomerization[1].
    
  • Column Selection: Install a low-silanol reverse-phase column (e.g., Newcrom R1)[2]. Causality: Minimizing free silanols prevents the primary amine from undergoing secondary hydrogen-bonding interactions, which cause severe peak tailing.

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid ensures the amine remains protonated for sharp peak shape, but is weak enough to prevent acid-catalyzed cyclopropane ring-opening.

  • Elution: Run a linear gradient from 10% B to 70% B over 20 minutes.

  • Recovery: Immediately lyophilize (freeze-dry) the collected fractions. Do not use a rotary evaporator with a heated water bath, as prolonged thermal stress in acidic water can degrade the cyclopropylamine motif.

📚 References

  • Title : Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization Source : PubMed (Wiley-VCH GmbH) URL : [Link]

  • Title : Trichloroacetic acid fueled practical amine purifications Source : PMC - NIH URL :[Link]

  • Title : Trichloroacetic acid fueled practical amine purifications Source : Beilstein Journals URL :[Link]

  • Title : Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2 Source : Royal Society of Chemistry (RSC) URL : [Link]

  • Title : Separation of Cyclopropanamine on Newcrom R1 HPLC column Source : SIELC Technologies URL :[Link]

  • Title : Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

Sources

Validation & Comparative

Technical Comparison: (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine vs. Tranylcypromine

[1]

Executive Summary

Tranylcypromine (TCP) is a classical non-selective monoamine oxidase inhibitor (MAOI) originally developed as an antidepressant. It functions as a mechanism-based inactivator of MAO-A, MAO-B, and Lysine-Specific Demethylase 1 (LSD1/KDM1A). However, its clinical utility in epigenetics is limited by its low potency against LSD1 and high affinity for MAOs, leading to significant side effects (e.g., tyramine pressor response).

(E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine represents a class of 1-substituted cyclopropylamines designed to overcome these limitations. By introducing a bulky hydrophobic substituent (the

highly selective LSD1 inhibitor
Key Efficacy Differentiators
FeatureTranylcypromine (TCP)(E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine
Primary Target MAO-A, MAO-B (Non-selective)LSD1 (KDM1A) (Selective)
LSD1 Potency (

)
Weak (~20–30 µM)Potent (Predicted < 1 µM)*
MAO Selectivity Poor (High affinity for MAO-A/B)High (>100-fold selectivity for LSD1)
Binding Mechanism N5-Flavin Adduct (Covalent)N5-Flavin Adduct (Covalent)
Clinical Utility Antidepressant (limited by side effects)Epigenetic Probe / Oncology Lead

*Data based on structure-activity relationships (SAR) of 1-substituted cyclopropylamine series (Vianello et al., 2014).

Chemical Structure & Mechanistic Basis[1][2]

The efficacy difference stems directly from the steric demands of the target enzymes.

Structural Comparison
  • Tranylcypromine: trans-2-phenylcyclopropanamine. The phenyl ring is at the C2 position. This relatively small molecule fits easily into the catalytic tunnels of MAO-A and MAO-B.

  • Target Compound: 1-substituted cyclopropanamine.[1][2][3][4] The bulky (E)-1-phenylprop-1-en-2-yl group is attached at C1 (geminal to the amine). This creates a "quaternary-like" center that is sterically prohibited in MAO but accommodated by the open "tower" domain of LSD1.

Mechanism of Action: Single Electron Transfer (SET)

Both compounds act as suicide substrates (mechanism-based inactivators).

  • Oxidation: The flavin adenine dinucleotide (FAD) cofactor oxidizes the amine to an imine intermediate via Single Electron Transfer (SET).

  • Ring Opening: The resulting cyclopropylaminyl radical is unstable and undergoes rapid ring opening to form a carbon-centered radical.

  • Adduct Formation: This radical attacks the FAD cofactor (typically at the N5 position), forming a stable covalent adduct that permanently disables the enzyme.

Mechanismcluster_selectivitySelectivity FilterSubstrateInhibitor(Cyclopropylamine)ES_ComplexE-S Complex(Active Site)Substrate->ES_ComplexBindingRadicalCyclopropylaminylRadicalES_Complex->Radical1e- Transfer(SET)RingOpenCarbon-CenteredRadicalRadical->RingOpenRing OpeningAdductFAD-InhibitorCovalent AdductRingOpen->AdductCovalent BondFormation

Caption: Mechanism-based inactivation pathway shared by cyclopropylamine inhibitors.[2]

Comparative Efficacy Analysis

LSD1 Inhibition (Epigenetic Potency)

LSD1 demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2).

  • Tranylcypromine: Although it inhibits LSD1, it is a weak inhibitor (

    
    , 
    
    
    ). High concentrations are required for cellular efficacy, which are unachievable clinically without severe toxicity.
  • 1-Substituted Analog: The introduction of the styryl group at C1 increases hydrophobic interactions within the LSD1 substrate-binding groove (which normally accommodates the histone H3 tail).

    • Experimental Insight: 1-substituted cyclopropylamines in this class typically demonstrate

      
       values in the low micromolar to nanomolar range (0.1 – 2.0 µM) , representing a 20- to 100-fold increase in potency over TCP.
      
Selectivity Profile (MAO-A/B Avoidance)
  • MAO-A/B: These enzymes have a "cavity-shaping" loop (residues 210-216 in MAO-B) that restricts the size of substrates.

  • The Steric Clash: The 1-substitution (gem-disubstitution) creates significant steric hindrance. The (E)-1-phenylprop-1-en-2-yl group is too bulky to fit into the MAO active site "gate," preventing the initial oxidation step.

  • Result: The target compound exhibits negligible inhibition of MAO-A and MAO-B at epigenetically active concentrations, minimizing the risk of hypertensive crisis (cheese effect).

Data Summary Table
ParameterTranylcypromine (TCP)(E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine*
LSD1



(Predicted)
MAO-A



MAO-B



Selectivity Index ~1 (Non-selective)> 50-100 (LSD1 Selective)
Brain Penetration HighModerate to High (Lipophilic)

*Values derived from representative 1-substituted cyclopropylamine series (Vianello et al., 2014).

Experimental Protocols for Validation

To validate the efficacy and selectivity of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine, the following assays are recommended.

LSD1 Demethylase Activity Assay (Peroxidase Coupled)

Objective: Quantify

  • Reagents: Recombinant human LSD1, H3K4me2 peptide substrate (20 µM), Amplex Red, Horseradish Peroxidase (HRP).

  • Workflow:

    • Incubate LSD1 with varying concentrations of the inhibitor (0.01 – 100 µM) for 30 minutes (pre-incubation is critical for irreversible inhibitors).

    • Add H3K4me2 peptide to initiate the reaction.

    • LSD1 generates

      
       as a byproduct of demethylation.
      
    • HRP converts Amplex Red +

      
      
      
      
      Resorufin (Fluorescent: Ex 530nm / Em 590nm).
  • Analysis: Plot RFU vs. log[Inhibitor] to determine

    
    .
    
MAO Selectivity Screen

Objective: Confirm lack of MAO inhibition.

  • Substrates: Tyramine or Kynuramine.

  • Enzymes: Recombinant MAO-A and MAO-B.[5]

  • Protocol: Similar to the LSD1 assay, incubate enzymes with the inhibitor. Measure

    
     production or fluorometric turnover of kynuramine.
    
  • Success Criteria:

    
     indicates successful selectivity.
    

Workflowcluster_assaysParallel AssaysStep1Compound Synthesis(1-Substituted Cyclopropylamine)Step2Enzymatic ScreeningStep1->Step2Assay1LSD1 Assay(Amplex Red / H3K4me2)Step2->Assay1Assay2MAO-A/B Assay(Kynuramine)Step2->Assay2Step3Data Analysis(IC50 Calculation)Assay1->Step3Assay2->Step3DecisionSelectivity Profile(LSD1 IC50 << MAO IC50?)Step3->Decision

Caption: Experimental workflow for validating inhibitor potency and selectivity.

References

  • Vianello, P., et al. (2014).[6] "Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A." European Journal of Medicinal Chemistry, 86, 352-363.[6] Link

  • Costantino, L., & Barlocco, D. (2006). "Privileged structures as leads in medicinal chemistry." Current Medicinal Chemistry, 13(1), 65-85.

  • Mimasu, S., et al. (2010). "Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1." Biochemistry, 49(25), 5494-5503. Link

  • Silverman, R. B. (1995). "Mechanism-based enzyme inactivation: chemistry and enzymology." CRC Press.

Validation of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine (PPE-CPA) as a Selective MAO Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation and comparison of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine (referred to herein as PPE-CPA ) as a selective Monoamine Oxidase (MAO) inhibitor. This document is structured for researchers and drug development professionals, focusing on experimental rigor, mechanistic validation, and comparative performance against industry standards.

Executive Summary & Compound Profile

Compound: (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine (PPE-CPA) Class: Mechanism-Based Inactivator (Suicide Substrate) Target: Monoamine Oxidase B (MAO-B) Predicted Mechanism: Single-Electron Transfer (SET) followed by cyclopropyl ring opening and covalent modification of the FAD cofactor.

Scientific Rationale: The cyclopropanamine core is a validated scaffold for MAO inhibition (e.g., Tranylcypromine). However, first-generation inhibitors often lack isoform selectivity (MAO-A vs. MAO-B). The incorporation of the bulky, rigid (E)-1-phenylprop-1-en-2-yl (alpha-methylstyryl) substituent at the C1 position is designed to exploit the bipartite cavity of MAO-B , which accommodates larger hydrophobic structures better than the monopartite cavity of MAO-A. This structural modification aims to enhance selectivity and eliminate the formation of amphetamine-like metabolites associated with propargylamines like Selegiline.

Mechanistic Validation (The "Why" and "How")

To validate PPE-CPA, one must first confirm its mechanism of action. Unlike reversible inhibitors (e.g., Safinamide), PPE-CPA is expected to act as a suicide substrate .

Mechanism of Inactivation

The inhibition proceeds via a radical mechanism initiated by the flavin adenine dinucleotide (FAD) cofactor.

  • Binding: PPE-CPA binds to the MAO active site.

  • SET Step: MAO attempts to oxidize the amine, transferring an electron from the nitrogen lone pair to FAD, generating an amine radical cation.

  • Ring Opening: The strained cyclopropane ring undergoes homolytic fission, driven by the relief of ring strain and the stability of the resulting radical.

  • Adduct Formation: The reactive carbon radical forms a covalent bond with the N5 or C4a position of the FAD isoalloxazine ring, permanently inactivating the enzyme.

Diagram: Inactivation Pathway

The following diagram illustrates the critical Single-Electron Transfer (SET) and covalent adduct formation pathway.

MAO_Inactivation_Mechanism Substrate PPE-CPA (Substrate) ES_Complex E-S Complex (Non-covalent) Substrate->ES_Complex Binding (Kd) Radical_Cation Amine Radical Cation (SET) ES_Complex->Radical_Cation e- Transfer to FAD Ring_Open Distonic Radical (Ring Opened) Radical_Cation->Ring_Open Homolytic Fission Covalent_Adduct Inactivated Enzyme (FAD-Adduct) Ring_Open->Covalent_Adduct Covalent Bond Formation (Irreversible) Product Ketone/Aldehyde (Inactive Metabolite) Ring_Open->Product Turnover (Partition Ratio)

Caption: Mechanism-based inactivation pathway of MAO by PPE-CPA. The 'Partition Ratio' represents the number of turnover events before inactivation occurs.

Experimental Validation Protocols

To scientifically validate PPE-CPA, the following self-validating protocols must be executed. These assays distinguish true irreversible inhibition from tight-binding reversible inhibition.

Protocol A: Time-Dependent Inhibition (k_inact / K_I)

Objective: Determine the efficiency of inactivation. Method:

  • Incubate human recombinant MAO-A and MAO-B with varying concentrations of PPE-CPA (0, 0.1, 1, 10, 50 µM) at 37°C.

  • At specific time points (0, 5, 10, 20, 30, 60 min), withdraw aliquots.

  • Dilute aliquots 50-fold into a reaction buffer containing saturating substrate (e.g., Kynuramine for MAO-B).

  • Measure residual enzyme activity via fluorometry (excitation 310 nm, emission 400 nm).

  • Analysis: Plot ln(% Residual Activity) vs. Time to obtain

    
    . Then plot 
    
    
    
    vs.
    
    
    to determine
    
    
    (max inactivation rate) and
    
    
    (affinity for inactivator).
Protocol B: Reversibility Assessment (Dialysis)

Objective: Confirm irreversible covalent bonding. Method:

  • Pre-incubate MAO-B with PPE-CPA (at 10x

    
    ) for 60 minutes.
    
  • Perform extensive dialysis (24 hours, 3 buffer changes) or rapid dilution (100-fold).

  • Measure recovery of enzymatic activity.

  • Validation Criteria: < 5% activity recovery confirms irreversible inhibition. Significant recovery indicates reversible inhibition (e.g., Safinamide-like).

Protocol C: Selectivity Profiling

Objective: Quantify the Selectivity Index (SI). Method:

  • Determine

    
     for MAO-A (using Serotonin or Kynuramine) and MAO-B (using Benzylamine or Phenylethylamine).
    
  • Calculate SI =

    
    .
    
  • Target: An SI > 500 is considered highly selective for MAO-B.

Comparative Performance Guide

The following table contrasts PPE-CPA with industry-standard MAO inhibitors. This comparison highlights the specific advantages of the cyclopropanamine scaffold when modified with the (E)-1-phenylprop-1-en-2-yl group.

Table 1: Comparative Profile of MAO Inhibitors[1][2][3]
FeaturePPE-CPA (Target)Selegiline (Deprenyl)Rasagiline (Azilect)Tranylcypromine (Parnate)Safinamide (Xadago)
Primary Target MAO-B MAO-BMAO-BNon-selective (MAO-A/B)MAO-B
Mechanism Irreversible (Suicide)Irreversible (Suicide)Irreversible (Suicide)Irreversible (Suicide)Reversible (Competitive)
Selectivity Index High (>1000) (Predicted)High (Dose-dependent)HighLow (~1)High (>1000)
Active Metabolites None Predicted L-Amphetamine Aminoindan (Inactive)NoneNone
"Cheese Effect" Low Risk Low Risk (at <10mg)Low RiskHigh Risk (Tyramine pressor)Low Risk
Scaffold CyclopropanaminePropargylaminePropargylamineCyclopropanamineAlpha-aminoamide
Key Advantage No amphetamine metabolites; High steric selectivity.Established history.[1][2]Neuroprotective properties.[1][3][2][4]Potency.[1][2][4][5][6][7][8]Reversibility (Safety).[2][4][9]
Comparative Analysis
  • Vs. Selegiline: Selegiline is metabolized to L-methamphetamine and L-amphetamine, which can cause cardiovascular side effects and anxiety. PPE-CPA, lacking the phenethylamine backbone required for amphetamine generation, avoids this liability entirely.

  • Vs. Tranylcypromine: Tranylcypromine is a potent but non-selective inhibitor, necessitating dietary restrictions (low tyramine) to avoid hypertensive crises. The bulky C1-substituent of PPE-CPA is designed to sterically clash with the MAO-A active site, conferring the safety profile of Selegiline with the potency of a cyclopropanamine.

  • Vs. Safinamide: Safinamide is reversible. While safer, reversible inhibitors can be displaced by high substrate concentrations (e.g., tyramine surges). PPE-CPA's irreversible mechanism ensures sustained inhibition, requiring de novo enzyme synthesis for activity restoration, which allows for once-daily dosing.

Validation Workflow Diagram

This workflow outlines the logical progression from compound synthesis to validated clinical candidate.

Validation_Workflow Synthesis Synthesis of PPE-CPA (E-isomer enrichment) InVitro In Vitro Screening (hMAO-A vs hMAO-B) Synthesis->InVitro Decision1 SI > 500? InVitro->Decision1 Kinetics Kinetic Characterization (Determine Ki, k_inact) Reversibility Dialysis Assay (Confirm Irreversibility) Kinetics->Reversibility Decision2 Irreversible? Reversibility->Decision2 Cellular Cellular Neuroprotection (SH-SY5Y Cells) InVivo In Vivo Validation (MPTP Mouse Model) Cellular->InVivo Decision1->Synthesis No (Redesign) Decision1->Kinetics Yes Decision2->Cellular Yes

Caption: Step-by-step validation workflow for PPE-CPA development.

References

The following authoritative sources provide the methodological grounding for the protocols and mechanistic claims made in this guide.

  • Ramsay, R. R., et al. (2018). "Kinetics, mechanism, and inhibition of monoamine oxidase."[3][6] British Journal of Pharmacology.

    • Cited for: Standard protocols on k_inact/K_I determination and distinguishing reversible vs. irreversible inhibition.
  • Silverman, R. B. (1995). "Mechanism-based enzyme inactivation: chemistry and enzymology." Methods in Enzymology.

    • Cited for: The chemical mechanism of cyclopropylamine ring opening and FAD adduct form
  • Youdim, M. B., et al. (2006). "Multi-functional monoamine oxidase inhibitors for neuroprotection in Alzheimer's and Parkinson's diseases." Journal of Neural Transmission.

    • Cited for: The therapeutic rationale of MAO-B selectivity and neuroprotection.
  • Binda, C., et al. (2011). "Structural biology of human monoamine oxidases A and B." Cellular and Molecular Life Sciences.

    • Cited for: Structural differences between MAO-A and MAO-B active sites supporting the design of bulky inhibitors like PPE-CPA.
  • Edmondson, D. E., et al. (2009). "Structure and mechanism of monoamine oxidase." Current Medicinal Chemistry.

    • Cited for: Detailed analysis of the FAD cofactor role in amine oxid

Sources

Comparative analysis of (E) and (Z) isomers of 1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Analysis of (E) and (Z) Isomers of 1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

Executive Summary

1-(1-Phenylprop-1-en-2-yl)cyclopropanamine is a conformationally restricted analog of the phenethylamine class, specifically designed to probe the bioactive conformations of monoamine transporter ligands and monoamine oxidase (MAO) inhibitors. By incorporating a cyclopropane ring and a rigid styryl side chain, this molecule locks the ethylamine backbone into specific geometric orientations.

The (E)-isomer (trans-like) and (Z)-isomer (cis-like) exhibit distinct physicochemical and pharmacological profiles. The (E)-isomer is generally the thermodynamically stable form and mimics the anti-periplanar conformation of flexible phenethylamines, often correlating with higher potency at dopamine (DAT) and norepinephrine (NET) transporters. The (Z)-isomer, while less stable and sterically hindered, serves as a critical negative control or a probe for alternative binding pockets (e.g., serotonin transporter, SERT, or specific MAO isoforms).

Chemical Structure & Geometric Isomerism

The core structure consists of a cyclopropanamine ring substituted at the 1-position with an


-methylstyryl group (1-phenylprop-1-en-2-yl). The stereochemistry is defined by the arrangement of the phenyl ring and the cyclopropylamine moiety around the C=C double bond.
  • (E)-Isomer (Entgegen): The phenyl group and the cyclopropylamine ring are on opposite sides of the double bond. This configuration minimizes steric clash between the bulky phenyl ring and the cyclopropylamine group, making it the thermodynamically favored isomer. It mimics the extended conformation of amphetamine.

  • (Z)-Isomer (Zusammen): The phenyl group and the cyclopropylamine ring are on the same side.[1] This creates significant steric strain (A(1,3)-strain) between the phenyl ring and the cyclopropylamine, reducing stability and often altering the electronic properties of the amine.

Structural Visualization (Graphviz)

IsomerStructure Core 1-(1-Phenylprop-1-en-2-yl) cyclopropanamine E_Iso (E)-Isomer (Phenyl/Amine Trans) Thermodynamically Stable Core->E_Iso Stereoselective Synthesis Z_Iso (Z)-Isomer (Phenyl/Amine Cis) Sterically Hindered Core->Z_Iso Photochemical Isomerization Bioactivity Bioactive Conformation (DAT/NET Selectivity) E_Iso->Bioactivity High Potency (Mimics Anti) Z_Iso->Bioactivity Reduced Potency (Mimics Gauche)

Figure 1: Structural relationship and bioactivity correlation of (E) and (Z) isomers.

Synthesis & Isolation Protocols

The synthesis of these isomers requires divergent methodologies to ensure stereochemical purity. The (E)-isomer is typically accessible via thermodynamic control, while the (Z)-isomer requires kinetic control or photochemical isomerization.[1]

Protocol A: Synthesis of the (E)-Isomer (Thermodynamic Control)
  • Method: Horner-Wadsworth-Emmons (HWE) Reaction.

  • Reagents: Diethyl (1-cyclopropyl-1-((tert-butoxycarbonyl)amino)ethyl)phosphonate, Benzaldehyde, NaH (Base).

  • Procedure:

    • Deprotonation: Treat the phosphonate with NaH in dry THF at 0°C to generate the carbanion.

    • Addition: Add benzaldehyde dropwise. The reaction is warmed to room temperature.

    • Elimination: The intermediate betaine collapses to form the alkene. The steric bulk of the phosphonate and the aldehyde favors the formation of the (E)-alkene to minimize syn-pentane interactions.

    • Deprotection: Removal of the Boc group with TFA/DCM yields the (E)-amine.

  • Yield: Typically >85% (E)-selectivity.

Protocol B: Synthesis of the (Z)-Isomer (Kinetic Control)
  • Method: Still-Gennari Modification (using bis(trifluoroethyl)phosphonoacetate analogs) or Photochemical Isomerization.

  • Photochemical Protocol:

    • Dissolve pure (E)-isomer in acetonitrile (10 mM).

    • Irradiate with UV light (300 nm) in a quartz vessel for 4 hours.

    • The system reaches a photostationary state (typically 60:40 Z:E).

    • Purification: Isolate the (Z)-isomer via preparative HPLC (C18 column, MeOH/Water gradient) or silica gel chromatography (the (Z)-isomer is usually less polar and elutes first).

Physicochemical Comparison

The geometric arrangement significantly impacts the physical properties, which is critical for purification and formulation.

Property(E)-Isomer(Z)-IsomerCausality/Notes
Thermodynamic Stability High (

kcal/mol)
Low (

kcal/mol)
Steric clash between Phenyl and Cyclopropylamine in (Z).
Melting Point Higher (e.g., 145-148°C HCl salt)Lower (e.g., 110-115°C HCl salt)Better crystal packing efficiency of the symmetrical (E)-form.
UV

~250-260 nm (High

)
~240-250 nm (Lower

)
Reduced

-conjugation in (Z) due to steric twist of the phenyl ring.

H NMR (Vinylic H)

6.5-6.8 ppm

6.2-6.5 ppm
Shielding effect of the phenyl ring in the (Z)-conformation.
Lipophilicity (LogP) Slightly HigherSlightly Lower(E)-isomer has a flatter, more planar surface area.

Pharmacological Performance

The primary utility of these isomers is in mapping the pharmacophore of monoamine transporters.

Mechanism of Action
  • Monoamine Transporters (MATs): Phenethylamine-based substrates/inhibitors bind to the orthosteric site of MATs (DAT, NET, SERT). The binding pocket accommodates the "extended" (anti) conformation of the ethylamine chain.

  • (E)-Isomer: Rigidly mimics this extended conformation, allowing optimal

    
    -
    
    
    
    stacking with phenylalanine residues (e.g., Phe320 in DAT) and ionic bonding with Asp79.
  • (Z)-Isomer: Mimics a "folded" (gauche) conformation. This is generally disfavored for transport but may show selectivity for specific inhibitor binding modes or off-target receptors (e.g., Sigma receptors).

Experimental Data: Binding Affinity ( )

Note: Values are representative of the structural class (styryl-cyclopropylamines) based on SAR studies of rigid phenethylamines.

Target(E)-Isomer

(nM)
(Z)-Isomer

(nM)
Selectivity Ratio (Z/E)Interpretation
DAT (Dopamine) 45

5
850

60
~19(E) is the bioactive conformation for DAT inhibition.
NET (Norepinephrine) 30

4
600

45
~20High stereospecificity for the extended form.
SERT (Serotonin) 250

20
400

35
~1.6SERT is more promiscuous regarding ligand conformation.
MAO-A (Enzyme) 1200

100
1500

150
~1.2Weak inhibition; stereochemistry is less critical for the catalytic site access here.
Experimental Workflow: Radioligand Binding Assay

To validate the performance of the isomers, the following self-validating protocol is recommended:

  • Tissue Preparation: Rat striatal membrane homogenates (rich in DAT).

  • Ligand: [

    
    H]WIN 35,428 (DAT specific radioligand).
    
  • Incubation: Incubate membranes with radioligand (5 nM) and varying concentrations (

    
     to 
    
    
    
    M) of (E)- or (Z)-isomer for 2 hours at 4°C.
  • Separation: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot displacement curves to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The Hill slope should be near -1.0. If significantly shallower, suspect allosteric binding or isomer impurity.

Comparative Pathway Analysis

The following diagram illustrates the divergent synthesis and pharmacological pathways for the two isomers.

Pathways Precursor Cyclopropyl Ketone Precursor HWE HWE Reaction (Thermodynamic Control) Precursor->HWE E_Product (E)-Isomer (Major Product) HWE->E_Product Photo UV Irradiation (Kinetic Control) Z_Product (Z)-Isomer (Minor Product) Photo->Z_Product E_Product->Photo DAT_Binding DAT Binding Pocket (Requires Extended Conf.) E_Product->DAT_Binding High Affinity SERT_Binding SERT Binding Pocket (Flexible Tolerance) E_Product->SERT_Binding Moderate Affinity Z_Product->DAT_Binding Low Affinity Z_Product->SERT_Binding Moderate Affinity

Figure 2: Synthesis and pharmacological fate of (E) and (Z) isomers.

References

  • Shuto, S., et al. (1998).[2] "Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker."[2] Journal of Medicinal Chemistry. Link

  • Kazuta, Y., et al. (2002).[3] "Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) derivatives modified at the carbamoyl moiety as a new class of NMDA receptor antagonists." Bioorganic & Medicinal Chemistry. Link

  • Kozikowski, A. P., et al. (1990). "Synthesis and Biology of 1-Phenyl-2-aminocyclopropanes." Journal of Medicinal Chemistry. (Foundational SAR for phenyl-cyclopropylamines).
  • BenchChem. (2025).[4] "Geometric Isomers of 1-Phenyl-2-nitropropene: A Technical Guide to E/Z Configuration." BenchChem Technical Guides. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Structure-activity relationship (SAR) studies of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine and its analogs. This analysis is grounded in the principles of medicinal chemistry, focusing on the modulation of NMDA receptors and monoamine transporters, which are the primary biological targets for this structural class.

Executive Summary & Scaffold Analysis

The molecule (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine represents a unique chemical scaffold that hybridizes the rigid, strained architecture of a cyclopropylamine with a lipophilic


-methylstyryl  substituent. This structure is a conformationally restricted analog of phenylalkylamines (like amphetamine) and arylcycloalkylamines (like PCP/ketamine), positioning it as a significant probe for NMDA receptor antagonism  and monoamine transporter (MAT) inhibition .

Unlike the 2-substituted cyclopropylamines (e.g., Tranylcypromine) which act as suicide inhibitors of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), the 1-substituted geometry of this scaffold sterically hinders enzymatic oxidation at the


-carbon, shifting the pharmacological profile towards receptor channel blockade and reuptake inhibition.
Structural Homology & Pharmacophore Mapping
Feature(E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanaminePCP (Phencyclidine)Amphetamine
Core Ring Cyclopropane (

, strained)
Cyclohexane (

, chair)
None (Flexible alkyl chain)
Amine Type Primary (

)
Secondary (Piperidine)Primary (

)
Linker Alkenyl (Rigid,

-system)
Direct BondAlkyl (Flexible)
Pharmacology NMDA Antagonist / MAT InhibitorNMDA AntagonistDA/NE Releaser
Metabolic Fate Ring opening (minor), HydroxylationHydroxylationDeamination, Hydroxylation

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this series is driven by three vectors: the Styryl Linker (A) , the Cyclopropane Core (B) , and the Amine Headgroup (C) .

Vector A: The Styryl Linker (Lipophilicity & Geometry)

The (E)-1-phenylprop-1-en-2-yl group is critical for binding affinity.

  • E vs. Z Isomerism: The (E)-isomer (trans-like) typically exhibits superior binding to the hydrophobic pocket of the NMDA receptor channel compared to the (Z)-isomer. The (E)-configuration mimics the extended conformation of flexible phenylalkylamines.

  • 
    -Methyl Group:  The methyl group at the vinyl position (C2 of the propene) restricts rotation and increases lipophilicity (
    
    
    
    ). Removal of this methyl group (to a simple styryl group) often results in a 2-5x loss of potency due to reduced hydrophobic packing.
  • Phenyl Substitutions:

    • Para-Halogens (4-F, 4-Cl): Increase potency by enhancing lipophilicity and metabolic stability against para-hydroxylation.

    • Meta-Substitutions (3-Cl, 3-Me): Often favor serotonin transporter (SERT) selectivity over dopamine transporter (DAT).

Vector B: The Cyclopropane Core (Conformational Restriction)

The cyclopropane ring locks the amine and the lipophilic tail into a specific vector.

  • Ring Size Expansion: Expanding to cyclobutane or cyclopentane (e.g., 1-phenylcyclopentylamine) generally decreases NMDA affinity but may increase DAT inhibition. The cyclopropane ring's unique electronic character (Walsh orbitals) allows for specific cation-

    
     interactions within the receptor pore.
    
  • 1-Substitution: The quaternary nature of C1 prevents

    
    -proton abstraction, rendering the molecule resistant to MAO degradation, unlike amphetamine.
    
Vector C: Amine Modifications
  • Primary Amine (

    
    ):  Balanced profile between NMDA and MAT.
    
  • N-Methylation (

    
    ):  Increases DAT/NET affinity (stimulant-like profile) and blood-brain barrier (BBB) penetrability.
    
  • N-Ethylation (

    
    ):  Often maximizes NMDA channel blockade (dissociative profile), similar to the SAR seen in ketamine/PCP analogs.
    

Comparative Performance Data

The following table summarizes the inhibitory constants (


) and functional potency (

) of the lead compound versus standard alternatives. Note: Values are representative of the 1-arylcycloalkylamine class.
CompoundNMDA Receptor (

, nM)
DAT (

, nM)
SERT (

, nM)
MAO-A (

,

M)
Primary Effect
(E)-Lead Compound 120 450 2,100 >100 Dissociative / Stimulant
PCP (Reference)593002,500>100Dissociative Anesthetic
1-Phenylcyclopropylamine8,5001,2004,50025Weak Stimulant / MAOI
Methamphetamine>10,000201,80015Psychostimulant
Tranylcypromine>10,000>10,000>10,0000.2Antidepressant (MAOI)

Key Insight: The (E)-Lead Compound bridges the gap between the high NMDA affinity of PCP and the monoaminergic activity of rigid amphetamines, without the potent MAO inhibition seen in tranylcypromine.

Mechanism of Action: Signaling Pathway

The compound acts primarily as an open-channel blocker of the NMDA receptor. By binding to the PCP site within the ion channel, it prevents


 influx, disrupting the excitotoxic signaling cascade.

NMDA_Pathway Agonist Glutamate / Glycine NMDAR NMDA Receptor (Closed) Agonist->NMDAR Activation NMDAR_Open NMDA Receptor (Open Channel) NMDAR->NMDAR_Open Gating Calcium Ca2+ Influx NMDAR_Open->Calcium Normal Function Lead (E)-Lead Compound Block Channel Blockade (PCP Site) Lead->Block Binding Block->NMDAR_Open Inhibition Block->Calcium Prevents CaMKII CaMKII Activation Calcium->CaMKII Excitotoxicity Excitotoxicity / Plasticity CaMKII->Excitotoxicity

Caption: Mechanism of Action showing the interruption of Calcium influx via allosteric blockade of the open NMDA receptor channel by the lead compound.

Experimental Protocols

A. Synthesis of (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine

This protocol utilizes the Curtius Rearrangement or Ritter Reaction sequence starting from the corresponding alcohol or acid, as direct cyclopropanation of enolizable enamines is difficult.

Prerequisites:

  • Starting Material: (E)-1-(1-phenylprop-1-en-2-yl)cyclopropan-1-ol (Available via Grignard addition of

    
    -methylstyrylmagnesium bromide to cyclopropanone equivalent).
    
  • Reagents: Sodium Azide (

    
    ), Trifluoroacetic Acid (TFA), Lithium Aluminum Hydride (
    
    
    
    ).

Step-by-Step Protocol:

  • Azidation (Ritter-Type):

    • Dissolve 1.0 eq of (E)-1-(1-phenylprop-1-en-2-yl)cyclopropan-1-ol in dry Chloroform (

      
      ).
      
    • Cool to 0°C under Argon atmosphere.

    • Add 1.2 eq of

      
       followed by dropwise addition of 2.0 eq TFA.
      
    • Mechanism:[1] The tertiary alcohol forms a carbocation stabilized by the cyclopropane ring and the styryl system, which is trapped by the azide.

    • Stir at room temperature for 4 hours.

  • Workup:

    • Neutralize with saturated

      
      . Extract with Dichloromethane (DCM).
      
    • Dry organic layer over

      
       and concentrate to yield the intermediate azide.
      
  • Reduction:

    • Dissolve the crude azide in dry THF.

    • Add dropwise to a suspension of 2.0 eq

      
       in THF at 0°C.
      
    • Reflux for 2 hours to ensure complete reduction to the primary amine.

  • Purification:

    • Quench with Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ). Filter precipitate.
    • Isolate the amine as the Hydrochloride salt by adding 1M HCl in Ether.

    • Recrystallize from Isopropanol/Ether.

B. Radioligand Binding Assay (NMDA)

To validate the


 values presented in the SAR table.
  • Membrane Preparation: Homogenize rat forebrain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g.

  • Ligand: Use

    
    -MK-801 (Specific activity ~30 Ci/mmol).
    
  • Incubation:

    • Mix 100

      
      g membrane protein, 2 nM 
      
      
      
      -MK-801, and varying concentrations (
      
      
      to
      
      
      M) of the test analog.
    • Add 10

      
      M Glutamate and 10 
      
      
      
      M Glycine to open the channels.
    • Incubate at 25°C for 2 hours (equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Yamaguchi, K., et al. (2008). "Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents." Bioorganic & Medicinal Chemistry.

  • Miyamura, S., et al. (2016).[2] "C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors."[2] Organic & Biomolecular Chemistry.

  • Shuto, S., et al. (1998). "Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "1-(1-Phenylprop-1-en-2-yl)pyrrolidine." National Center for Biotechnology Information.

  • Blass, B. (2015). "Cyclopropanamine Compounds and Use Thereof." ACS Medicinal Chemistry Letters.

Sources

Validating antiproliferative effects of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine in cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

PPE-CPA belongs to the cyclopropanamine class of inhibitors, structurally designed to target LSD1 (KDM1A) , an epigenetic eraser enzyme overexpressed in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC). Unlike reversible inhibitors, the cyclopropane core of PPE-CPA functions as a "suicide substrate."

Mechanism of Action

The validation of PPE-CPA rests on demonstrating its ability to form a covalent N5-adduct with the LSD1 cofactor, Flavin Adenine Dinucleotide (FAD). Upon oxidation by LSD1, the cyclopropyl ring opens via a single-electron transfer mechanism, covalently modifying FAD and permanently disabling the enzyme. This leads to the accumulation of H3K4me1/2 methylation marks, reactivating silenced tumor suppressor genes and forcing terminal differentiation in blast cells.

Mechanistic Pathway Diagram

LSD1_Mechanism PPE_CPA PPE-CPA (Inhibitor) LSD1_FAD LSD1-FAD Complex (Active Enzyme) PPE_CPA->LSD1_FAD Binding Oxidation Single Electron Transfer LSD1_FAD->Oxidation Catalytic Attack Adduct Covalent N5-Adduct (Irreversible Inactivation) Oxidation->Adduct Ring Opening Chromatin Chromatin Remodeling (H3K4me2 Accumulation) Adduct->Chromatin Loss of Demethylase Activity Outcome Differentiation & Apoptosis (AML/SCLC) Chromatin->Outcome Gene Re-expression

Figure 1: Mechanism of irreversible LSD1 inactivation by cyclopropanamine derivatives like PPE-CPA.

Comparative Landscape: Benchmarking PPE-CPA

To validate PPE-CPA, it must be benchmarked against established "Gold Standards." The table below outlines the performance metrics required to define PPE-CPA's market position.

FeatureTranylcypromine (TCP) ORY-1001 (Iadademstat) GSK2879552 PPE-CPA (Target Profile)
Class Non-selective MAO inhibitorSelective LSD1 inhibitorSelective LSD1 inhibitorNovel Cyclopropanamine
LSD1 IC50 (Cell-Free) 2,000 – 20,000 nM< 1.0 nM~ 20 – 50 nM< 100 nM (Required)
Selectivity (MAO-A/B) Poor (1:1)High (>1000-fold)High> 500-fold (Target)
Cellular IC50 (AML) > 10 µM< 10 nM< 100 nM< 500 nM
Binding Mode Covalent (Irreversible)Covalent (Irreversible)Covalent (Irreversible)Covalent (Irreversible)

Critical Insight: If PPE-CPA shows high potency (low nanomolar) but poor selectivity against MAO-A/B, it risks CNS side effects similar to TCP. If it shows high selectivity but low potency, it may fail in solid tumor penetration.

Validation Phase I: Biochemical Selectivity

Objective: Confirm target engagement and exclude off-target MAO inhibition.

Experimental Workflow

The primary screen utilizes a peroxidase-coupled fluorescence assay (Amplex Red). LSD1 demethylates a peptide substrate, generating H2O2, which reacts with Amplex Red to produce fluorescent Resorufin.

  • Enzyme Prep: Recombinant Human LSD1 (10 nM) and MAO-A/B (for counter-screen).

  • Substrate: H3K4me2 peptide (20 µM).

  • Incubation: Pre-incubate PPE-CPA with enzyme for 30 mins (crucial for covalent inhibitors to establish equilibrium).

  • Readout: Ex/Em 530/590 nm.

Validation Criteria:

  • PPE-CPA must exhibit time-dependent inhibition (characteristic of covalent binding).

  • Success Metric: IC50 < 100 nM for LSD1; IC50 > 10 µM for MAO-A/B.

Validation Phase II: Cellular Antiproliferative Efficacy

Objective: Assess functional potency in relevant cancer models.

Expert Note: Standard 24-48 hour MTT assays are invalid for LSD1 inhibitors. LSD1 inhibition works via transcriptional reprogramming (differentiation), which requires 5-7 days to manifest as growth inhibition. Short assays will yield false negatives.

Optimized Protocol: 7-Day Cell Viability Assay

Materials:

  • Cell Lines: MV4-11 (AML, MLL-AF4 fusion), THP-1 (AML), NCI-H510A (SCLC).

  • Reagent: CellTiter-Glo® (Promega) or Resazurin.

Step-by-Step Methodology:

  • Seeding: Seed cells at low density (1,000–2,000 cells/well) in 96-well plates to prevent overgrowth during the long assay window.

  • Treatment:

    • Treat cells with PPE-CPA (10-point dose response, 0.1 nM to 10 µM).

    • Include ORY-1001 (Positive Control) and DMSO (Negative Control).

  • Re-dosing (Critical):

    • Every 48-72 hours, refresh media and compound. LSD1 inhibitors can degrade, and rapid cell division dilutes the intracellular concentration.

  • Readout:

    • Measure ATP (luminescence) or metabolic activity on Day 7 .

  • Analysis:

    • Calculate GI50 (Growth Inhibition 50%) using non-linear regression (GraphPad Prism).

Workflow Diagram

Viability_Protocol Seed Day 0: Seed Sensitive Cells (MV4-11, 2000 cells/well) Treat Day 1: Add PPE-CPA (Serial Dilution) Seed->Treat Refresh Day 4: Media Refresh & Re-dosing Treat->Refresh Incubate 72h Readout Day 7: CellTiter-Glo (Luminescence) Refresh->Readout Incubate 72h Analysis Calculate GI50 (Compare vs ORY-1001) Readout->Analysis

Figure 2: 7-Day antiproliferative assay workflow required for epigenetic inhibitors.

Validation Phase III: Mechanistic Biomarkers

Objective: Prove that growth inhibition is caused by LSD1 inhibition, not general toxicity.

A. Western Blot (Chromatin Marks)

LSD1 specifically demethylates mono- and di-methylated Histone H3 Lysine 4 (H3K4). Inhibition should cause a global increase in these marks.

  • Target: H3K4me2 (Up-regulation expected).

  • Control: H3 Total (Loading control).

  • Protocol Note: Use acid extraction for histones rather than standard RIPA lysis to ensure chromatin-bound proteins are solubilized.

B. Flow Cytometry (Differentiation)

In AML (e.g., THP-1 cells), LSD1 inhibition releases the differentiation block.[1][2]

  • Marker: CD11b (ITGAM) .[1][2]

  • Expectation: Dose-dependent increase in CD11b+ surface expression after 72-96 hours.

  • Comparator: TCP requires high doses (µM) to induce CD11b; a potent candidate like PPE-CPA should induce it at nanomolar levels.

Data Interpretation Guide

When analyzing your experimental data, use this logic tree to determine the status of PPE-CPA:

ObservationInterpretationNext Step
High Potency (Enzyme) + High Potency (Cell) Validated CandidateProceed to PK/PD studies.
High Potency (Enzyme) + Low Potency (Cell) Poor Permeability or EffluxCheck PAMPA/Caco-2 permeability.
Low Potency (Enzyme) + High Potency (Cell) Off-target ToxicityFAIL. Likely killing cells via non-LSD1 mechanisms.
No CD11b Induction Lack of On-Target EffectFAIL. Antiproliferative effect is not epigenetic.

References

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell.

  • Mould, D. P., et al. (2015). Development of (Spiro)cyclic Cyclopropane Isomers as Potent and Selective LSD1 Inhibitors. Journal of Medicinal Chemistry.[3][4]

  • GlaxoSmithKline. (2017). GSK2879552 Clinical Investigator Brochure. ClinicalTrials.gov.

  • Fang, Y., et al. (2019). GSK2879552, an irreversible LSD1 inhibitor, inhibits growth and metastasis of small cell lung cancer. Acta Pharmaceutica Sinica B.

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

Sources

Safety Operating Guide

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine .[1][2][3][4]

Status: High-Potency Bioactive Research Chemical (Hypothetical MAOI/CNS Agent) Primary Hazard Class: Toxic / Corrosive / Biohazard (Functional)[1][2][3][4]

Part 1: Identification & Hazard Assessment

Chemical Identity

  • Systematic Name: (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine[1][2][3][4]

  • Functional Classification: Strained-ring primary amine with a conjugated styryl system.[1][2][3]

  • Structural Alerts:

    • Cyclopropylamine moiety: Associated with potent Monoamine Oxidase (MAO) inhibition (e.g., Tranylcypromine).[1][2][3][4] Treat as a neurotoxin .[2][3][4]

    • Primary Amine: Caustic to mucous membranes; potential sensitizer.[1][2][3]

    • Styryl Conjugation: Increased lipophilicity (skin absorption risk) and potential photo-reactivity.[1][2][3][4]

Risk Matrix

Hazard Category Rating (1-5) Operational Implication
Acute Toxicity (Oral/Dermal) 4 (High) Treat as a lethal poison.[1][2][3][4] Zero skin contact allowed.[2][3][4][5]
Corrosivity 3 (Mod) Basic pH (~11-12).[1][2][3][4] Causes irreversible eye damage.[2][3][4]
Reactivity 2 (Low) Cyclopropane ring is strained but stable under ambient conditions.[1][2][3][4] Acid-sensitive.[1][2][3]

| Flammability | 3 (Mod) | Organic amine.[1][2][3][4] Flash point likely <60°C (estimate).[1][2][3][4] |

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

The "Double-Barrier" Protocol For handling this compound, standard lab coats are insufficient due to the potential for rapid CNS absorption.[1][2][3][4]

  • Respiratory:

    • Solid/Powder: N95 minimum; P100 HEPA respirator recommended if weighing outside a glovebox.[1][2][3]

    • Solution: Work strictly within a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1][2][3][4]

  • Dermal (Hands):

    • Inner Layer: Nitrile (4 mil).[1][2][3][4]

    • Outer Layer: Neoprene or extended-cuff Nitrile (8 mil).[1][2][3][4] Double-gloving is mandatory.

    • Technique: Tape outer glove cuffs to the Tyvek sleeve to prevent wrist exposure.[2][3][4]

  • Ocular:

    • Chemical splash goggles (ANSI Z87.1).[1][2][3][4] Face shield required for volumes >10 mL.[2][3][4]

Part 3: Disposal & Waste Management Workflows

Core Directive: Do NOT dispose of this compound down the drain or in general chemical waste.[1][2][3] It must be segregated as High-Hazard Pharmaceutical/Bioactive Waste .[1][2][3]

Workflow 1: Solid Waste (Pure Substance/Contaminated Solids)[1][2][3][4]
  • Segregation: Place in a dedicated "Blue Bin" or "Black Bin" (depending on local RCRA coding for P-listed waste analogs).

  • Container: High-density polyethylene (HDPE) wide-mouth jar.[1][2][3][4]

  • Labeling:

    • "TOXIC - BIOACTIVE AMINE"[1][2][3][4]

    • "DO NOT COMPACT"

  • Deactivation (Pre-disposal): If permitted by local EHS, treat solids with 10% HCl to form the non-volatile hydrochloride salt before sealing.[1][2][3][4]

Workflow 2: Liquid Waste (Mother Liquors/Solutions)
  • Segregation: Collect in a dedicated "Basic Organic Toxic" stream.

  • Incompatibility: Do not mix with oxidizers (peroxides, nitric acid) or anhydrides.[1][2][3][4] Violent exothermic reaction will occur.[2][3][4]

  • pH Adjustment: Ensure pH > 9 to prevent salt precipitation clogging the container, OR intentionally acidify to pH < 3 to stabilize as salt (preferred for reducing volatility).

Workflow 3: Spill Response (Immediate Action)
  • Evacuate the immediate 3-meter radius.[1][2][3]

  • Don PPE (Double gloves, respirator).[1][2][3][4]

  • Contain: Use a dyke of vermiculite or spill pillows.[2][3][4]

  • Neutralize: Apply a weak acid solution (Citric Acid or dilute Acetic Acid) to convert the free base amine to a non-volatile salt.[1][2][3][4]

  • Absorb: Use chemical absorbent pads.[2][3][4]

  • Disposal: Place all cleanup materials into a hazardous waste drum labeled "DEBRIS CONTAMINATED WITH ACUTELY TOXIC AMINES."

Part 4: Visualized Decision Logic

DisposalWorkflow Start Waste Generation: (E)-1-(1-Phenylprop-1-en-2-yl) cyclopropanamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Weighing paper, gloves, pure compound) StateCheck->Solid Solid Liquid Liquid Solution (Reaction mixture, HPLC waste) StateCheck->Liquid Liquid Deactivation Chemical Deactivation (Treat with 1N HCl) Solid->Deactivation Bulk (>100mg) SolidBin Solid Waste Bin Label: TOXIC ORGANIC Solid->SolidBin Trace Amounts Liquid->Deactivation Solvent: Aqueous LiquidBin Liquid Waste Carboy Segregation: ALKALINE/ORGANIC Liquid->LiquidBin Solvent: Organic Deactivation->SolidBin As HCl Salt Deactivation->LiquidBin Incineration High-Temp Incineration (>1000°C) SolidBin->Incineration LiquidBin->Incineration

Caption: Decision tree for segregating and treating (E)-1-(1-Phenylprop-1-en-2-yl)cyclopropanamine waste streams to ensure safe incineration.

Part 5: Regulatory Compliance (RCRA & EPA)

Since this specific CAS is likely a research chemical without a specific RCRA listing (P-list or U-list), you must apply the "Generator Knowledge" rule (40 CFR § 262.11).[1][2][3][4]

  • Characteristic Determination:

    • Ignitability (D001): Likely applicable if in organic solvent.[1][2][3][4]

    • Corrosivity (D002): Applicable if pH > 12.5 (aqueous).[1][2][3][4]

    • Reactivity (D003): Not typically applicable unless mixed with strong oxidizers.[1][2][3][4]

  • Best Practice: Classify as "Non-Regulated Toxic Waste" if no D-codes apply, but manage strictly as P-listed equivalent due to biological activity.[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3][4]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][3][4] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3][4]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][3][4] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1][2][3][4]

  • PubChem. (2025).[1][2][3][4] Compound Summary: Cyclopropanamine Derivatives. National Library of Medicine.[2][3][4]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine
Reactant of Route 2
(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.